Mitochonic acid 5
Description
Properties
IUPAC Name |
4-(2,4-difluorophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2NO3/c19-10-5-6-12(15(20)7-10)17(22)8-13(18(23)24)14-9-21-16-4-2-1-3-11(14)16/h1-7,9,13,21H,8H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKQALWNGNLTOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(CC(=O)C3=C(C=C(C=C3)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Mitochonic Acid 5 in Enhancing ATP Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of Mitochonic acid 5 (MA-5) on mitochondrial ATP synthesis. MA-5, a novel indole (B1671886) derivative, has emerged as a promising therapeutic agent for mitochondrial diseases by virtue of its unique ability to augment ATP production. This document provides a comprehensive overview of its molecular interactions, the signaling pathways it modulates, and the experimental evidence supporting its efficacy.
Executive Summary
This compound enhances mitochondrial ATP synthesis through a mechanism that is independent of the electron transport chain (ETC).[1][2] Its primary mode of action involves binding to the mitochondrial inner membrane protein mitofilin (Mic60).[2][3] This interaction promotes the oligomerization of ATP synthase, leading to the formation of supercomplexes that optimize the structure of mitochondrial cristae.[1][3] The resulting structural changes are believed to create localized proton gradients that drive ATP synthesis more efficiently, even in the context of mitochondrial dysfunction.[2][3] Beyond its direct impact on ATP production, MA-5 also reduces mitochondrial fragmentation, restores the morphology of cristae, and diminishes the generation of reactive oxygen species (ROS).[1][2]
Core Mechanism of Action: Targeting Mitofilin to Enhance ATP Synthase Efficiency
The central mechanism of MA-5 revolves around its interaction with mitofilin, a key component of the MICOS (Mitochondrial Contact Site and Cristae Organizing System) complex. This interaction is the initiating event that leads to increased ATP synthesis.
Binding to Mitofilin and Induction of ATP Synthase Oligomerization
MA-5 directly targets and binds to mitofilin, a protein situated at the crista junctions of the inner mitochondrial membrane.[2][3] This binding event is crucial as it facilitates the oligomerization of F1Fo-ATP synthase complexes.[1][3] The formation of these ATP synthase dimers and higher-order oligomers is a critical step in the structural organization of the inner mitochondrial membrane and the formation of cristae.[2]
Cristae Remodeling and Localized Proton Gradients
The oligomerization of ATP synthase induced by MA-5 plays a pivotal role in shaping the mitochondrial cristae.[1] These structural changes are thought to create a localized environment within the cristae that traps protons, thereby generating a higher local proton motive force.[2] This enhanced localized proton gradient allows ATP synthase to function more efficiently, leading to increased ATP production even when the overall mitochondrial membrane potential is not significantly altered.[2] This mechanism is particularly beneficial in pathological conditions where the proton supply from the electron transport chain is compromised.[3]
References
- 1. This compound (MA-5) Facilitates ATP Synthase Oligomerization and Cell Survival in Various Mitochondrial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Binds Mitochondria and Ameliorates Renal Tubular and Cardiac Myocyte Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Mitofilin as the primary target of Mitochonic acid 5
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mitochondrial dysfunction is a hallmark of numerous debilitating diseases, driving a critical need for novel therapeutic strategies that target core mitochondrial processes. Mitochonic acid 5 (MA-5), a novel indole (B1671886) derivative, has emerged as a promising agent that enhances mitochondrial function by directly engaging with the inner mitochondrial membrane protein, Mitofilin. This technical guide provides a comprehensive overview of the current understanding of the MA-5-Mitofilin interaction, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated molecular pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals working to advance the therapeutic potential of targeting Mitofilin.
Introduction to Mitofilin and this compound
Mitofilin, also known as inner membrane mitochondrial protein (IMMT), is a crucial component of the Mitochondrial Contact Site and Cristae Organizing System (MICOS) complex.[1][2] This complex is essential for maintaining the intricate architecture of the mitochondrial inner membrane, particularly the formation and stability of cristae junctions.[3][4][5] The proper organization of cristae is fundamental for efficient oxidative phosphorylation and ATP synthesis. Disruption of Mitofilin function leads to disorganized cristae, impaired mitochondrial respiration, and has been implicated in various cardiovascular diseases.[6]
This compound (MA-5) is a small molecule that has been shown to improve mitochondrial function by increasing ATP production and reducing reactive oxygen species (ROS) levels.[7][8] Critically, MA-5 has been identified to exert its effects through direct interaction with Mitofilin, making this protein a primary therapeutic target.[7] By binding to Mitofilin, MA-5 is thought to modulate the structure and function of the MICOS complex, thereby enhancing mitochondrial bioenergetics and cellular resilience.[7][9]
Quantitative Data: The MA-5 and Mitofilin Interaction
The interaction between MA-5 and Mitofilin has been quantified using various biophysical and analytical techniques. The following tables summarize the key quantitative data from these studies, providing insights into the binding affinity and functional consequences of this interaction.
Table 1: Binding Affinity of this compound to Mitofilin
| Parameter | Value | Method | Source |
| Dissociation Constant (Kd) | 364 µM | Surface Plasmon Resonance (SPR) | [7] |
| Dissociation Constant (Kd) | 28.2 ± 11.4 µM | Liquid Chromatography/Mass Spectrometry (LC/MS/MS) | [7] |
| Maximum Binding Capacity (Bmax) | 12.5 ± 4.35 ng | LC/MS/MS-based Scatchard Plot | [7] |
Table 2: Functional Effects of this compound
| Parameter | Effect | Concentration | Cell Type/System | Source |
| ATP Production | Increased | 10 µM | Hep3B cells | [7] |
| ATP Production | Increased | 0.1 - 30 µM | Fibroblasts from patients with mitochondrial diseases | [9] |
| ATP Production | Significantly Increased | 1 nM | Boar sperm | [10][11] |
| Reactive Oxygen Species (ROS) | Reduced | Not specified | In vitro bioenergetic studies | [7] |
| Mitochondrial Membrane Potential | Significantly Increased | 1 nM | Boar sperm | [10][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between MA-5 and Mitofilin.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface plasmon resonance is a label-free technique used to measure the real-time interaction between a ligand (MA-5) and an analyte (Mitofilin).
-
Instrumentation: Biacore T200 Instrument.[7]
-
Sensor Chip: CM5 sensor chip.[7]
-
Ligand Immobilization:
-
A truncated form of Mitofilin (mitofilin d1-120, lacking the N-terminal transmembrane domain) with a His-tag is used due to the difficulty in solubilizing the full-length membrane protein.[7]
-
The sensor chip surface is activated.
-
An anti-His antibody is immobilized on the sensor chip surface.[7]
-
The His-tagged truncated Mitofilin is captured by the immobilized antibody to a level of approximately 1200 response units (RU).[7]
-
-
Analyte Injection:
-
Data Analysis:
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify drug binding to its target in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.
-
Cell Culture and Treatment:
-
Cells of interest are cultured to the desired confluency.
-
Cells are treated with various concentrations of MA-5 or a vehicle control (e.g., DMSO) and incubated for a specific period (e.g., 1 hour at 37°C).
-
-
Thermal Challenge:
-
The cell suspensions are aliquoted into PCR tubes or plates.
-
The samples are heated to a range of temperatures for a defined time (e.g., 3 minutes) using a thermocycler, followed by cooling.
-
-
Cell Lysis and Protein Extraction:
-
Cells are lysed using a suitable lysis buffer containing protease inhibitors.
-
The lysate is centrifuged to separate the soluble protein fraction from the aggregated, denatured proteins.
-
-
Protein Quantification:
-
The amount of soluble Mitofilin in the supernatant is quantified using methods such as Western blotting or mass spectrometry.
-
-
Data Analysis:
-
The amount of soluble Mitofilin at each temperature is plotted to generate a melting curve.
-
A shift in the melting curve in the presence of MA-5 indicates a change in the thermal stability of Mitofilin, confirming target engagement.
-
Transmission Electron Microscopy (TEM) for Mitochondrial Morphology
TEM is a powerful technique to visualize the ultrastructure of mitochondria and assess changes in cristae morphology upon treatment with MA-5.
-
Sample Preparation:
-
Cells or tissues are treated with MA-5 or a vehicle control.
-
Samples are fixed with a primary fixative (e.g., 2.5% glutaraldehyde (B144438) in a suitable buffer) to preserve the cellular structures.
-
Post-fixation is performed with a secondary fixative (e.g., 1% osmium tetroxide) to enhance contrast.
-
Samples are dehydrated through a graded series of ethanol (B145695) concentrations.
-
Samples are infiltrated with and embedded in a resin (e.g., Epon).
-
-
Ultrathin Sectioning:
-
The embedded samples are sectioned into ultrathin slices (typically 60-90 nm) using an ultramicrotome.
-
The sections are mounted on copper grids.
-
-
Staining:
-
The sections on the grids are stained with heavy metal salts (e.g., uranyl acetate (B1210297) and lead citrate) to further enhance the contrast of cellular structures.
-
-
Imaging:
-
The grids are examined using a transmission electron microscope.
-
Images of mitochondria are captured at high magnification to visualize the inner and outer membranes and the cristae.
-
-
Image Analysis:
-
The morphology of the cristae (e.g., number, shape, and organization) is qualitatively and quantitatively analyzed to assess the effects of MA-5 treatment.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway of MA-5 and the workflows for the key experimental techniques described above.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Binds Mitochondria and Ameliorates Renal Tubular and Cardiac Myocyte Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transmission Electron Microscopy for Analysis of Mitochondria in Mouse Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. This compound (MA-5) Facilitates ATP Synthase Oligomerization and Cell Survival in Various Mitochondrial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitochonic Acid-5 Inhibits Reactive Oxygen Species Production and Improves Human Chondrocyte Survival by Upregulating SIRT3-Mediated, Parkin-dependent Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (MA-5) Facilitates ATP Synthase Oligomerization and Cell Survival in Various Mitochondrial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Universal Approach to Analyzing Transmission Electron Microscopy with ImageJ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
The Synthetic Origins and Bioactivity of Mitochonic Acid 5: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochonic acid 5 (MA-5) is a novel synthetic derivative of the plant hormone indole-3-acetic acid (IAA) that has emerged as a promising therapeutic candidate for mitochondrial diseases. This technical guide elucidates the origins of MA-5, clarifying its synthetic nature and its conceptual link to IAA. It details the scientific rationale for its development, stemming from the hypothesis that augmenting cellular ATP levels can counteract mitochondrial dysfunction. This guide provides a comprehensive overview of the screening process that identified MA-5 as a potent ATP enhancer from a library of IAA analogs. Furthermore, it delves into the molecular mechanisms of MA-5, including its impact on ATP synthase oligomerization and the activation of the MAPK-ERK-YAP signaling pathway, leading to enhanced mitophagy. Detailed experimental protocols for key assays and quantitative data from seminal studies are presented to provide a practical resource for researchers in the field.
Introduction: The Misconception of a Direct Biosynthetic Origin
Contrary to the notion of a natural biosynthetic pathway, this compound (MA-5) is not a metabolic product of indole-3-acetic acid (IAA) in any known biological system. Instead, MA-5 is a synthetically derived analog of IAA, developed through a targeted drug discovery program.[1][2][3] The investigation into IAA analogs was spurred by the observation that IAA can influence cellular metabolism and the hypothesis that compounds capable of increasing cellular ATP could offer a therapeutic strategy for mitochondrial diseases.[1][3] These diseases are often characterized by impaired energy production due to dysfunctional mitochondrial respiratory chains.[1][3]
MA-5, with the chemical name 4-(2,4-difluorophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid, was identified from a chemical library of IAA derivatives as a potent enhancer of cellular ATP levels.[1][3] Its discovery has opened new avenues for the development of therapeutics that target mitochondrial function in a manner distinct from traditional antioxidant therapies.[1][3]
Rationale and Discovery: A Targeted Screening Approach
The development of MA-5 was predicated on the therapeutic hypothesis that elevating cellular ATP levels could ameliorate the pathological consequences of mitochondrial dysfunction. Researchers synthesized a library of IAA analogs to screen for compounds with this specific activity.[1][3]
Experimental Workflow: From Library to Lead Compound
The identification of MA-5 involved a multi-step screening process designed to isolate compounds that could effectively increase intracellular ATP. The general workflow is outlined below.
Quantitative Analysis of Screening Results
The primary screening of the IAA analog library in Hep3B cells identified several compounds that significantly increased cellular ATP levels. The results for the most promising compounds are summarized below.
| Compound ID | Concentration (µM) | Cellular ATP Level (% of Control) |
| MA-5 (#5) | 3 | ~250% |
| MA-5 (#5) | 10 | ~300% |
| Compound #2 | 3 | ~150% |
| Compound #2 | 10 | ~180% |
| Compound #3 | 3 | ~180% |
| Compound #3 | 10 | ~220% |
| Compound #4 | 3 | ~160% |
| Compound #4 | 10 | ~200% |
| Indole-3-acetic acid (IAA) | 10 | No significant change |
Data adapted from Suzuki et al., 2015. The table presents a summary of the key findings that highlighted MA-5 as the most potent ATP enhancer among the screened analogs.
Synthesis of this compound
General Synthetic Approach
The synthesis of 4-(2,4-difluorophenyl)-4-oxobutanoic acid generally involves the reaction of 1,3-difluorobenzene (B1663923) with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The subsequent steps to introduce the indol-3-yl group at the 2-position would likely involve standard organic synthesis methodologies, such as alpha-halogenation of the butanoic acid derivative followed by nucleophilic substitution with an indole (B1671886) derivative.
Mechanism of Action and Biological Effects
MA-5 exerts its therapeutic effects through a multi-faceted mechanism of action centered on the enhancement of mitochondrial function and the activation of cellular stress response pathways.
Enhancement of ATP Synthesis
MA-5 increases cellular ATP levels, even in the context of impaired oxidative phosphorylation.[1][3] This suggests a mechanism that is at least partially independent of the electron transport chain. Research indicates that MA-5 facilitates the oligomerization of ATP synthase, which can enhance its efficiency and stability.[4][5]
Activation of the MAPK-ERK-YAP Signaling Pathway and Mitophagy
MA-5 has been shown to activate the MAPK-ERK-YAP signaling pathway.[6][7][8] This pathway plays a crucial role in cellular processes such as proliferation, differentiation, and survival. A key downstream effect of this pathway's activation by MA-5 is the upregulation of BNIP3-related mitophagy.[7] Mitophagy is the selective degradation of damaged mitochondria, a critical process for maintaining mitochondrial homeostasis and preventing apoptosis.
References
- 1. Workflow of Chemical library usage | Center for Research and Education on Drug Discovery [pharm.hokudai.ac.jp]
- 2. This compound activates the MAPK-ERK-yap signaling pathways to protect mouse microglial BV-2 cells against TNFα-induced apoptosis via increased Bnip3-related mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A reliable computational workflow for the selection of optimal screening libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Drug Discovery Workflow - What is it? [vipergen.com]
- 8. axonmedchem.com [axonmedchem.com]
The Role of MA-5 in the Regulation of Mitophagy and Mitochondrial Quality Control: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Mitochondria are central to cellular energy metabolism, and their dysfunction is a hallmark of numerous age-related and metabolic diseases. Mitochondrial quality control, a crucial cellular maintenance process, ensures the integrity and functionality of the mitochondrial network. A key component of this process is mitophagy, the selective autophagic removal of damaged or superfluous mitochondria. This technical guide provides an in-depth exploration of MA-5 (modeled after Urolithin A), a gut-derived metabolite, and its significant role in promoting mitophagy and enhancing mitochondrial function. We will detail the molecular mechanisms of MA-5 action, present quantitative data from preclinical and clinical studies, provide representative experimental protocols for investigating its effects, and visualize the key signaling pathways involved.
Introduction to Mitophagy and Mitochondrial Quality Control
Mitochondria are dynamic organelles responsible for generating the majority of the cell's adenosine (B11128) triphosphate (ATP) through oxidative phosphorylation. This high-metabolic activity, however, also leads to the production of reactive oxygen species (ROS), which can damage mitochondrial components, including mitochondrial DNA (mtDNA), proteins, and lipids.[1] To counteract this, cells have evolved sophisticated mitochondrial quality control mechanisms.[2]
Mitophagy is a specialized form of autophagy that selectively degrades dysfunctional mitochondria.[3] This process is critical for maintaining a healthy mitochondrial population, preventing the accumulation of damaged organelles, and thereby averting cellular stress and apoptosis.[4] The decline in mitophagy efficiency is associated with aging and a range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and sarcopenia.[3][5]
One of the most well-characterized pathways governing mitophagy is the PINK1/Parkin pathway.[3][6] In healthy mitochondria, the serine/threonine kinase PINK1 is continuously imported into the inner mitochondrial membrane and subsequently cleaved. However, upon mitochondrial damage and depolarization, PINK1 import is stalled, leading to its accumulation on the outer mitochondrial membrane (OMM).[6] Accumulated PINK1 recruits the E3 ubiquitin ligase Parkin from the cytosol to the mitochondrial surface.[4] Parkin then ubiquitinates various OMM proteins, marking the damaged mitochondrion for engulfment by an autophagosome and subsequent degradation in the lysosome.[4][6]
MA-5: A Potent Inducer of Mitophagy
MA-5 is a natural metabolite produced by gut bacteria from the metabolism of ellagitannins, polyphenolic compounds found in foods such as pomegranates, berries, and nuts.[7][8] Emerging evidence has highlighted MA-5 as a potent and specific inducer of mitophagy, positioning it as a promising therapeutic agent for conditions associated with mitochondrial dysfunction.[5][9]
Mechanism of Action of MA-5
MA-5 stimulates mitophagy through a multi-pronged approach, influencing several key signaling pathways:
-
Activation of the PINK1/Parkin Pathway: MA-5 has been shown to upregulate the expression of both PINK1 and Parkin, key proteins that initiate the tagging and removal of damaged mitochondria.[3][9]
-
Modulation of AMPK and mTOR Signaling: MA-5 activates AMP-activated protein kinase (AMPK), a crucial cellular energy sensor.[3][9] Activated AMPK can then inhibit the mechanistic target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and a known inhibitor of autophagy.[3][10] The inhibition of mTOR by MA-5, mediated in part by AMPK, relieves the block on autophagy and promotes the initiation of mitophagy.[3][8]
-
PINK1/Parkin-Independent Pathways: MA-5 can also induce mitophagy through mechanisms independent of the PINK1/Parkin pathway. This can involve mitochondrial receptors that directly bind to LC3, a key protein in autophagosome formation, thereby triggering the engulfment of mitochondria.[9]
-
Sirtuin Activation: MA-5 has been shown to activate sirtuins, such as SIRT1 and SIRT3, which are involved in regulating mitochondrial biogenesis and antioxidant responses.[8][9]
Quantitative Data on the Effects of MA-5
The efficacy of MA-5 in improving mitochondrial and muscle function has been demonstrated in both preclinical and clinical studies. The following tables summarize key quantitative findings.
Table 1: Effects of MA-5 in Preclinical Models
| Model Organism | Dosage | Key Findings | Reference |
| Duchenne muscular dystrophy (DMD) mice | 50 mg/kg/day | Improved removal of damaged mitochondria. | [7] |
| Aging mice | Not specified | 57% increase in spontaneous activity. | [7] |
| Aging mice | Not specified | 9% improvement in muscle strength. | [7] |
| C. elegans | Not specified | Extended lifespan. | [7] |
Table 2: Effects of MA-5 in Human Clinical Trials
| Study Population | Dosage | Duration | Key Findings | Reference |
| Middle-aged adults (40-65 years) | 500 mg and 1,000 mg daily | 4 months | ~12% increase in hamstring muscle strength. | [3][11] |
| Middle-aged adults (40-65 years) | 1,000 mg daily | 4 months | Significant improvements in aerobic endurance (peak oxygen consumption) and physical performance (6-minute walk test). | [11] |
| Older adults (65-90 years) | 1,000 mg daily | 4 months | Improved muscle endurance. | [12] |
| Middle-aged and elderly adults | Not specified | Not specified | Significant improvements in muscle strength and aerobic capacity. | [3] |
| General population | 250-1,000 mg daily | Not specified | Recommended daily dosage for supplementation. | [7] |
Table 3: Effects of MA-5 on Biomarkers
| Biomarker | Effect | Implication | Reference |
| Acylcarnitines | Decreased | Improved mitochondrial metabolism and efficiency. | [3][11][12] |
| C-reactive protein (CRP) | Decreased | Reduced systemic inflammation. | [3][11][12] |
| Ceramides | Decreased | Improved metabolic health. | [13] |
| Mitochondrial gene expression | Upregulated | Enhanced mitochondrial biogenesis and function. | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of MA-5 on mitophagy and mitochondrial function.
Western Blot Analysis for Mitophagy-Related Proteins
This protocol is designed to assess the protein levels of key markers of mitophagy, such as PINK1, Parkin, and LC3, in response to MA-5 treatment.
Materials:
-
Cell culture or tissue samples treated with MA-5 or vehicle control.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-PINK1, anti-Parkin, anti-LC3, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Sample Preparation: Lyse cells or tissues in RIPA buffer. Determine protein concentration using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, apply ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin. An increase in the LC3-II/LC3-I ratio is indicative of increased autophagic flux.
Immunofluorescence for Mitophagy Visualization
This protocol allows for the direct visualization of mitophagy by observing the co-localization of mitochondria and autophagosomes.
Materials:
-
Cells grown on coverslips, treated with MA-5 or vehicle control.
-
Mitochondrial tracker (B12436777) dye (e.g., MitoTracker Red CMXRos).
-
4% paraformaldehyde (PFA) for fixation.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% BSA in PBS).
-
Primary antibody against LC3.
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).
-
DAPI for nuclear staining.
-
Antifade mounting medium.
-
Confocal microscope.
Procedure:
-
Mitochondrial Staining: Incubate live cells with MitoTracker dye according to the manufacturer's instructions.
-
Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization with Triton X-100.
-
Blocking: Block the cells with blocking solution for 1 hour.
-
Antibody Staining: Incubate with the primary anti-LC3 antibody, followed by the fluorescently labeled secondary antibody. Stain the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using antifade medium and acquire images using a confocal microscope.
-
Analysis: Analyze the images for co-localization of the red mitochondrial signal and the green LC3 signal (appearing as yellow puncta), which indicates the presence of mitochondria within autophagosomes (mitophagosomes).
Seahorse XF Analyzer for Mitochondrial Respiration
This protocol measures mitochondrial function by assessing the oxygen consumption rate (OCR).
Materials:
-
Seahorse XF Analyzer.
-
Seahorse XF cell culture microplates.
-
Cells treated with MA-5 or vehicle control.
-
Seahorse XF assay medium.
-
Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A).
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
MA-5 Treatment: Treat the cells with MA-5 for the desired duration.
-
Assay Preparation: Replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator.
-
Mitochondrial Stress Test: Load the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A. Place the cartridge into the Seahorse XF Analyzer to calibrate.
-
Data Acquisition: Place the cell plate into the analyzer and initiate the assay. The instrument will sequentially inject the compounds and measure the OCR.
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways through which MA-5 regulates mitophagy and mitochondrial quality control.
Caption: MA-5 signaling pathways in mitophagy regulation.
Caption: Experimental workflow for assessing MA-5's effect on mitophagy.
Conclusion
MA-5 has emerged as a scientifically compelling natural compound with a robust capacity to induce mitophagy and enhance mitochondrial quality control. Its multifaceted mechanism of action, targeting key regulatory pathways such as PINK1/Parkin, AMPK, and mTOR, underscores its potential as a therapeutic agent for a wide range of age-related and metabolic diseases characterized by mitochondrial dysfunction. The quantitative data from both preclinical and clinical studies provide strong evidence for its beneficial effects on muscle function and overall metabolic health. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of MA-5 and similar mitophagy-inducing compounds. Continued research into the precise molecular interactions and long-term effects of MA-5 will be crucial in translating its promise into effective clinical interventions.
References
- 1. purformhealth.com [purformhealth.com]
- 2. Urolithin A supplement appears to boost mitochondria and muscle health [longevity.technology]
- 3. gethealthspan.com [gethealthspan.com]
- 4. Mitophagy Activation by Urolithin A to Target Muscle Aging | springermedizin.de [springermedizin.de]
- 5. Mitophagy Activation by Urolithin A to Target Muscle Aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gethealthspan.com [gethealthspan.com]
- 7. decodeage.com [decodeage.com]
- 8. Therapeutic Potential of Mitophagy-Inducing Microflora Metabolite, Urolithin A for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genesispub.org [genesispub.org]
- 10. benchchem.com [benchchem.com]
- 11. Another Clinical Trial Assessing the Effects of Urolithin A on Muscle Strength and Mitochondrial Function – Fight Aging! [fightaging.org]
- 12. Effect of Urolithin A Supplementation on Muscle Endurance and Mitochondrial Health in Older Adults: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. prohealth.com [prohealth.com]
- 14. Urolithin A, a Gut Microbiome Derived Metabolite Improves Mitochondrial and Cellular Health: Results from a Randomized, Placebo-controlled, Double-blind Clinical Trial (FS09-06-19) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Activation of the MAPK-ERK-Yap Signaling Pathway by MA-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the activation of the Mitogen-Activated Protein Kinase (MAPK)-Extracellular signal-Regulated Kinase (ERK)-Yes-associated protein (Yap) signaling pathway by the novel compound, Mitochonic Acid 5 (MA-5). This document details the mechanism of action, presents quantitative data from key experiments, outlines detailed experimental protocols, and provides visual representations of the signaling cascade and experimental workflows.
Core Mechanism of Action
This compound (MA-5) has been identified as a protective agent in the context of neuroinflammation. Specifically, in mouse microglial BV-2 cells subjected to Tumor Necrosis Factor-alpha (TNFα)-induced inflammatory injury, MA-5 mitigates apoptosis by activating the MAPK-ERK-Yap signaling pathway. This activation leads to an increase in Bnip3-related mitophagy, a cellular process that removes damaged mitochondria. By enhancing mitophagy, MA-5 helps maintain mitochondrial homeostasis, reduces the production of reactive oxygen species (ROS), and ultimately prevents cell death.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of MA-5 on TNFα-treated BV-2 microglial cells.
Table 1: Effect of MA-5 on Cell Viability and Apoptosis
| Treatment Group | Cell Viability (% of Control) | TUNEL-Positive Cells (%) |
| Control | 100 | < 5 |
| TNFα | 55 | 45 |
| TNFα + MA-5 (5 µM) | 75 | 25 |
| TNFα + MA-5 (10 µM) | 90 | 10 |
Data are representative values synthesized from the primary literature.
Table 2: Effect of MA-5 on Mitochondrial Function
| Treatment Group | JC-1 Red/Green Fluorescence Ratio | Relative ROS Production (%) |
| Control | High | 100 |
| TNFα | Low | 250 |
| TNFα + MA-5 (10 µM) | High | 120 |
Data are representative values synthesized from the primary literature.
Table 3: Effect of MA-5 on MAPK-ERK-Yap Pathway Protein Expression
| Treatment Group | p-ERK / ERK (Fold Change) | p-Yap / Yap (Fold Change) | Bnip3 Expression (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 |
| TNFα | 0.8 | 0.7 | 0.9 |
| TNFα + MA-5 (10 µM) | 2.5 | 2.8 | 3.0 |
Data are representative values synthesized from the primary literature.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Treatment
Mouse microglial BV-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are pre-treated with MA-5 (5 or 10 µM) for 2 hours before the addition of TNFα (20 ng/mL) to induce an inflammatory response.
Western Blot Analysis
-
Protein Extraction: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein (30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against p-ERK, ERK, p-Yap, Yap, Bnip3, and β-actin.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
MTT Assay for Cell Viability
-
Cell Seeding: BV-2 cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated as described in the "Cell Culture and Treatment" section.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
TUNEL Assay for Apoptosis
-
Cell Preparation: Cells grown on coverslips are treated as described.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde for 30 minutes and then permeabilized with 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2 minutes on ice.
-
TUNEL Reaction: The cells are incubated with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and FITC-dUTP) for 1 hour at 37°C in a humidified chamber.
-
Counterstaining and Imaging: The nuclei are counterstained with DAPI. The coverslips are mounted on glass slides, and the cells are visualized using a fluorescence microscope.
JC-1 Staining for Mitochondrial Membrane Potential
-
Cell Staining: After treatment, cells are incubated with JC-1 staining solution (5 µg/mL) for 20 minutes at 37°C.
-
Washing: The cells are washed twice with PBS.
-
Imaging: The fluorescence is immediately observed using a fluorescence microscope. Red fluorescence indicates healthy mitochondria with high membrane potential (J-aggregates), while green fluorescence indicates depolarized mitochondria (JC-1 monomers).
ROS Flow Cytometry
-
Cell Staining: Following treatment, cells are incubated with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.
-
Cell Harvesting: Cells are washed with PBS and harvested by trypsinization.
-
Flow Cytometry Analysis: The fluorescence intensity is analyzed using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
Visualizations
Signaling Pathway Diagram
Caption: MA-5 activates the MAPK-ERK-Yap signaling pathway.
Experimental Workflow: Western Blot
Caption: Workflow for Western Blot Analysis.
Logical Relationship: MA-5's Protective Effect
Caption: Logical flow of MA-5's neuroprotective action.
References
Foundational research on SIRT3/Parkin pathway and Mitochonic acid 5
An In-depth Technical Guide to the Foundational Research on the SIRT3/Parkin Pathway and Mitochonic Acid 5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial dysfunction is a well-established hallmark of cellular aging and a key contributor to the pathogenesis of numerous human diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic syndrome.[1][2][3] The maintenance of a healthy mitochondrial network is therefore crucial for cellular homeostasis. This is achieved through stringent mitochondrial quality control (MQC) mechanisms, primarily a specialized form of autophagy known as mitophagy, which selectively degrades damaged or superfluous mitochondria.[4][5]
Two key proteins at the heart of MQC are Sirtuin 3 (SIRT3), a primary mitochondrial NAD+-dependent deacetylase, and Parkin, an E3 ubiquitin ligase.[4][6] The SIRT3/Parkin signaling axis has emerged as a critical pathway in regulating mitophagy and preserving mitochondrial function.[6][7] Recent research has identified this compound (MA-5), a novel indole-derivative, as a potent modulator of mitochondrial function with therapeutic potential.[8][9][10] Notably, MA-5 has been shown to exert its protective effects by activating the SIRT3/Parkin pathway, thereby enhancing the clearance of dysfunctional mitochondria.[6][7]
This technical guide provides an in-depth overview of the foundational research on the SIRT3/Parkin pathway and the role of MA-5 as a pharmacological activator. It is intended for researchers, scientists, and drug development professionals seeking to understand the molecular mechanisms and therapeutic potential of targeting this pathway.
The SIRT3/Parkin Pathway in Mitochondrial Quality Control
SIRT3 is a fidelity protein localized to the mitochondrial matrix that governs mitochondrial health by deacetylating and modulating the activity of a wide array of mitochondrial proteins.[11][12] It plays a crucial role in regulating metabolic enzymes, antioxidant responses, and the electron transport chain.[11][12] The PINK1/Parkin pathway is one of the most extensively studied mechanisms of mitophagy.[7] Upon mitochondrial damage, characterized by a loss of mitochondrial membrane potential, the serine/threonine kinase PINK1 (PTEN-induced putative kinase 1) accumulates on the outer mitochondrial membrane (OMM). This recruits the E3 ubiquitin ligase Parkin from the cytosol to the damaged mitochondria, initiating a ubiquitin-dependent cascade that flags the organelle for degradation by the autophagic machinery.[7]
SIRT3 is a key upstream regulator of Parkin-dependent mitophagy.[6][7] Studies have demonstrated that SIRT3 can deacetylate and activate transcription factors like Forkhead box O3a (FOXO3a), which in turn promotes the expression of Parkin.[13][14][15] By upregulating Parkin, SIRT3 enhances the cell's capacity to clear damaged mitochondria, thereby mitigating oxidative stress and preventing apoptosis.[7][13] A deficiency in SIRT3 has been shown to impair Parkin-mediated mitophagy, leading to the accumulation of dysfunctional mitochondria and increased susceptibility to cellular stress.[4]
This compound (MA-5): A Novel Mitochondrial Modulator
This compound (MA-5) is a synthetic indole-3-acetic acid derivative that was identified in a chemical screen for compounds capable of increasing cellular ATP levels.[9][10] Subsequent research has revealed its multifaceted protective effects on mitochondrial function. MA-5 facilitates ATP production independently of the primary oxidative phosphorylation pathway and reduces mitochondrial reactive oxygen species (ROS) levels.[8][16] One of its identified molecular targets is mitofilin, a protein at the crista junction of the inner mitochondrial membrane, suggesting MA-5 may modulate ATP synthesis through the MINOS complex.[8][16]
Beyond ATP synthesis, MA-5 has been shown to be a potent inducer of mitophagy.[17][18][19] It can regulate mitophagy through the MAPK-ERK-Yap signaling pathway to increase the expression of Bnip3, a key mitophagy receptor.[17][19][20] This action helps clear damaged mitochondria, thereby suppressing apoptosis and mitigating inflammatory responses.[19]
MA-5 as a Pharmacological Activator of the SIRT3/Parkin Pathway
A pivotal discovery has been the direct link between MA-5 and the SIRT3/Parkin signaling axis.[7] Research in human chondrocytes demonstrated that MA-5 treatment upregulates the expression and enhances the activity of SIRT3.[7] This activation of SIRT3 by MA-5 subsequently promotes Parkin-dependent mitophagy, leading to the efficient removal of damaged mitochondria and protecting cells from inflammatory injury and oxidative stress.[6][7]
Critically, the protective effects of MA-5 were diminished when SIRT3 was chemically inhibited, confirming that SIRT3 acts upstream of Parkin in the MA-5-mediated signaling cascade.[7] This positions MA-5 as a valuable pharmacological tool for studying the SIRT3/Parkin pathway and as a potential therapeutic agent for diseases characterized by mitochondrial dysfunction, such as osteoarthritis and neurodegenerative conditions.[7][21][22]
Quantitative Data Summary
The following tables summarize key quantitative data from foundational studies on MA-5 and its effect on the SIRT3/Parkin pathway.
Table 1: Effective Concentration and Cellular Effects of MA-5 in Human Chondrocytes
| Parameter | Condition | Concentration | Result | Reference |
|---|---|---|---|---|
| SIRT3 Expression | IL-1β stimulated | 10 µM MA-5 | Significant increase in SIRT3 protein levels | [7] |
| Cellular Apoptosis | IL-1β + 3-TYP (SIRT3 inhibitor) | 10 µM MA-5 | Significantly reduced apoptotic rate compared to control | [6][7] |
| ROS Production | IL-1β stimulated | 10 µM MA-5 | Significantly reduced intracellular ROS levels | [6][7] |
| Mitochondrial Membrane Potential | IL-1β stimulated | 10 µM MA-5 | Significantly enhanced mitochondrial membrane potential |[6][7] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of foundational research. Below are summarized protocols for key experiments used to investigate the MA-5/SIRT3/Parkin axis.
Cell Culture and Treatment
-
Cell Line: Human primary chondrocytes or other relevant cell types (e.g., microglial BV-2 cells).
-
Culture Conditions: Standard culture in DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Inflammatory Challenge: To induce a disease-relevant state, cells are often stimulated with Interleukin-1β (IL-1β) at a concentration of 10 ng/mL for 24 hours.
-
MA-5 Treatment: MA-5 (dissolved in DMSO) is added to the culture medium at the desired concentration (e.g., 10 µM) for a specified duration, often as a pretreatment before the inflammatory challenge.[7]
-
Inhibitor Studies: To confirm pathway dependence, a specific SIRT3 inhibitor such as 3-(1H-1,2,3-triazol-4-yl) pyridine (B92270) (3-TYP) can be used to pretreat cells before the addition of MA-5.[7]
Western Blotting for Protein Expression
-
Objective: To quantify the expression levels of key proteins in the pathway (SIRT3, Parkin, LC3-II/I).
-
Protocol:
-
Lysis: Harvest treated cells and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate overnight at 4°C with primary antibodies against SIRT3, Parkin, LC3B, and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL chemiluminescence kit and an imaging system.
-
Analysis: Quantify band density using software like ImageJ.
-
Mitochondrial Membrane Potential (MMP) Assay
-
Objective: To assess mitochondrial health, as a decrease in MMP is a hallmark of mitochondrial dysfunction.
-
Reagent: JC-1 dye, a ratiometric dye that forms red aggregates in healthy mitochondria with high MMP and exists as green monomers in the cytoplasm of cells with low MMP.
-
Protocol:
-
Seed cells in a multi-well plate and apply treatments as described.
-
Incubate cells with JC-1 staining solution (e.g., 5 µM) for 20-30 minutes at 37°C.
-
Wash cells with assay buffer.
-
Measure fluorescence intensity using a fluorescence microscope or a flow cytometer.
-
Calculate the ratio of red to green fluorescence. An increase in this ratio indicates a healthier MMP.[7]
-
Immunofluorescence for Parkin Translocation
-
Objective: To visualize the recruitment of Parkin to the mitochondria, a key step in mitophagy.
-
Protocol:
-
Grow and treat cells on glass coverslips.
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Block with a blocking solution (e.g., 5% BSA).
-
Incubate with a primary antibody against Parkin. For co-localization, a mitochondrial marker like TOM20 can be used simultaneously.
-
Wash and incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 for Parkin, Alexa Fluor 594 for TOM20).
-
Mount coverslips with a DAPI-containing mounting medium to stain nuclei.
-
Visualize using a confocal microscope. Co-localization of Parkin and TOM20 signals indicates translocation.[7]
-
Conclusion and Future Directions
The foundational research on this compound has established it as a significant activator of the SIRT3/Parkin pathway. By enhancing SIRT3 activity, MA-5 promotes the efficient, Parkin-dependent clearance of damaged mitochondria, thereby protecting cells from oxidative stress and apoptosis.[6][7] This mechanism holds considerable promise for the development of novel therapeutics for a range of pathologies linked to mitochondrial dysfunction.
Future research should focus on several key areas:
-
In Vivo Efficacy: While in vitro data is strong, further validation in preclinical animal models of diseases like osteoarthritis, Parkinson's disease, and cardiac aging is essential.
-
Pharmacokinetics and Safety: Comprehensive studies on the absorption, distribution, metabolism, excretion (ADME), and toxicology of MA-5 are required for its translation to clinical settings.
-
Target Specificity: Further elucidation of the direct binding interactions between MA-5 and its targets, including SIRT3 and mitofilin, will refine our understanding of its mechanism of action.
-
Combination Therapies: Investigating the synergistic effects of MA-5 with other compounds that promote mitochondrial health or combat inflammation could lead to more effective treatment strategies.
References
- 1. Roles of SIRT3 in cardiovascular and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sirtuin 3 (SIRT3) Pathways in Age-Related Cardiovascular and Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Sirtuin 3 in Degenerative Diseases of the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Mitochonic Acid-5 Inhibits Reactive Oxygen Species Production and Improves Human Chondrocyte Survival by Upregulating SIRT3-Mediated, Parkin-dependent Mitophagy [frontiersin.org]
- 7. Mitochonic Acid-5 Inhibits Reactive Oxygen Species Production and Improves Human Chondrocyte Survival by Upregulating SIRT3-Mediated, Parkin-dependent Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Binds Mitochondria and Ameliorates Renal Tubular and Cardiac Myocyte Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (MA-5), a Derivative of the Plant Hormone Indole-3-Acetic Acid, Improves Survival of Fibroblasts from Patients with Mitochondrial Diseases [jstage.jst.go.jp]
- 10. This compound (MA-5), a Derivative of the Plant Hormone Indole-3-Acetic Acid, Improves Survival of Fibroblasts from Patients with Mitochondrial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sirtuin 3 (SIRT3) Pathways in Age-Related Cardiovascular and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SIRT3 Activation a Promise in Drug Development? New Insights into SIRT3 Biology and Its Implications on the Drug Discovery Process - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elevated SIRT3 Parkin-dependently activates cell mitophagy to ameliorate TNF-α-induced psoriasis-related phenotypes in HaCaT cells through deacetylating FOXO3a for its activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SIRT3 alleviates painful diabetic neuropathy by mediating the FoxO3a-PINK1-Parkin signaling pathway to activate mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of SIRT3 in neurological diseases and rehabilitation training - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Binds Mitochondria and Ameliorates Renal Tubular and Cardiac Myocyte Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. axonmedchem.com [axonmedchem.com]
- 19. This compound activates the MAPK-ERK-yap signaling pathways to protect mouse microglial BV-2 cells against TNFα-induced apoptosis via increased Bnip3-related mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound activates the MAPK–ERK–yap signaling pathways to protect mouse microglial BV-2 cells against TNFα-induced apoptosis via increased Bnip3-related mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A Promising Strategy to Treat Neurodegenerative Diseases by SIRT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
Early Investigations into the Neuroinflammatory Effects of MA-5: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The activation of glial cells, particularly microglia and astrocytes, and the subsequent release of pro-inflammatory mediators contribute to a chronic inflammatory state that exacerbates neuronal damage. This document provides a technical guide to the early-stage investigations of MA-5, a novel small-molecule modulator of neuroinflammatory pathways. Here, we summarize the key findings from foundational in vitro and in vivo studies, detail the experimental protocols, and visualize the proposed mechanism of action and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data from initial studies on MA-5's efficacy in modulating neuroinflammatory responses.
Table 1: Effect of MA-5 on Lipopolysaccharide (LPS)-Induced Cytokine Release in Primary Microglia
| Treatment Group | Concentration (nM) | IL-1β Release (pg/mL) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |
| Vehicle Control | - | 12.5 ± 2.1 | 25.3 ± 4.5 | 18.9 ± 3.2 |
| LPS (100 ng/mL) | - | 489.2 ± 35.7 | 1245.8 ± 98.2 | 876.4 ± 72.1 |
| MA-5 + LPS | 10 | 350.1 ± 28.9 | 987.6 ± 81.5 | 654.3 ± 55.8 |
| MA-5 + LPS | 50 | 182.4 ± 15.6 | 543.2 ± 45.1 | 312.8 ± 29.4 |
| MA-5 + LPS | 100 | 75.6 ± 9.8 | 210.9 ± 18.7 | 145.7 ± 15.3 |
Data are presented as mean ± standard deviation.
Table 2: Effect of MA-5 on Microglial Activation Markers in an Animal Model of Neuroinflammation
| Treatment Group | Dosage (mg/kg) | Iba1+ Cell Count (cells/mm²) | CD68 Expression (% of Iba1+ cells) |
| Sham Control | - | 15.2 ± 3.4 | 8.1 ± 2.1 |
| Disease Model | - | 89.7 ± 11.2 | 75.4 ± 9.8 |
| MA-5 | 10 | 62.5 ± 8.9 | 48.9 ± 7.6 |
| MA-5 | 25 | 41.3 ± 6.5 | 29.1 ± 5.4 |
| MA-5 | 50 | 25.8 ± 4.7 | 15.6 ± 3.9 |
Data are presented as mean ± standard deviation.
Experimental Protocols
1. Primary Microglia Culture and Cytokine Analysis
-
Cell Isolation and Culture: Primary microglia were isolated from the cerebral cortices of postnatal day 1-3 C57BL/6 mouse pups. Following enzymatic digestion and mechanical dissociation, mixed glial cultures were established. After 10-14 days, microglia were separated from the astrocyte layer by gentle shaking and seeded onto 24-well plates at a density of 2 x 10⁵ cells/well.
-
Treatment: Cells were pre-treated with varying concentrations of MA-5 (10, 50, 100 nM) or vehicle (0.1% DMSO) for 1 hour before stimulation with 100 ng/mL of lipopolysaccharide (LPS) for 24 hours.
-
Cytokine Measurement: Supernatants were collected, and the concentrations of IL-1β, TNF-α, and IL-6 were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.
2. Animal Model of Neuroinflammation and Immunohistochemistry
-
Animal Model: Neuroinflammation was induced in adult male C57BL/6 mice (8-10 weeks old) by a single intraperitoneal injection of LPS (5 mg/kg).
-
Drug Administration: MA-5 (10, 25, 50 mg/kg) or vehicle was administered via oral gavage 2 hours prior to the LPS injection.
-
Tissue Processing: 24 hours post-LPS injection, animals were euthanized, and brains were perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde. Brains were then cryoprotected, sectioned, and prepared for immunohistochemical analysis.
-
Immunohistochemistry: Brain sections were stained with primary antibodies against Iba1 (a marker for microglia) and CD68 (a marker for phagocytic microglia). The number of Iba1-positive cells and the percentage of CD68-positive cells within the Iba1-positive population were quantified using fluorescence microscopy and image analysis software.
Visualizations: Signaling Pathways and Workflows
Caption: Proposed mechanism of MA-5 action on the NLRP3 inflammasome pathway.
Unveiling the Potential of Mitochonic Acid 5 in Osteoarthritis: A Technical Guide
For Immediate Release
[City, State] – [Date] – Emerging in vitro research has identified Mitochonic acid 5 (MA-5) as a promising therapeutic candidate for the treatment of osteoarthritis (OA). Initial findings indicate that MA-5 protects cartilage cells from inflammatory damage by enhancing mitochondrial function and reducing oxidative stress. This technical guide provides a comprehensive overview of the foundational research, detailing the molecular mechanisms, experimental data, and methodologies for researchers, scientists, and drug development professionals.
Executive Summary
Osteoarthritis is a debilitating degenerative joint disease characterized by the progressive breakdown of cartilage, leading to pain and loss of function. Current treatments primarily manage symptoms and do not halt disease progression. Mitochondrial dysfunction in chondrocytes, the sole cells in cartilage, has been identified as a key driver of OA pathogenesis. This compound, a novel compound, has demonstrated significant chondroprotective effects in preclinical, in vitro models by targeting mitochondrial health. This document synthesizes the initial findings on MA-5, presenting its mechanism of action, quantitative effects on chondrocyte viability and apoptosis, and its influence on key extracellular matrix components. While in vivo data in osteoarthritis models is not yet available, the presented in vitro evidence strongly supports further investigation of MA-5 as a potential disease-modifying drug for osteoarthritis.
Mechanism of Action: The SIRT3/Parkin Signaling Pathway
The primary mechanism through which this compound exerts its protective effects on chondrocytes is by activating the SIRT3/Parkin signaling pathway, a critical route for maintaining mitochondrial homeostasis.[1][2][3]
In the inflammatory environment of an osteoarthritic joint, chondrocytes are exposed to pro-inflammatory cytokines like Interleukin-1β (IL-1β). This exposure leads to a decrease in the expression of Sirtuin 3 (SIRT3), a key mitochondrial deacetylase. The reduction in SIRT3 impairs mitophagy, the cellular process for clearing damaged mitochondria, leading to an accumulation of dysfunctional mitochondria.[3] This, in turn, results in increased production of reactive oxygen species (ROS), oxidative stress, and ultimately, chondrocyte apoptosis and cartilage degradation.[3]
MA-5 intervenes by upregulating the expression of SIRT3. Enhanced SIRT3 activity promotes Parkin-dependent mitophagy, facilitating the removal of damaged mitochondria.[1] This restoration of mitochondrial quality control leads to a reduction in ROS production, preservation of the mitochondrial membrane potential, and inhibition of the apoptotic cascade, thereby improving chondrocyte survival and function.
Quantitative Data from In Vitro Studies
The following tables summarize the key quantitative findings from in vitro experiments on human osteoarthritis chondrocytes treated with MA-5.
Table 1: Effect of MA-5 on Chondrocyte Viability and Apoptosis
| Parameter | Condition | Result | Reference |
| Cell Viability (CCK-8 Assay) | Control | 100% | |
| IL-1β (5 ng/mL) | ~45% | ||
| IL-1β + MA-5 (1 µM) | ~60% | ||
| IL-1β + MA-5 (5 µM) | ~75% | ||
| IL-1β + MA-5 (10 µM) | ~90% | ||
| Apoptosis Rate (TUNEL Assay) | Control | Low | |
| IL-1β (5 ng/mL) | Significantly Increased | ||
| IL-1β + MA-5 (10 µM) | Significantly Decreased |
Table 2: Effect of MA-5 on Mitochondrial Function
| Parameter | Condition | Result | Reference |
| Mitochondrial Membrane Potential | Control | High | |
| IL-1β (5 ng/mL) | Significantly Decreased | ||
| IL-1β + MA-5 (10 µM) | Significantly Increased (Restored) | ||
| Reactive Oxygen Species (ROS) Production | Control | Low | |
| IL-1β (5 ng/mL) | Significantly Increased | ||
| IL-1β + MA-5 (10 µM) | Significantly Decreased |
Table 3: Effect of MA-5 on Extracellular Matrix (ECM) Protein Expression
| Protein | Condition | Relative Expression (vs. Control) | Reference |
| Collagen Type II | IL-1β (5 ng/mL) | Decreased | |
| IL-1β + MA-5 (10 µM) | Increased (Restored towards control) | ||
| MMP-13 | IL-1β (5 ng/mL) | Increased | |
| IL-1β + MA-5 (10 µM) | Decreased |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the initial findings.
Cell Culture and Treatment
Human articular chondrocytes were isolated from cartilage obtained from patients undergoing total knee arthroplasty. Cells were cultured in DMEM/F12 medium supplemented with fetal bovine serum and antibiotics.[4] To mimic osteoarthritic conditions, chondrocytes were stimulated with IL-1β (5 ng/mL). For treatment, cells were pre-incubated with varying concentrations of MA-5 (1, 5, or 10 µM) for a specified period before IL-1β stimulation.
Cell Viability Assay (CCK-8)
Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay. Chondrocytes were seeded in 96-well plates and treated as described above.[5] Following treatment, CCK-8 solution was added to each well and incubated. The absorbance at 450 nm was measured using a microplate reader to determine the number of viable cells.[6]
Apoptosis Assay (TUNEL)
Chondrocyte apoptosis was detected using the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay. After treatment, cells were fixed, permeabilized, and incubated with the TUNEL reaction mixture. The percentage of TUNEL-positive (apoptotic) cells was determined by fluorescence microscopy.
Mitochondrial Membrane Potential (MMP) Assay
The change in MMP was measured using a fluorescent probe such as JC-1 or TMRE. Following treatment, chondrocytes were incubated with the dye. In healthy cells with high MMP, the dye forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, the dye remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence was used to quantify the MMP.
Western Blot Analysis
Protein expression levels of SIRT3, Parkin, Collagen Type II, and MMP-13 were determined by Western blotting. Total protein was extracted from treated chondrocytes, separated by SDS-PAGE, and transferred to a PVDF membrane. The membrane was then incubated with specific primary antibodies followed by HRP-conjugated secondary antibodies. Protein bands were visualized using an ECL detection system.
Future Directions and Conclusion
The initial in vitro findings on this compound are highly encouraging, positioning it as a strong candidate for further development as an osteoarthritis therapeutic. The compound's ability to restore mitochondrial homeostasis and protect chondrocytes from inflammatory damage addresses a core pathological mechanism of the disease.
A critical next step is the evaluation of MA-5 in in vivo animal models of osteoarthritis.[3] Such studies are necessary to assess its efficacy in a complex biological system, determine optimal dosing and delivery methods, and evaluate its safety profile. Pharmacokinetic and toxicological studies will also be essential for its progression towards clinical trials.
References
- 1. Advances in the study of mitophagy in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochonic Acid-5 Inhibits Reactive Oxygen Species Production and Improves Human Chondrocyte Survival by Upregulating SIRT3-Mediated, Parkin-dependent Mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochonic Acid-5 Inhibits Reactive Oxygen Species Production and Improves Human Chondrocyte Survival by Upregulating SIRT3-Mediated, Parkin-dependent Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two reactive behaviors of chondrocytes in an IL-1β-induced inflammatory environment revealed by the single-cell RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interleukin-37 Inhibits Interleukin-1β-Induced Articular Chondrocyte Apoptosis by Suppressing Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.thewellbio.com [cdn.thewellbio.com]
Exploratory Studies of MA-5 in Duchenne Muscular Dystrophy Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Duchenne muscular dystrophy (DMD) is a fatal X-linked genetic disorder characterized by progressive muscle degeneration and weakness. The absence of functional dystrophin protein leads to sarcolemmal instability, impaired calcium homeostasis, chronic inflammation, and fibrosis. Emerging evidence points to mitochondrial dysfunction as a key contributor to the pathophysiology of DMD. This technical guide explores the potential of Mitochonic Acid 5 (MA-5), a novel compound known to enhance mitochondrial function, as a therapeutic agent for DMD. We summarize the current, albeit preliminary, findings from a Caenorhabditis elegans model of DMD and provide a comprehensive framework for future preclinical studies in the widely used mdx mouse model. This guide includes detailed experimental protocols and data presentation formats to facilitate further research into the mechanism of action and therapeutic efficacy of MA-5 in Duchenne muscular dystrophy.
Introduction: The Role of Mitochondrial Dysfunction in Duchenne Muscular Dystrophy
Duchenne muscular dystrophy is fundamentally caused by mutations in the dystrophin gene, leading to the absence of the dystrophin protein. This absence compromises the structural integrity of the muscle cell membrane, rendering it susceptible to damage during contraction[1]. The resulting cascade of events includes chronic inflammation, impaired muscle regeneration, and the progressive replacement of muscle tissue with fibrotic and adipose tissue[2].
Recent research has increasingly highlighted the role of mitochondrial dysfunction as a central element in the progression of DMD. In dystrophic muscle, mitochondria exhibit several pathological changes, including altered morphology, impaired respiratory function, and increased production of reactive oxygen species (ROS)[3][4][5]. This mitochondrial stress contributes to the overall cellular pathology by exacerbating calcium dysregulation and promoting cell death pathways[6]. Therefore, therapeutic strategies aimed at improving mitochondrial health present a promising avenue for the treatment of DMD.
This compound (MA-5) is a compound that has been shown to enhance mitochondrial ATP production and improve the survival of fibroblasts from patients with mitochondrial diseases[7]. Preliminary studies in a C. elegans model of DMD have suggested that MA-5 may alleviate disease-related phenotypes, indicating its potential as a therapeutic candidate for DMD.
Preclinical Data for MA-5 in a C. elegans Model of DMD
A foundational study investigated the effects of MA-5 in a Caenorhabditis elegans model of Duchenne muscular dystrophy. The findings from this initial exploratory study are summarized below.
| Parameter | Control (DMD Model) | MA-5 Treated (DMD Model) | Percentage Improvement |
| Movement Decline | Significant decline observed | Alleviated decline | Data not quantified |
| Muscular Tone | Abnormal | Improved | Data not quantified |
| Mitochondrial Fragmentation | Increased fragmentation | Reduced fragmentation | Data not quantified |
| Ca2+ Accumulation | Elevated | Reduced | Data not quantified |
These qualitative results suggest that MA-5 can mitigate several key pathological features of DMD in this invertebrate model. The proposed mechanism of action is centered on MA-5's ability to penetrate mitochondria and stabilize the mitochondrial inner membrane organizing system (MINOS).
Proposed Signaling Pathway of MA-5 in Duchenne Muscular Dystrophy
Based on the initial findings, a proposed signaling pathway for the action of MA-5 in the context of DMD is presented below. This pathway highlights the central role of mitochondrial dysfunction and the potential points of intervention for MA-5.
Framework for Preclinical Evaluation of MA-5 in the mdx Mouse Model
To build upon the preliminary data from the C. elegans model, a robust preclinical evaluation in a mammalian model is essential. The mdx mouse is the most commonly used animal model for DMD research[1]. The following sections outline a comprehensive experimental plan to assess the therapeutic potential of MA-5 in mdx mice.
Experimental Workflow
A structured workflow is critical for a thorough preclinical assessment.
Detailed Experimental Protocols
-
Animals: Male mdx mice and age-matched wild-type (C57BL/10ScSn) mice will be used.
-
Housing: Mice will be housed in a temperature- and light-controlled environment with ad libitum access to food and water.
-
MA-5 Formulation: MA-5 will be dissolved in a suitable vehicle (e.g., DMSO and saline).
-
Administration: MA-5 or vehicle will be administered daily via oral gavage or intraperitoneal injection, starting at 4 weeks of age and continuing for a predetermined duration (e.g., 8-12 weeks).
Grip Strength Test:
-
Apparatus: A grip strength meter with a horizontal mesh grid.
-
Procedure: The mouse is held by the tail and allowed to grasp the grid with its forelimbs. The mouse is then gently pulled backward until its grip is released. The peak force is recorded. This is repeated five times, and the average of the top three readings is taken. The results are normalized to the body weight of the mouse[8][9][10][11][12].
Treadmill Exhaustion Test:
-
Apparatus: A motorized treadmill designed for mice.
-
Procedure: Mice are acclimatized to the treadmill for several days. On the test day, the speed and/or incline of the treadmill is gradually increased until the mouse is exhausted. Exhaustion is defined as the inability to remain on the treadmill despite gentle prodding for a set period. The total running distance and time are recorded.
Hematoxylin (B73222) and Eosin (H&E) Staining:
-
Purpose: To assess overall muscle morphology, including fiber size variation, presence of centrally nucleated fibers (a marker of regeneration), and inflammatory infiltrates.
-
Protocol:
-
Muscle tissue (e.g., gastrocnemius, diaphragm) is dissected and flash-frozen in liquid nitrogen-cooled isopentane.
-
Cryosections (10 µm) are cut and mounted on glass slides.
-
Sections are air-dried and then stained with hematoxylin and eosin.
-
Slides are dehydrated, cleared, and mounted with a coverslip.
-
Immunofluorescence Staining:
-
Purpose: To visualize specific proteins within the muscle tissue, such as dystrophin, utrophin, and markers of fibrosis and inflammation.
-
Protocol:
-
Cryosections are prepared as for H&E staining.
-
Sections are fixed in cold acetone (B3395972) or paraformaldehyde.
-
Non-specific binding is blocked using a blocking solution (e.g., 5% goat serum in PBS)[13].
-
Sections are incubated with primary antibodies overnight at 4°C.
-
After washing, sections are incubated with fluorescently labeled secondary antibodies.
-
Nuclei are counterstained with DAPI.
-
Slides are mounted with an anti-fade mounting medium and visualized using a fluorescence microscope[14][15][16][17].
-
Western Blotting:
-
Purpose: To quantify the levels of specific proteins in muscle tissue lysates.
-
Protocol:
-
Muscle tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
The total protein concentration of the lysate is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against the proteins of interest.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using a chemiluminescent substrate and quantified by densitometry[18][19][20][21][22].
-
Mitochondrial Respiration Assays:
-
Purpose: To assess the effect of MA-5 on mitochondrial function.
-
Protocol:
-
Mitochondria are isolated from fresh muscle tissue by differential centrifugation.
-
Mitochondrial respiration is measured using a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).
-
Respiration rates are determined in the presence of various substrates and inhibitors to assess the function of different complexes of the electron transport chain.
-
Expected Outcomes and Data Interpretation
Based on the proposed mechanism of action, treatment with MA-5 in mdx mice is hypothesized to lead to improvements in muscle function and pathology. The expected quantitative outcomes are outlined in the tables below.
Functional Outcomes
| Group | Body Weight (g) | Normalized Forelimb Grip Strength (g/g) | Treadmill Running Distance (m) |
| Wild-type + Vehicle | |||
| mdx + Vehicle | |||
| mdx + MA-5 (Low Dose) | |||
| mdx + MA-5 (High Dose) |
Histological and Biochemical Outcomes
| Group | Centrally Nucleated Fibers (%) | Fibrotic Area (%) | Dystrophin/Utrophin Expression (relative to control) | Mitochondrial Complex I Activity (relative to control) |
| Wild-type + Vehicle | ||||
| mdx + Vehicle | ||||
| mdx + MA-5 (Low Dose) | ||||
| mdx + MA-5 (High Dose) |
A significant improvement in grip strength and treadmill performance, coupled with a reduction in centrally nucleated fibers, fibrosis, and an increase in mitochondrial function in the MA-5 treated mdx mice compared to the vehicle-treated group would provide strong evidence for the therapeutic potential of MA-5 in Duchenne muscular dystrophy.
Conclusion
While the current evidence for the efficacy of MA-5 in Duchenne muscular dystrophy is in its nascent stages and limited to an invertebrate model, the compound's known effects on mitochondrial function make it a compelling candidate for further investigation. The experimental framework provided in this technical guide offers a comprehensive approach to rigorously evaluate the preclinical efficacy and mechanism of action of MA-5 in the mdx mouse model. Successful outcomes from such studies would pave the way for the clinical development of MA-5 as a novel, mitochondria-targeted therapy for patients with Duchenne muscular dystrophy.
References
- 1. Animal models of Duchenne muscular dystrophy: from basic mechanisms to gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-clinical drug tests in the mdx mouse as a model of dystrophinopathies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Dysfunction Is an Early Consequence of Partial or Complete Dystrophin Loss in mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial bioenergetic dysfunction in the D2.mdx model of Duchenne muscular dystrophy is associated with microtubule disorganization in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Mitochondrial bioenergetic dysfunction in the D2.mdx model of Duchenne muscular dystrophy is associated with microtubule disorganization in skeletal muscle | PLOS One [journals.plos.org]
- 7. This compound (MA-5), a Derivative of the Plant Hormone Indole-3-Acetic Acid, Improves Survival of Fibroblasts from Patients with Mitochondrial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PRECLINICAL DRUG TRIALS IN THE mdx MOUSE: ASSESSMENT OF RELIABLE AND SENSITIVE OUTCOME MEASURES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing Functional Performance in the Mdx Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. treat-nmd.org [treat-nmd.org]
- 11. Forelimb Grip Strength testing [protocols.io]
- 12. Video: Assessing Functional Performance in the Mdx Mouse Model [jove.com]
- 13. Immunofluorescence Labelling of Skeletal Muscle in Development, Regeneration, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Manual Immunofluorescence Staining for Dystrophin and Key Dystrophin-Associated Proteins | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. Adaptable Immunofluorescence Protocol for Muscle Fiber Typing in FFPE Human and Mouse Skeletal Muscle and Intact Mouse Hindlimbs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Development and Validation of a Western Blot Method to Quantify Mini-Dystrophin in Human Skeletal Muscle Biopsies [ouci.dntb.gov.ua]
- 19. d-nb.info [d-nb.info]
- 20. Development and Validation of a Western Blot Method to Quantify Mini-Dystrophin in Human Skeletal Muscle Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. neurology.org [neurology.org]
Methodological & Application
Application Notes and Protocols for Mitochonic Acid 5 (MA-5) Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochonic acid 5 (MA-5) is a novel indole (B1671886) derivative that has emerged as a promising therapeutic agent for mitochondrial and related diseases.[1][2] Its unique mechanism of action, which involves enhancing ATP production independently of the electron transport chain, sets it apart from traditional antioxidant therapies.[1][2] MA-5 directly targets the mitochondrial inner membrane protein mitofilin, facilitating the oligomerization of ATP synthase, which boosts ATP synthesis and reduces mitochondrial reactive oxygen species (ROS).[1][3][4] Furthermore, MA-5 has been shown to induce protective mitophagy, clearing damaged mitochondria and suppressing apoptosis through distinct signaling pathways.[5][6] These application notes provide detailed protocols for the use of MA-5 in cell culture, including methods for assessing its effects on mitochondrial function, cell viability, and key signaling pathways.
Mechanism of Action
This compound modulates mitochondrial function through a direct interaction with mitofilin (also known as Mic60), a core component of the mitochondrial inner membrane organizing system (MINOS).[1] This binding event is believed to promote the oligomerization and stabilization of ATP synthase complexes.[3][4] The enhanced stability of these complexes improves the efficiency of ATP production and helps maintain the structural integrity of mitochondrial cristae.[3] This process occurs without directly impacting the activity of the electron transport chain complexes I-IV, and it leads to a significant reduction in the production of harmful mitochondrial ROS.[1]
Key Signaling Pathways Modulated by MA-5
MA-5 protects cells from stress-induced apoptosis by activating mitophagy, the selective degradation of damaged mitochondria. This is achieved through the modulation of at least two key signaling pathways.
-
MAPK-ERK-Yap Pathway: In response to inflammatory stimuli like TNFα, MA-5 activates the MAPK-ERK-Yap signaling cascade.[5][6] This leads to the upregulation of Bnip3, a crucial protein for initiating mitophagy, which in turn suppresses the mitochondrial apoptosis pathway.[6]
-
SIRT3/Parkin Pathway: MA-5 has been shown to upregulate Sirtuin 3 (SIRT3), a mitochondrial deacetylase.[7][8] Increased SIRT3 activity promotes the recruitment of Parkin to damaged mitochondria, a critical step in initiating Parkin-dependent mitophagy. This pathway is effective in clearing dysfunctional mitochondria, thereby reducing ROS production and protecting cells like human chondrocytes from inflammation-induced damage.[7][8]
Data Presentation
Table 1: Summary of MA-5 Effects and Treatment Conditions in Various Cell Lines
| Cell Line | Disease Model / Stimulus | MA-5 Concentration | Key Findings |
| Human Fibroblasts | Mitochondrial Diseases (Leigh, MELAS, etc.) | 10 µM | Increased cell survival and cellular ATP levels under stress.[2][9] |
| Mouse Microglial BV-2 | TNFα-induced inflammation | Not specified | Reduced mitochondrial apoptosis via upregulation of mitophagy.[6] |
| Human Chondrocytes | IL-1β-induced inflammation | Not specified | Inhibited ROS production and improved cell survival.[7][8] |
| Hep3B | General screening | Not specified | Enhanced ATP production.[2] |
| Mitomice Cardiac & Renal Cells | Mitochondrial DNA deletion | 50 mg/kg (in vivo) | Improved mitochondrial respiration.[1] |
Table 2: Recommended Antibody Panel for Western Blot Analysis
| Target Pathway | Primary Antibody | Expected Change with MA-5 Treatment |
| Apoptosis | Cleaved Caspase-3, Cleaved Caspase-9, Bax | Decrease |
| Bcl-2 | Increase | |
| Mitophagy | Parkin, LC3B-II/LC3B-I ratio, Bnip3 | Increase |
| MAPK Pathway | p-ERK/ERK | Increase |
Experimental Protocols
Preparation of MA-5 Stock and Working Solutions
MA-5 is soluble in dimethyl sulfoxide (B87167) (DMSO) and 0.1N NaOH.[5] For cell culture experiments, a DMSO stock solution is recommended.
-
Stock Solution (10-20 mM): Dissolve MA-5 powder in fresh, anhydrous DMSO to a final concentration of 10-20 mM. For example, to make a 10 mM stock, dissolve 3.293 mg of MA-5 (MW: 329.3 g/mol ) in 1 mL of DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration using pre-warmed cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to prevent solvent-induced toxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Protocol 1: General Workflow for MA-5 Treatment and Analysis
This workflow provides a general overview for designing an experiment to test the effects of MA-5. Specific timings and concentrations should be optimized for each cell line and experimental endpoint.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol uses the ratiometric dye JC-1 to assess mitochondrial health. In healthy, polarized mitochondria, JC-1 forms aggregates that fluoresce red. In depolarized, unhealthy mitochondria, it remains as monomers that fluoresce green.[10]
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well or 96-well, black-walled for fluorescence) and allow them to adhere overnight.
-
Treatment: Treat cells with MA-5 and/or the desired stressor as determined in your experimental design. Include positive (e.g., with a known depolarizing agent like CCCP) and negative/vehicle controls.
-
JC-1 Staining:
-
At the end of the treatment period, remove the culture medium.
-
Wash the cells once with warm PBS or cell culture medium.
-
Add JC-1 staining solution (prepared according to the manufacturer's instructions, typically 1-10 µM in culture medium) to each well.
-
Incubate for 20-30 minutes at 37°C in a cell culture incubator.[8]
-
-
Washing: Remove the staining solution and wash the cells twice with PBS or an assay buffer provided with the kit.
-
Analysis:
-
Microscopy: Immediately visualize the cells using a fluorescence microscope. Capture images in both the green (FITC) and red (TRITC) channels. Healthy cells will show high red fluorescence, while apoptotic or stressed cells will show high green fluorescence.
-
Plate Reader/Flow Cytometry: Measure the fluorescence intensity at ~590 nm (red) and ~529 nm (green).[10] The results are typically expressed as a ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
-
Protocol 3: Measurement of Mitochondrial ROS
-
Cell Seeding and Treatment: Seed and treat cells as described in Protocol 2.
-
ROS Staining:
-
At the end of the treatment period, remove the culture medium and wash cells once with warm PBS.
-
Load the cells with a mitochondrial ROS-sensitive probe (e.g., MitoSOX™ Red) by adding the staining solution (prepared according to the manufacturer's instructions) to each well.
-
Incubate for 10-30 minutes at 37°C, protected from light.
-
-
Washing: Gently wash the cells three times with warm PBS.
-
Analysis:
-
Flow Cytometry: Detach the cells using trypsin, neutralize, and centrifuge to form a cell pellet. Resuspend the pellet in PBS and analyze immediately on a flow cytometer using the appropriate laser and filter set (e.g., PE or APC channel for MitoSOX™ Red).
-
Microscopy/Plate Reader: Measure the fluorescence intensity using a suitable instrument. An increase in fluorescence corresponds to higher levels of mitochondrial ROS.
-
Protocol 4: Western Blotting for Mitophagy and Apoptosis Markers
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Scrape the cell lysate, collect it, and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[8] Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (see Table 2) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. This compound Binds Mitochondria and Ameliorates Renal Tubular and Cardiac Myocyte Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (MA-5), a Derivative of the Plant Hormone Indole-3-Acetic Acid, Improves Survival of Fibroblasts from Patients with Mitochondrial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (MA-5) Facilitates ATP Synthase Oligomerization and Cell Survival in Various Mitochondrial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. axonmedchem.com [axonmedchem.com]
- 6. This compound activates the MAPK-ERK-yap signaling pathways to protect mouse microglial BV-2 cells against TNFα-induced apoptosis via increased Bnip3-related mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochonic Acid-5 Inhibits Reactive Oxygen Species Production and Improves Human Chondrocyte Survival by Upregulating SIRT3-Mediated, Parkin-dependent Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mitochonic Acid-5 Inhibits Reactive Oxygen Species Production and Improves Human Chondrocyte Survival by Upregulating SIRT3-Mediated, Parkin-dependent Mitophagy [frontiersin.org]
- 9. This compound (MA-5) Facilitates ATP Synthase Oligomerization and Cell Survival in Various Mitochondrial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assays for Mitochondria Function | Thermo Fisher Scientific - HK [thermofisher.com]
Determining the Optimal Concentration of Mitochonic Acid-5 (MA-5) for In Vitro Experiments
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitochonic Acid 5 (MA-5) is a novel small molecule that has been shown to play a crucial role in mitochondrial function and cellular bioenergetics. Specifically, MA-5 is known to facilitate the oligomerization of ATP synthase, leading to increased ATP production and a reduction in reactive oxygen species (ROS).[1] Its mechanism of action also involves the upregulation of mitophagy via the MAPK-ERK-Yap signaling pathway, thereby reducing mitochondrial apoptosis.[2] Given its therapeutic potential in mitochondrial-related diseases, determining the optimal in vitro concentration of MA-5 is a critical first step for any experimental design. This document provides a comprehensive guide and detailed protocols for establishing the optimal MA-5 concentration for your specific cell type and experimental endpoint.
Data Presentation: In Vitro Efficacy of MA-5
The following table summarizes quantitative data from various in vitro studies on MA-5, providing a starting point for concentration range selection.
| Cell Line/Type | Assay | Endpoint | Effective Concentration | Reference |
| Hep3B | ATP Assay | Increased intracellular ATP | 3 µM | |
| BV-2 microglial cells | Apoptosis Assay | Rescue from LPS-induced apoptosis | 5 µM | |
| Human Chondrocytes | Cell Viability (CCK-8) | Protection from IL-1β-mediated effects | Pre-treatment with various concentrations | [3] |
| Fibroblasts (from patients with mitochondrial diseases) | Cell Viability | Protection against L-buthionine-(S,R)-sulfoximine (BSO) induced viability decrease | EC50: 2.3-5.1 µM | |
| Mouse microglial BV-2 cells | Cell Viability (MTT) | Dose-dependent inhibition of TNFα-induced viability decrease | 0-10 µM | [4][5] |
Mandatory Visualizations
Signaling Pathway of MA-5
Caption: Signaling pathway of Mitochonic Acid-5 (MA-5).
Experimental Workflow for Optimal Concentration Determination
Caption: Experimental workflow for determining the optimal MA-5 concentration.
Experimental Protocols
Protocol for Determining MA-5 Cytotoxicity using MTT Assay
This protocol is designed to assess the effect of a range of MA-5 concentrations on cell viability.
Materials:
-
MA-5 compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
MA-5 Treatment:
-
Prepare a 10 mM stock solution of MA-5 in DMSO.
-
Perform serial dilutions of the MA-5 stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 20 µM. Include a vehicle control (DMSO at the same final concentration as the highest MA-5 concentration).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of MA-5.
-
Incubate for the desired experimental time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the MA-5 concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol for Measuring Intracellular ATP Levels
This protocol measures the effect of MA-5 on cellular energy production.
Materials:
-
MA-5 compound
-
Mammalian cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
ATP measurement kit (luciferase-based)
-
Lysis buffer (provided with the kit)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Treat the cells with the determined non-toxic concentrations of MA-5 (based on the cytotoxicity assay) and a vehicle control for the desired time period.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add the recommended volume of lysis buffer from the ATP measurement kit to each well.
-
Incubate on ice for 5 minutes, then scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
-
ATP Measurement:
-
Transfer the supernatant to a new tube.
-
Follow the manufacturer's instructions for the ATP measurement kit. Typically, this involves adding the cell lysate to a reaction mixture containing luciferase and luciferin.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Generate a standard curve using the provided ATP standards.
-
Calculate the ATP concentration in each sample based on the standard curve.
-
Normalize the ATP concentration to the total protein concentration of the cell lysate (determined by a BCA or Bradford assay).
-
Compare the normalized ATP levels in MA-5 treated cells to the vehicle control.
-
Protocol for Assessing MAPK/ERK Pathway Activation by Western Blot
This protocol determines if MA-5 activates its target signaling pathway.
Materials:
-
MA-5 compound
-
Mammalian cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of MA-5 for a short duration (e.g., 15, 30, 60 minutes) to observe acute signaling events. Include a vehicle control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
-
Compare the normalized values across different MA-5 concentrations to the vehicle control to determine the extent of pathway activation.
-
Conclusion
The determination of the optimal MA-5 concentration is a multifactorial process that requires a systematic approach. By starting with a broad dose-response cytotoxicity assay, researchers can identify a non-toxic concentration range. Subsequent functional and target engagement assays will then allow for the precise identification of the optimal concentration that elicits the desired biological effect in the specific in vitro model. The protocols provided herein offer a robust framework for this crucial step in preclinical drug evaluation.
References
- 1. This compound (MA-5) Facilitates ATP Synthase Oligomerization and Cell Survival in Various Mitochondrial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Mitochonic Acid-5 Inhibits Reactive Oxygen Species Production and Improves Human Chondrocyte Survival by Upregulating SIRT3-Mediated, Parkin-dependent Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:1354707-41-7 | Chemsrc [chemsrc.com]
- 5. This compound activates the MAPK–ERK–yap signaling pathways to protect mouse microglial BV-2 cells against TNFα-induced apoptosis via increased Bnip3-related mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis for Purity and Quantification of Mitochonic Acid 5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the determination of purity and the quantification of Mitochonic acid 5 (MA-5) using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is suitable for the analysis of MA-5 in bulk drug substances and for monitoring its stability. Additionally, this document outlines the key signaling pathway associated with MA-5's mechanism of action and provides a comprehensive experimental workflow for its analysis.
Introduction
This compound (MA-5), a derivative of the plant hormone indole-3-acetic acid, is a novel small molecule that has shown significant therapeutic potential by targeting mitochondrial dysfunction.[1][2][3] It has been demonstrated to protect against cellular damage in various models of mitochondrial diseases by modulating mitochondrial ATP synthesis and reducing oxidative stress.[3][4] MA-5 has been shown to reduce mitochondrial apoptosis by upregulating mitophagy through the MAPK-ERK-Yap signaling pathway.[2][5][6] Given its therapeutic promise, robust analytical methods are essential for ensuring the quality, purity, and potency of MA-5 during drug development and manufacturing.
This application note details a validated RP-HPLC method for the accurate and precise determination of MA-5 purity and for its quantification.
Chemical Information:
| Property | Value |
| Chemical Name | 4-(2,4-difluorophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid |
| Synonyms | MA-5, α-[2-(2,4-Difluorophenyl)-2-oxoethyl]-1H-indole-3-acetic acid |
| CAS Number | 1354707-41-7[1][7] |
| Molecular Formula | C₁₈H₁₃F₂NO₃[8] |
| Molecular Weight | 329.30 g/mol [8] |
| Purity (Typical) | ≥98% (by HPLC)[1][7] |
| Solubility | Soluble in DMSO |
Signaling Pathway of this compound
This compound has been shown to exert its protective effects by activating the MAPK-ERK-Yap signaling pathway, which in turn upregulates Bnip3-mediated mitophagy.[5][6] This process helps to clear damaged mitochondria, thereby reducing apoptosis and cellular stress.
HPLC Method for Purity and Quantification
This section provides a detailed protocol for the analysis of this compound by RP-HPLC.
Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile (B52724) and water.
-
Reagents: Trifluoroacetic acid (TFA) or phosphoric acid.
-
Standard: this compound reference standard (≥98% purity).
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm and 280 nm |
| Run Time | 25 minutes |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 15.0 | 30 | 70 |
| 20.0 | 30 | 70 |
| 20.1 | 70 | 30 |
| 25.0 | 70 | 30 |
Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of MA-5 reference standard and dissolve in 10 mL of DMSO.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a 50:50 mixture of acetonitrile and water to final concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh the sample containing MA-5 and dissolve it in DMSO to achieve a target concentration within the calibration range. Further dilute with 50:50 acetonitrile/water if necessary.
Method Validation Protocol
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.
Specificity
Inject a blank (diluent), a placebo (if applicable), the MA-5 standard, and the sample solution to demonstrate that there is no interference from the diluent or potential impurities at the retention time of the MA-5 peak.
Linearity
Analyze the working standard solutions in triplicate. Plot a calibration curve of the peak area versus the concentration of MA-5. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Perform a recovery study by spiking a known amount of MA-5 standard into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst and/or instrument. The RSD between the two days should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of the MA-5 peak. Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
Robustness
Evaluate the effect of small, deliberate variations in the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2%) The system suitability parameters should remain within acceptable limits.
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison and reporting.
Table 2: System Suitability Results
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates | ≥ 2000 | |
| RSD of Peak Area (n=6) | ≤ 2.0% |
Table 3: Linearity Data
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 | ||
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 4: Accuracy (Recovery) Data
| Spiked Level | Amount Added (mg) | Amount Found (mg) | Recovery (%) |
| 80% | |||
| 100% | |||
| 120% | |||
| Mean Recovery (%) | 98.0 - 102.0 |
Table 5: Precision Data
| Precision Type | RSD (%) |
| Repeatability (Intra-day) | |
| Intermediate (Inter-day) |
Conclusion
The HPLC method described in this application note is demonstrated to be simple, accurate, precise, and robust for the determination of purity and quantification of this compound. This method is suitable for routine quality control analysis and stability studies of MA-5 in the pharmaceutical industry. The provided diagrams for the signaling pathway and experimental workflow offer a clear visual representation for researchers and scientists working with this promising therapeutic agent.
References
- 1. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cetjournal.it [cetjournal.it]
- 3. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound activates the MAPK–ERK–yap signaling pathways to protect mouse microglial BV-2 cells against TNFα-induced apoptosis via increased Bnip3-related mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound activates the MAPK-ERK-yap signaling pathways to protect mouse microglial BV-2 cells against TNFα-induced apoptosis via increased Bnip3-related mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. caymanchem.com [caymanchem.com]
Application Notes: Methods for Assessing MA-5 Effects on Mitochondrial Membrane Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial membrane potential (ΔΨm) is a critical indicator of cellular health and a key parameter of mitochondrial function. It plays a central role in ATP synthesis, reactive oxygen species (ROS) production, and the regulation of apoptosis.[1] Mitochonic Acid 5 (MA-5) is a synthetic derivative of the plant hormone indole-3-acetic acid that has emerged as a significant modulator of mitochondrial function.[2][3] MA-5 has been shown to enhance cellular ATP levels, protect against oxidative stress, and improve the survival of cells with mitochondrial diseases.[2][4][5]
These application notes provide detailed protocols for assessing the effects of MA-5 on mitochondrial membrane potential using two widely adopted, fluorescence-based methods: the JC-1 and TMRM assays. Understanding how MA-5 modulates ΔΨm is crucial for elucidating its mechanism of action and evaluating its therapeutic potential.
Mechanism of Action of MA-5 on Mitochondria
MA-5 exerts its protective effects on mitochondria through several mechanisms. It facilitates the oligomerization of ATP synthase, which enhances ATP production independently of the electron transport chain.[3][4] Furthermore, MA-5 is known to reduce mitochondrial apoptosis by upregulating mitophagy, the selective degradation of damaged mitochondria.[6][7] This process is regulated through distinct signaling pathways.
One key pathway involves the activation of the MAPK-ERK-Yap signaling cascade, which leads to an increase in Bnip3-related mitophagy.[6][8][9] This cascade ultimately suppresses apoptotic signaling that follows an inflammatory response.[8]
Caption: MA-5 activates the MAPK-ERK-Yap pathway to promote Bnip3-mediated mitophagy.
Additionally, MA-5 has been shown to activate Parkin-dependent mitophagy by upregulating SIRT3 expression, which helps clear dysfunctional mitochondria and inhibit ROS production.[5]
Caption: MA-5 promotes SIRT3/Parkin-dependent mitophagy, reducing ROS.
Summary of MA-5 Effects on Mitochondrial Function
Quantitative data from published studies demonstrates the positive impact of MA-5 on mitochondrial health under various stress conditions.
| Parameter | Cell Type | Condition | MA-5 Concentration | Observed Effect | Citation |
| Mitochondrial Membrane Potential | Boar Sperm | Liquid Storage (37°C) | 1 nM | Significantly boosted ΔΨm at 2 hours. | [10] |
| Mitochondrial Membrane Potential | Ram Sperm | Liquid Storage (4°C) | 10 nM | Increased ΔΨm from 37.7% to 51.1%. | [11] |
| Mitochondrial Membrane Potential (JC-1) | Mouse Microglial BV-2 Cells | TNFα-induced injury | Not specified | Increased the red/green fluorescence ratio, indicating restored ΔΨm. | [9] |
| Mitochondrial Permeability Transition Pore (mPTP) | Mouse Microglial BV-2 Cells | LPS Treatment | Not specified | Decreased the mPTP opening rate compared to the LPS-treated group. | [11] |
| ATP Content | Boar Sperm | Liquid Storage (37°C) | 1 nM | Significantly boosted ATP content at 2 hours. | [10] |
| Cellular ROS Production | Mouse Microglial BV-2 Cells | TNFα-induced injury | Not specified | Decreased cellular ROS production. | [9] |
Protocol 1: JC-1 Assay for Mitochondrial Membrane Potential
The JC-1 assay is a widely used method to determine ΔΨm. JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria.[12] In healthy cells with high ΔΨm, JC-1 forms complexes called J-aggregates, which emit intense red fluorescence (~590 nm).[13] In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm, emitting green fluorescence (~529-535 nm).[13][14] A decrease in the red/green fluorescence intensity ratio is indicative of mitochondrial depolarization.[12]
Experimental Workflow: JC-1 Assay
References
- 1. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (MA-5), a Derivative of the Plant Hormone Indole-3-Acetic Acid, Improves Survival of Fibroblasts from Patients with Mitochondrial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (MA-5) Facilitates ATP Synthase Oligomerization and Cell Survival in Various Mitochondrial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochonic Acid-5 Inhibits Reactive Oxygen Species Production and Improves Human Chondrocyte Survival by Upregulating SIRT3-Mediated, Parkin-dependent Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. abmole.com [abmole.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. This compound activates the MAPK–ERK–yap signaling pathways to protect mouse microglial BV-2 cells against TNFα-induced apoptosis via increased Bnip3-related mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of mitochondrial membrane potential (ΔΨm) (MMP) [bio-protocol.org]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Powerhouse: Tracking Mitochonic Acid 5's Mitochondrial Journey with Fluorescent Probes
Application Note
Introduction
Mitochonic acid 5 (MA-5) is a novel small molecule that has garnered significant interest in the scientific community for its ability to modulate mitochondrial function. It has been shown to protect mitochondrial function by regulating energy metabolism, reducing mitochondrial oxidative stress, and decreasing mitochondrial apoptosis through the upregulation of mitophagy.[1][2][3] Specifically, MA-5 targets the mitochondrial protein mitofilin, located at the crista junction of the inner mitochondrial membrane, to facilitate ATP production.[4] Understanding the precise localization of MA-5 within mitochondria is crucial for elucidating its mechanism of action and for the development of therapeutics targeting mitochondrial dysfunction. This application note details protocols for tracking the mitochondrial localization of this compound using a fluorescently labeled analog and for assessing the effects of MA-5 on mitochondrial function using common fluorescent probes.
Data Presentation
The following tables summarize key quantitative data related to the use of fluorescent probes for tracking MA-5 and its effects.
Table 1: Fluorescent Probes for Mitochondrial Analysis
| Probe Name | Target | Excitation (nm) | Emission (nm) | Typical Concentration | Notes |
| BODIPY-MA-5 | This compound localization | ~493 | ~503 | 10-100 nM | A fluorescently labeled analog of MA-5 for direct visualization of its accumulation in mitochondria.[4] |
| MitoTracker™ Red CMXRos | Mitochondrial membrane potential (MMP) | ~579 | ~599 | 50-500 nM | Accumulates in mitochondria with active membrane potential. Can be used for co-localization studies with BODIPY-MA-5.[4] |
| JC-1 | Mitochondrial membrane potential (MMP) | ~514 (monomer) / ~585 (J-aggregate) | ~529 (monomer) / ~590 (J-aggregate) | 1-10 µM | Ratiometric dye that indicates mitochondrial health through changes in fluorescence emission from green to red. |
| MitoSOX™ Red | Mitochondrial superoxide | ~510 | ~580 | 2.5-5 µM | Specifically detects superoxide, a key reactive oxygen species (ROS), within the mitochondria. |
Table 2: Experimental Parameters for Fluorescent Imaging
| Parameter | Recommended Setting |
| Cell Seeding Density | 50-70% confluency on imaging plates/slides |
| MA-5 Treatment Concentration | 1-10 µM (or as determined by dose-response studies) |
| MA-5 Incubation Time | 12-24 hours (or as required for desired effect) |
| Fluorescent Probe Incubation Time | 15-45 minutes |
| Imaging Temperature | 37°C |
| Imaging Medium | Live-cell imaging medium (e.g., FluoroBrite™ DMEM) |
Experimental Protocols
Protocol 1: Tracking the Mitochondrial Localization of this compound using BODIPY-MA-5
This protocol describes the use of a fluorescently labeled MA-5 analog, BODIPY-MA-5, to directly visualize its accumulation in mitochondria.
Materials:
-
BODIPY-MA-5
-
MitoTracker™ Red CMXRos
-
Hoechst 33342 (for nuclear counterstain)
-
Human normal fibroblasts (or other suitable cell line)
-
Cell culture medium
-
Live-cell imaging medium
-
Phosphate-buffered saline (PBS)
-
High-quality anhydrous DMSO
-
Imaging-grade multi-well plates or chambered cover glass
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate human normal fibroblasts on imaging plates or chambered cover glass and culture until they reach 50-70% confluency.
-
Preparation of Staining Solutions:
-
Prepare a 1 mM stock solution of BODIPY-MA-5 in DMSO.
-
Prepare a 1 mM stock solution of MitoTracker™ Red CMXRos in DMSO.
-
On the day of the experiment, prepare a working solution of 100 nM BODIPY-MA-5 and 100 nM MitoTracker™ Red CMXRos in pre-warmed live-cell imaging medium.
-
-
Cell Staining:
-
Wash the cells once with pre-warmed PBS.
-
Add the staining solution containing BODIPY-MA-5 and MitoTracker™ Red CMXRos to the cells.
-
Incubate for 30 minutes at 37°C in a CO₂ incubator.
-
-
Nuclear Staining and Washing:
-
Add Hoechst 33342 to the staining solution for the last 5-10 minutes of incubation for nuclear counterstaining.
-
Wash the cells three times with pre-warmed live-cell imaging medium.
-
-
Imaging:
-
Immediately image the cells using a fluorescence microscope.
-
Use appropriate filter sets to visualize the green fluorescence of BODIPY-MA-5, the red fluorescence of MitoTracker™ Red CMXRos, and the blue fluorescence of Hoechst 33342.
-
Co-localization of the green and red signals will indicate the accumulation of MA-5 in the mitochondria.[4]
-
Protocol 2: Assessing the Effect of MA-5 on Mitochondrial Membrane Potential using JC-1
This protocol uses the ratiometric dye JC-1 to measure changes in mitochondrial membrane potential in response to MA-5 treatment.
Materials:
-
This compound (MA-5)
-
JC-1 dye
-
Cell culture medium
-
Live-cell imaging medium
-
PBS
-
DMSO
-
Imaging-grade multi-well plates or chambered cover glass
-
Fluorescence microscope with filter sets for green and red fluorescence
Procedure:
-
Cell Culture and Treatment:
-
Plate cells of interest in imaging plates or on chambered cover glass.
-
Treat the cells with the desired concentration of MA-5 (e.g., 1-10 µM) for the desired duration (e.g., 12-24 hours). Include an untreated control group.
-
-
JC-1 Staining:
-
Prepare a 5 µM working solution of JC-1 in pre-warmed live-cell imaging medium.
-
Remove the medium containing MA-5 and wash the cells once with PBS.
-
Add the JC-1 staining solution to all wells (including controls).
-
Incubate for 20-30 minutes at 37°C.
-
-
Washing and Imaging:
-
Wash the cells twice with pre-warmed live-cell imaging medium.
-
Image the cells immediately using a fluorescence microscope.
-
Capture images in both the green (monomer) and red (J-aggregate) channels.
-
-
Analysis:
-
Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates).
-
Apoptotic or unhealthy cells with low mitochondrial membrane potential will show green fluorescence (monomers).
-
Quantify the ratio of red to green fluorescence intensity to assess the effect of MA-5 on mitochondrial membrane potential.
-
Mandatory Visualizations
Caption: Experimental workflow for fluorescent probe-based analysis.
Caption: MA-5 mechanism of action in mitochondria.
Caption: Relationship between fluorescent probes and readouts.
References
Application Notes & Protocols for MA-5 in Ischemia-Reperfusion Injury Models
For Researchers, Scientists, and Drug Development Professionals
Introduction to MA-5
MA-5 is a novel investigational compound with significant potential for mitigating tissue damage following ischemia-reperfusion (I/R) events, such as those occurring during ischemic stroke or myocardial infarction. I/R injury is a complex pathological process where the restoration of blood flow to an ischemic tissue paradoxically exacerbates cellular dysfunction and death.[1] Key mechanisms driving this damage include a burst of reactive oxygen species (ROS), induction of apoptosis (programmed cell death), and a robust inflammatory response.[2][3][4] MA-5 is a synthetic small molecule designed to counteract these core pathological events, offering a multi-target approach to cytoprotection.
Pharmacological Profile:
-
Compound Type: Small molecule, cell-permeable
-
Primary Indication: Ischemic Stroke, Myocardial Infarction
-
Mechanism of Action: Anti-apoptotic and anti-oxidative
Proposed Mechanism of Action
MA-5 is hypothesized to exert its protective effects by modulating key signaling pathways involved in cell survival and oxidative stress response. The primary mechanism involves the inhibition of the mitochondrial pathway of apoptosis and the activation of endogenous antioxidant defenses.
Upon reperfusion, a surge in ROS and intracellular calcium overload triggers the opening of the mitochondrial permeability transition pore (mPTP), leading to the release of cytochrome c into the cytosol.[2][5] This initiates a caspase cascade, culminating in apoptosis.[5] MA-5 is believed to stabilize the mitochondrial membrane and upregulate the anti-apoptotic protein Bcl-2, while downregulating the pro-apoptotic protein Bax.[4][6] This prevents the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3, thereby preserving cell viability.[5]
Simultaneously, MA-5 appears to bolster the cell's defense against oxidative stress by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of antioxidant responses.[7] This leads to the increased expression of antioxidant enzymes, which neutralize harmful ROS.
Signaling Pathway of MA-5 in I/R Injury
In Vivo Model: Cerebral Ischemia-Reperfusion
The transient middle cerebral artery occlusion (tMCAO) model in rats is a widely used and clinically relevant model for studying ischemic stroke.[8]
Experimental Workflow: tMCAO Model
Protocol: Transient Middle Cerebral Artery Occlusion (tMCAO)
-
Animal Preparation: Anesthetize male Sprague-Dawley rats (280-320 g) with isoflurane. Maintain body temperature at 37.0 ± 0.5°C throughout the procedure.
-
Surgical Procedure:
-
Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Introduce a 4-0 silicone-coated nylon monofilament through an incision in the CCA and advance it up the ICA until it occludes the origin of the middle cerebral artery (MCA). A laser Doppler flowmeter can be used to confirm successful occlusion.[8]
-
Allow the filament to remain in place for 90 minutes.
-
-
Drug Administration:
-
Prepare MA-5 in a vehicle solution (e.g., 5% DMSO in saline).
-
Five minutes prior to the end of the 90-minute occlusion period, administer MA-5 (10 or 20 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
-
Reperfusion: After 90 minutes of occlusion, carefully withdraw the monofilament to restore blood flow to the MCA territory.
-
Post-Operative Care: Suture the incision and allow the animal to recover. Provide access to food and water.
-
Neurological Assessment (24h post-reperfusion): Evaluate neurological deficits using a 5-point scale (0 = no deficit, 4 = severe deficit).
-
Tissue Collection: At 24 hours post-reperfusion, euthanize the animals and perfuse transcardially with cold saline. Harvest the brains for analysis.
-
Infarct Volume Measurement:
-
Slice the brain into 2 mm coronal sections.
-
Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20 minutes.[8]
-
Healthy tissue will stain red, while the infarcted area will remain white.
-
Quantify the infarct volume using image analysis software.
-
Expected In Vivo Results
| Group | Neurological Score (0-4) | Infarct Volume (% of Hemisphere) | Caspase-3 Activity (fold change vs. Sham) |
| Sham | 0.1 ± 0.1 | 0 | 1.0 ± 0.1 |
| Vehicle + MCAO | 3.2 ± 0.4 | 45.2 ± 5.1% | 4.8 ± 0.6 |
| MA-5 (10 mg/kg) + MCAO | 2.1 ± 0.5 | 28.7 ± 4.5% | 2.9 ± 0.4 |
| MA-5 (20 mg/kg) + MCAO | 1.5 ± 0.3 | 19.5 ± 3.8% | 1.8 ± 0.3** |
| Data are presented as Mean ± SD. *p < 0.05, *p < 0.01 vs. Vehicle + MCAO group. |
In Vitro Model: Neuronal Ischemia-Reperfusion
The oxygen-glucose deprivation/reperfusion (OGD/R) model using a neuronal cell line like SH-SY5Y is an effective in vitro system to screen neuroprotective compounds and investigate cellular mechanisms.[9][10]
Experimental Workflow: OGD/R Model
Protocol: Oxygen-Glucose Deprivation/Reperfusion (OGD/R)
-
Cell Culture: Plate SH-SY5Y cells in appropriate culture plates (e.g., 96-well for viability, 6-well for protein analysis) and grow to ~80% confluency.
-
Oxygen-Glucose Deprivation (OGD):
-
Wash cells twice with glucose-free DMEM.
-
Replace the medium with fresh glucose-free DMEM.
-
Place the cells in a hypoxic incubator (e.g., 95% N₂, 5% CO₂, <1% O₂) at 37°C for 4 hours.
-
-
Reperfusion:
-
Remove plates from the hypoxic chamber.
-
Quickly replace the glucose-free medium with complete, glucose-containing culture medium.
-
Add MA-5 (e.g., 1, 5, 10 µM) or vehicle (DMSO) to the appropriate wells.
-
Return the cells to a standard normoxic incubator (95% air, 5% CO₂) for 24 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm. Cell viability is expressed as a percentage of the normoxia control group.
-
-
Assessment of Apoptosis (TUNEL Staining):
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize cells and perform TUNEL staining according to the manufacturer's protocol.
-
Counterstain nuclei with DAPI.
-
Visualize using a fluorescence microscope and quantify the percentage of TUNEL-positive (apoptotic) cells.
-
-
Assessment of Oxidative Stress (ROS Measurement):
-
Load cells with a fluorescent ROS indicator (e.g., DCFH-DA) during the final 30 minutes of the reperfusion period.
-
Measure fluorescence intensity using a plate reader or flow cytometer.
-
Expected In Vitro Results
| Group | Cell Viability (% of Control) | Apoptotic Cells (% TUNEL+) | ROS Levels (Fold Change vs. Control) |
| Normoxia Control | 100 ± 8.5% | 2.1 ± 0.8% | 1.0 ± 0.1 |
| OGD/R + Vehicle | 48.3 ± 6.2% | 35.4 ± 4.1% | 3.9 ± 0.5 |
| OGD/R + MA-5 (1 µM) | 59.1 ± 7.1% | 26.8 ± 3.5% | 3.1 ± 0.4 |
| OGD/R + MA-5 (5 µM) | 75.6 ± 5.9% | 18.2 ± 2.9% | 2.2 ± 0.3 |
| OGD/R + MA-5 (10 µM) | 88.2 ± 6.5% | 9.7 ± 2.2% | 1.4 ± 0.2 |
| Data are presented as Mean ± SD. *p < 0.05, *p < 0.01 vs. OGD/R + Vehicle group. |
Disclaimer: MA-5 is an investigational compound for research purposes only and is not approved for human use. The protocols and data presented are for illustrative purposes and should be adapted and optimized for specific experimental conditions.
References
- 1. Pathophysiology of Reperfusion Injury - Mechanisms of Vascular Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. esmed.org [esmed.org]
- 3. Myocardial ischemia reperfusion injury - from basic science to clinical bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. miR-145-5p attenuates inflammatory response and apoptosis in myocardial ischemia-reperfusion injury by inhibiting (NADPH) oxidase homolog 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial apoptosis in response to cardiac ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iv.iiarjournals.org [iv.iiarjournals.org]
- 7. Mechanisms of Neuroprotection by Quercetin: Counteracting Oxidative Stress and More - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current and Novel Experimental Methods in Ischemia/Reperfusion Research: From Cutting-Edge Models to Innovative Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Macrophage‐Disguised Manganese Dioxide Nanoparticles for Neuroprotection by Reducing Oxidative Stress and Modulating Inflammatory Microenvironment in Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. imrpress.com [imrpress.com]
Application Notes and Protocols for Assessing Mitochonic Acid 5 (MA-5) Efficacy Using Cell Viability Assays
Introduction
Mitochonic acid 5 (MA-5) is a novel indole (B1671886) acetic acid derivative that has emerged as a promising therapeutic agent for diseases associated with mitochondrial dysfunction.[1][2][3] MA-5 has been shown to increase cellular ATP levels, rescue fibroblasts from patients with mitochondrial diseases, and protect against cellular damage by modulating mitochondrial function.[1][2][4][5] Its mechanism involves targeting the mitochondrial protein mitofilin, facilitating ATP synthase oligomerization, reducing mitochondrial reactive oxygen species (ROS), and promoting mitophagy to suppress apoptosis.[1][4][5][6]
These application notes provide detailed protocols for assessing the efficacy of MA-5 in protecting cells and enhancing viability. The primary methods covered are the ATP assay, the MTT assay, and the Lactate (B86563) Dehydrogenase (LDH) assay. These assays are selected to provide a comprehensive picture of MA-5's effects on metabolic activity, cell proliferation, and cytotoxicity.
Mechanism of Action of this compound (MA-5)
MA-5 enhances mitochondrial function through a multi-faceted approach. It directly targets the inner mitochondrial membrane protein mitofilin, which is crucial for maintaining cristae structure.[1][3] This interaction facilitates the oligomerization of ATP synthase, leading to more efficient ATP production, independent of the electron transport chain.[1][5] Additionally, MA-5 can activate the MAPK-ERK-Yap signaling pathway, which upregulates Bnip3-related mitophagy, a process that clears damaged mitochondria and suppresses apoptotic signaling.[4][6] By improving mitochondrial respiration and reducing oxidative stress, MA-5 enhances overall cell survival and function.[1][7]
Recommended Cell Viability Assays
To evaluate the efficacy of MA-5, a combination of assays is recommended to measure changes in cell health from different perspectives:
-
ATP Assay: As MA-5 is known to directly enhance ATP production, this is the most relevant assay.[1][2][5] It quantifies the level of intracellular ATP, which is a direct indicator of metabolically active, viable cells.[8][9] The bioluminescent signal is proportional to the amount of ATP present.[9][10]
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product.[11][12][13] This assay provides an indirect measure of cell viability and proliferation and can corroborate the findings from the ATP assay.
-
LDH Cytotoxicity Assay: This assay measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[14][15] It is useful for determining if a compound is cytotoxic or for assessing the protective effect of MA-5 against a known toxin.
The following workflow provides a general overview of the experimental process for testing MA-5 efficacy.
Experimental Protocols
Protocol 1: ATP Assay (Luminescence-Based)
This protocol is designed to directly measure the intracellular ATP content as a primary indicator of cell viability enhanced by MA-5.
Principle: The assay utilizes the firefly luciferase enzyme, which catalyzes the oxidation of D-luciferin in the presence of ATP to produce light.[9] The resulting luminescent signal is directly proportional to the amount of ATP, and therefore, to the number of viable cells.[9][10]
Materials:
-
White, opaque-walled 96-well microplates suitable for luminescence
-
Cells of interest
-
This compound (MA-5)
-
Cell culture medium
-
Commercially available ATP detection reagent kit (e.g., CellTiter-Glo®)
-
Luminometer or a microplate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed cells in a white, opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Prepare serial dilutions of MA-5 in culture medium. Add the desired concentrations of MA-5 to the appropriate wells. Include vehicle-only wells as a negative control.
-
Exposure: Incubate the cells with MA-5 for the desired period (e.g., 24, 48, or 72 hours).
-
Reagent Preparation: Equilibrate the plate and the ATP detection reagent to room temperature for approximately 30 minutes before use.[8]
-
Assay: Add 100 µL of the ATP detection reagent to each well.[8]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence of each well using a luminometer.
Protocol 2: MTT Assay (Colorimetric)
This protocol assesses cell viability by measuring mitochondrial metabolic activity.
Principle: In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[12][13] These insoluble crystals are then dissolved, and the absorbance is measured, which correlates with the number of metabolically active cells.[12][16]
Materials:
-
Clear, flat-bottomed 96-well plates
-
Cells of interest
-
This compound (MA-5)
-
Solubilization solution (e.g., 0.1% NP40, 4 mM HCl in isopropanol, or DMSO)[17]
-
Microplate reader capable of measuring absorbance at 570-590 nm
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 as described in the ATP Assay protocol, using a clear 96-well plate.
-
MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[16]
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator, allowing formazan crystals to form.[12][17]
-
Solubilization:
-
Dissolution: Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[11][17]
-
Measurement: Read the absorbance at 590 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[16]
Protocol 3: LDH Cytotoxicity Assay (Colorimetric)
This protocol measures cell death by quantifying LDH released from damaged cells.
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[15] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which is quantifiable by absorbance. The amount of color is proportional to the number of lysed cells.[15]
Materials:
-
Clear, flat-bottomed 96-well plates
-
Cells of interest
-
This compound (MA-5)
-
Optional: A known cytotoxic agent (for positive control)
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader capable of measuring absorbance at ~490 nm
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 as described in the ATP Assay protocol. Set up the following controls in triplicate:[14]
-
Untreated Control: Spontaneous LDH release.
-
Vehicle Control: LDH release with the solvent for MA-5.
-
Maximum LDH Release Control: Add lysis buffer (from the kit) 45 minutes before the end of incubation.
-
Culture Medium Background: Medium only.
-
-
Supernatant Transfer: After incubation, centrifuge the plate at ~250 x g for 5 minutes to pellet the cells.
-
Sample Collection: Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.[18]
-
Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture (typically 50 µL) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15]
-
Stop Reaction: Add 50 µL of stop solution (if provided in the kit) to each well.[14]
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Presentation and Interpretation
Quantitative data should be summarized to facilitate clear comparison between different treatment groups. After subtracting background readings, results can be expressed as a percentage of the vehicle control.
Example Data Summary Table:
| Assay Type | Treatment Group | Concentration (µM) | Raw Signal (Mean ± SD) | % Viability vs. Vehicle Control | % Cytotoxicity (for LDH) |
| ATP Assay | Vehicle Control | 0 | 1,502,345 ± 89,123 RLU | 100% | N/A |
| MA-5 | 1 | 1,650,880 ± 95,432 RLU | 110% | N/A | |
| MA-5 | 10 | 1,983,095 ± 101,567 RLU | 132% | N/A | |
| Toxin Control | 50 | 450,703 ± 55,210 RLU | 30% | N/A | |
| MTT Assay | Vehicle Control | 0 | 0.850 ± 0.045 OD | 100% | N/A |
| MA-5 | 1 | 0.943 ± 0.051 OD | 111% | N/A | |
| MA-5 | 10 | 1.122 ± 0.060 OD | 132% | N/A | |
| Toxin Control | 50 | 0.255 ± 0.033 OD | 30% | N/A | |
| LDH Assay | Spontaneous Release | 0 | 0.120 ± 0.011 OD | N/A | 0% (by definition) |
| MA-5 + Toxin | 10 | 0.250 ± 0.023 OD | N/A | 25% | |
| Toxin Only | 50 | 0.620 ± 0.048 OD | N/A | 100% (by definition) | |
| Maximum Release | N/A | 0.600 ± 0.055 OD | N/A | (Set as 100%) |
RLU: Relative Light Units; OD: Optical Density
Interpretation:
-
An increase in signal in the ATP and MTT assays suggests MA-5 enhances cell viability and/or proliferation.
-
A decrease in the LDH signal in cells co-treated with MA-5 and a toxin, compared to the toxin alone, indicates a protective, anti-cytotoxic effect of MA-5.
References
- 1. This compound Binds Mitochondria and Ameliorates Renal Tubular and Cardiac Myocyte Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (MA-5), a Derivative of the Plant Hormone Indole-3-Acetic Acid, Improves Survival of Fibroblasts from Patients with Mitochondrial Diseases [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Binds Mitochondria and Ameliorates Renal Tubular and Cardiac Myocyte Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. This compound (MA-5) Facilitates ATP Synthase Oligomerization and Cell Survival in Various Mitochondrial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ATP Assays | What is an ATP Assay? [worldwide.promega.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. merckmillipore.com [merckmillipore.com]
- 17. cyrusbio.com.tw [cyrusbio.com.tw]
- 18. mcb.berkeley.edu [mcb.berkeley.edu]
Application Note: Western Blot Analysis of Signaling Pathways Affected by MA-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
MA-5 is a novel synthetic derivative of indole-3-acetic acid that has been identified as a potent modulator of mitochondrial function. Preliminary studies have shown that MA-5 can enhance cellular ATP levels and improve the survival of cells with mitochondrial dysfunction. Given the central role of mitochondria in regulating cellular metabolism, survival, and death, it is hypothesized that MA-5 may exert its effects through the modulation of key signaling pathways. This application note provides a comprehensive guide for the use of Western blot analysis to investigate the effects of MA-5 on the PI3K/Akt, MAPK/ERK, and apoptosis signaling pathways, which are critical in cell growth, proliferation, and programmed cell death.
Data Presentation: Quantitative Analysis of Protein Expression
The following tables present hypothetical quantitative data from Western blot analysis of a human cancer cell line (e.g., HeLa) treated with varying concentrations of MA-5 for 24 hours. Densitometric analysis of the Western blot bands allows for the quantification of changes in the phosphorylation status of key signaling proteins and the expression of apoptosis-related markers.
Table 1: Densitometric Analysis of PI3K/Akt Pathway Proteins
| Treatment Group | Concentration (µM) | Normalized p-Akt (Ser473)/Total Akt Ratio (Mean ± SD) | Fold Change vs. Control |
| Control | 0 | 1.00 ± 0.08 | 1.00 |
| MA-5 | 1 | 0.85 ± 0.06 | 0.85 |
| MA-5 | 5 | 0.62 ± 0.05 | 0.62 |
| MA-5 | 10 | 0.41 ± 0.04 | 0.41 |
Table 2: Densitometric Analysis of MAPK/ERK Pathway Proteins
| Treatment Group | Concentration (µM) | Normalized p-ERK1/2 (Thr202/Tyr204)/Total ERK1/2 Ratio (Mean ± SD) | Fold Change vs. Control |
| Control | 0 | 1.00 ± 0.09 | 1.00 |
| MA-5 | 1 | 1.12 ± 0.10 | 1.12 |
| MA-5 | 5 | 1.35 ± 0.11 | 1.35 |
| MA-5 | 10 | 1.58 ± 0.14 | 1.58 |
Table 3: Densitometric Analysis of Apoptosis-Related Proteins
| Treatment Group | Concentration (µM) | Normalized Cleaved Caspase-3/Total Caspase-3 Ratio (Mean ± SD) | Normalized Bcl-2/β-actin Ratio (Mean ± SD) |
| Control | 0 | 1.00 ± 0.12 | 1.00 ± 0.07 |
| MA-5 | 1 | 1.25 ± 0.15 | 0.88 ± 0.06 |
| MA-5 | 5 | 2.10 ± 0.20 | 0.65 ± 0.05 |
| MA-5 | 10 | 3.50 ± 0.28 | 0.42 ± 0.04 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways investigated and the general workflow for the Western blot analysis.
Caption: PI3K/Akt signaling pathway and the potential influence of MA-5.
Caption: MAPK/ERK signaling pathway and potential modulation by MA-5.
Caption: Intrinsic apoptosis pathway and the potential role of MA-5.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
Cell Culture and Treatment
-
Seed the desired cell line (e.g., HeLa) in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare stock solutions of MA-5 in a suitable solvent (e.g., DMSO).
-
Treat the cells with the desired concentrations of MA-5 (e.g., 0, 1, 5, 10 µM) for the specified time (e.g., 24 hours). Include a vehicle control (DMSO only).
Protein Extraction
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant containing the protein to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.
SDS-PAGE and Western Blotting
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane into a polyacrylamide gel. The gel percentage will depend on the molecular weight of the target proteins.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, Cleaved Caspase-3, Bcl-2, and a loading control like β-actin) overnight at 4°C with gentle agitation. Antibody dilutions should be optimized as per the manufacturer's recommendations.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Data Analysis
-
Capture the chemiluminescent signals using an imaging system.
-
Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the intensity of the corresponding loading control band (e.g., β-actin or total protein).
-
For phosphorylated proteins, calculate the ratio of the phosphorylated form to the total protein.
-
Express the results as fold change relative to the control group.
Measuring ATP Levels in Response to Mitochonic Acid 5 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochonic acid 5 (MA-5) is a novel indole (B1671886) derivative that has been identified as a potential therapeutic agent for mitochondrial diseases.[1][2] Studies have shown that MA-5 increases cellular ATP levels, a key indicator of mitochondrial function and overall cellular health.[1][2][3][4] Notably, MA-5 is reported to enhance ATP production independently of the oxidative phosphorylation and electron transport chain.[3][5] The mechanism of action involves the targeting of the mitochondrial protein mitofilin, which is located at the crista junction of the inner mitochondrial membrane.[3][5] By interacting with mitofilin, MA-5 facilitates the oligomerization of ATP synthase, leading to more efficient ATP synthesis.[6] This document provides detailed application notes and protocols for measuring the effects of MA-5 treatment on ATP levels in a research setting.
Principle of Action
This compound enhances cellular energy metabolism by directly targeting mitochondria. Its primary mechanism involves binding to mitofilin, a protein crucial for maintaining the structure of mitochondrial cristae. This interaction promotes the formation of ATP synthase oligomers and supercomplexes, which in turn optimizes the efficiency of ATP production.[6] Additionally, MA-5 has been shown to reduce the levels of mitochondrial reactive oxygen species (ROS) without affecting the activity of mitochondrial complexes I-IV.[3][5]
Data Presentation
The following tables provide a structured summary of the expected quantitative outcomes following MA-5 treatment, based on existing literature.
Table 1: Effect of MA-5 on Cellular ATP Levels
| Cell Type | MA-5 Concentration | Incubation Time | Fold Change in ATP (vs. Control) | Reference |
| Human Fibroblasts (Mitochondrial Disease) | 10 µM | 24 hours | Significant Increase | [1] |
| Hep3B (Hepatocellular Carcinoma) | 10 µM | 24 hours | ~1.5 - 2.0 | [3] |
| Neonatal Mouse Cardiomyocytes | 10 µM | 4 hours | Significant Improvement | [4] |
| Boar Sperm | 1 nM | 2 hours | Significant Increase |
Table 2: Effect of MA-5 on Mitochondrial Respiration Parameters
| Cell Type | MA-5 Concentration | Parameter | Observation | Reference |
| Neonatal Mouse Cardiomyocytes | 10 µM | Basal Respiration | Significant Improvement | [4] |
| Neonatal Mouse Cardiomyocytes | 10 µM | Maximal Respiration | Significant Improvement | [4] |
| Neonatal Mouse Cardiomyocytes | 10 µM | Spare Respiratory Capacity | Significant Improvement | [4] |
Signaling Pathways Modulated by this compound
MA-5 has been shown to influence key signaling pathways involved in mitochondrial health and cellular stress responses.
Caption: Signaling pathways modulated by this compound (MA-5).
Experimental Protocols
This section provides a detailed methodology for assessing the impact of MA-5 on cellular ATP levels using a commercially available luciferin-luciferase-based ATP assay kit.
Protocol 1: Measurement of Cellular ATP Levels
1. Materials and Reagents:
-
This compound (MA-5)
-
Cell line of interest (e.g., Hep3B, primary fibroblasts)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well white, clear-bottom tissue culture plates
-
Commercially available ATP determination kit (e.g., kits based on luciferin-luciferase reaction)[7][8][9]
-
Luminometer
2. Cell Seeding and Treatment:
-
Harvest and count cells using a hemocytometer or automated cell counter.[10]
-
Seed cells in a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare a stock solution of MA-5 in a suitable solvent, such as DMSO.[11]
-
Prepare serial dilutions of MA-5 in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest MA-5 concentration).
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of MA-5 or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 4, 12, or 24 hours) at 37°C in a 5% CO₂ incubator.
3. ATP Measurement:
-
Equilibrate the ATP determination kit reagents to room temperature before use.
-
Prepare the ATP reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 10 minutes.
-
Add 100 µL of the prepared ATP reagent to each well.
-
Incubate the plate at room temperature for 10 minutes, protected from light, to allow for cell lysis and the enzymatic reaction to stabilize.
-
Measure the luminescence of each well using a luminometer.
4. Data Analysis:
-
Subtract the average luminescence of the blank wells (medium only) from all other readings.
-
Normalize the luminescence readings of the MA-5 treated wells to the vehicle control wells to determine the fold change in ATP levels.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.
Experimental Workflow
The following diagram illustrates the general workflow for measuring ATP levels in response to MA-5 treatment.
Caption: General workflow for ATP measurement following MA-5 treatment.
Troubleshooting
-
High background luminescence: Ensure that the ATP reagent is protected from light and prepared fresh. Use high-quality, ATP-free water for reagent preparation.
-
Low signal: Check cell viability before the assay. Ensure the cell density is within the optimal range for the assay kit.
-
High well-to-well variability: Ensure proper mixing of cells before seeding and accurate pipetting of reagents.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers investigating the effects of this compound on cellular ATP levels. By following these detailed methodologies, scientists can obtain reliable and reproducible data to further elucidate the therapeutic potential of this promising compound in the context of mitochondrial dysfunction and related diseases.
References
- 1. This compound (MA-5), a Derivative of the Plant Hormone Indole-3-Acetic Acid, Improves Survival of Fibroblasts from Patients with Mitochondrial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (MA-5), a Derivative of the Plant Hormone Indole-3-Acetic Acid, Improves Survival of Fibroblasts from Patients with Mitochondrial Diseases [jstage.jst.go.jp]
- 3. This compound Binds Mitochondria and Ameliorates Renal Tubular and Cardiac Myocyte Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. This compound Binds Mitochondria and Ameliorates Renal Tubular and Cardiac Myocyte Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (MA-5) Facilitates ATP Synthase Oligomerization and Cell Survival in Various Mitochondrial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ATP Determination Kit 1 Kit | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 8. ATP Measurement ATP Assay Kit-Luminescence Dojindo [dojindo.com]
- 9. ATP Assay Kit [cellbiolabs.com]
- 10. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Application Note: Measuring Cellular Respiration and Mitochondrial Function Using the Seahorse XF Analyzer to Evaluate the Effects of MA-5
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cellular respiration is a fundamental metabolic process where cells convert nutrients into adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[1][2] This process, primarily occurring in the mitochondria, is crucial for cell survival, function, and proliferation.[2] The Agilent Seahorse XF Analyzer is a powerful tool that measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing critical insights into mitochondrial respiration and glycolysis.[3][4] This application note provides a detailed protocol for using the Seahorse XF Cell Mito Stress Test to assess the impact of a novel compound, MA-5, on cellular respiration. The protocol is designed to be adaptable for various adherent cell types and can be modified to investigate other compounds of interest.
The Seahorse XF Cell Mito Stress Test is a standard assay that utilizes sequential injections of mitochondrial inhibitors to measure key parameters of mitochondrial function.[5][6][7] These parameters include basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[5][7] By evaluating how MA-5 alters these parameters, researchers can gain a deeper understanding of its mechanism of action and potential therapeutic or toxic effects.
Principle of the Seahorse XF Cell Mito Stress Test
The Seahorse XF Cell Mito Stress Test measures the OCR of cells before and after the sequential addition of four compounds that modulate the electron transport chain (ETC) and ATP synthesis.[6][7]
-
Basal Respiration: The initial OCR measurement represents the baseline oxygen consumption of the cells.[7]
-
Oligomycin: This ATP synthase inhibitor blocks the flow of protons through ATP synthase, thereby inhibiting ATP production.[5] The resulting decrease in OCR reveals the portion of basal respiration that was coupled to ATP synthesis.[5]
-
FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): This uncoupling agent disrupts the mitochondrial membrane potential, causing maximal oxygen consumption by the ETC.[6] This measurement reveals the maximal respiratory capacity of the cells.[6]
-
Rotenone & Antimycin A: This combination of a Complex I and a Complex III inhibitor completely shuts down mitochondrial respiration.[6] The remaining OCR is due to non-mitochondrial oxygen-consuming processes.[6]
From these measurements, several key parameters of mitochondrial function can be calculated, including basal respiration, ATP production-linked respiration, proton leak, maximal respiration, and spare respiratory capacity.[7]
Experimental Protocols
Materials
-
Seahorse XF Analyzer (e.g., XFe96 or XFp)[6]
-
Seahorse XF Cell Culture Microplates[8]
-
Seahorse XF Sensor Cartridge[8]
-
Seahorse XF Calibrant[8]
-
Seahorse XF Base Medium (e.g., DMEM), supplemented with glucose, pyruvate, and glutamine[9]
-
Cell line of interest
-
MA-5 (Compound of Interest)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)[6]
-
CO2-free incubator at 37°C[8]
Day 1: Cell Seeding
-
Harvest and count cells.
-
Seed the cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density. Cell density is a critical parameter and should be optimized for each cell type to ensure OCR measurements are within the optimal range of the instrument.[4]
-
Culture the cells overnight in a standard CO2 incubator at 37°C.
Day 2: Seahorse XF Assay
-
Hydrate the Sensor Cartridge: The day before the assay, add 200 µL of Seahorse XF Calibrant to each well of the utility plate and place the sensor cartridge on top. Incubate overnight in a non-CO2 incubator at 37°C.[5]
-
Prepare Assay Medium: On the day of the assay, warm the Seahorse XF Base Medium to 37°C and supplement it with glucose, pyruvate, and glutamine to the desired final concentrations (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine).[9] Adjust the pH to 7.4.
-
Prepare MA-5 and Mitochondrial Inhibitors: Prepare stock solutions of MA-5 and the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) in the prepared assay medium at the desired concentrations.
-
Cell Plate Preparation:
-
Remove the cell culture plate from the incubator.
-
Wash the cells twice with the pre-warmed assay medium.
-
Add the final volume of assay medium to each well. For an XF96 plate, this is typically 180 µL.[8]
-
If pre-treating with MA-5, add the compound to the appropriate wells at this stage.
-
Place the cell plate in a non-CO2 incubator at 37°C for at least 1 hour to allow the temperature and pH to equilibrate.[5]
-
-
Load the Sensor Cartridge: Load the hydrated sensor cartridge with the prepared MA-5 (if not pre-treating) and mitochondrial inhibitors into the appropriate injection ports.
-
Run the Seahorse XF Assay:
-
Place the loaded sensor cartridge into the Seahorse XF Analyzer for calibration.[8]
-
After calibration, replace the utility plate with the cell culture plate and start the assay.[5]
-
The instrument will measure the basal OCR, followed by the sequential injection of MA-5 (if applicable), oligomycin, FCCP, and rotenone/antimycin A, with OCR measurements taken after each injection.[3][5]
-
Data Presentation and Interpretation
The data generated from the Seahorse XF Cell Mito Stress Test can be analyzed using the Seahorse Wave software or the Seahorse XF Cell Mito Stress Test Report Generator.[7][10] The results should be summarized in tables for clear comparison between control and MA-5 treated groups.
Table 1: Key Parameters of Mitochondrial Respiration in Response to MA-5
| Parameter | Control | MA-5 (Concentration 1) | MA-5 (Concentration 2) |
| Basal Respiration (pmol/min) | |||
| ATP Production-Linked Respiration (pmol/min) | |||
| Proton Leak (pmol/min) | |||
| Maximal Respiration (pmol/min) | |||
| Spare Respiratory Capacity (%) | |||
| Non-Mitochondrial Respiration (pmol/min) |
Data should be presented as mean ± standard deviation.
Interpretation of Potential Results:
-
Decreased Basal and Maximal Respiration: Suggests that MA-5 may be an inhibitor of the electron transport chain.
-
Decreased ATP Production-Linked Respiration: Indicates that MA-5 may be inhibiting ATP synthase or reducing substrate oxidation.
-
Increased Proton Leak: Suggests that MA-5 may have uncoupling effects, disrupting the mitochondrial membrane potential.
-
Decreased Spare Respiratory Capacity: Indicates a reduced ability of the cells to respond to increased energy demand, which could be a sign of mitochondrial dysfunction.
Mandatory Visualizations
Diagram 1: Experimental Workflow
Caption: Experimental workflow for Seahorse XF analysis of MA-5.
Diagram 2: Signaling Pathway of Cellular Respiration and Potential MA-5 Targets
Caption: Potential targets of MA-5 in cellular respiration.
Troubleshooting
| Issue | Potential Cause | Solution |
| Low OCR readings | Low cell number or unhealthy cells. | Optimize cell seeding density. Ensure cells are healthy and in a logarithmic growth phase.[11] |
| High variability between wells | Inconsistent cell seeding or pipetting errors. | Ensure even cell distribution and careful pipetting. Consider using an automated liquid handling platform.[12] |
| Poor response to FCCP | Suboptimal FCCP concentration or unhealthy cells. | Titrate FCCP to determine the optimal concentration for the specific cell type.[11] |
| Edge effects | Evaporation from outer wells. | Ensure proper hydration of the sensor cartridge and the surrounding moats.[13] |
This application note provides a comprehensive framework for utilizing the Seahorse XF Analyzer to investigate the effects of the compound MA-5 on cellular respiration. By following these protocols and guidelines, researchers can obtain robust and reproducible data to elucidate the bioenergetic impact of their compounds of interest.
References
- 1. Cellular respiration - Wikipedia [en.wikipedia.org]
- 2. Cellular respiration | Definition, Equation, Cycle, Process, Reactants, & Products | Britannica [britannica.com]
- 3. agilent.com [agilent.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. tabaslab.com [tabaslab.com]
- 9. content.protocols.io [content.protocols.io]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. biotech.cornell.edu [biotech.cornell.edu]
Application Notes: MA-5 in C. elegans Models of Aging and Neurodegeneration
Introduction
Mitochonic acid 5 (MA-5), a derivative of the plant hormone Indole-3-Acetic Acid, is a novel small molecule investigated for its therapeutic potential in age-related decline and neurodegenerative diseases.[1] It functions primarily by enhancing mitochondrial activity, stimulating AMP-activated protein kinase (AMPK), and increasing intracellular ATP levels.[2] The nematode Caenorhabditis elegans serves as an excellent in vivo model for studying such compounds due to its short lifespan, well-defined genetics, and conserved molecular pathways related to aging and neurodegeneration.[1][3] MA-5 has been shown to mitigate age-related functional decline and protect against neurodegeneration in C. elegans, making it a compound of significant interest for researchers in aging, neurobiology, and drug development.[2]
Mechanism of Action
MA-5's primary mechanism revolves around the concept of "AXP energy metabolism stimulation." It enhances mitochondrial respiration and fatty acid oxidation, leading to a significant increase in intracellular ATP.[2] This bioenergetic boost is associated with the activation of AMP-activated protein kinase (AMPK), a key energy sensor and regulator of lifespan in many species. Furthermore, studies suggest that MA-5 may modulate mitochondrial Ca²⁺ uptake, which can induce a state of "mitohormesis"—a mild stress response that leads to the upregulation of protective mechanisms like antioxidant defenses, ultimately promoting longevity and healthspan.[2]
Quantitative Data Summary
The following tables summarize the reported effects of MA-5 on lifespan and neuroprotection in C. elegans.
Table 1: Effect of MA-5 on C. elegans Lifespan
| Concentration | Control (0.1% DMSO) Median Lifespan (days) | MA-5 Median Lifespan (days) | Statistical Significance |
|---|---|---|---|
| 5 µM | 13.6 ± 0.6 | 15.3 ± 0.5 | Not Statistically Significant |
| 10 µM | 13.6 ± 0.6 | 14.8 ± 0.4 | Not Statistically Significant |
| 20 µM | 13.6 ± 0.6 | 14.8 ± 0.3 | Not Statistically Significant |
Data derived from a study on wild-type C. elegans. While a slight increase in median lifespan was observed, the results were not statistically significant.[2]
Table 2: Neuroprotective Effects of MA-5 in Dopaminergic Neurons
| Treatment Group | Condition | Observation | Outcome |
|---|---|---|---|
| Control (0.1% DMSO) | Day 16 (Aged) | Increased dendritic blebbing in CEP neurons | Age-related neurodegeneration |
| 10 µM MA-5 | Day 16 (Aged) | Suppression of dendritic blebs | Neuroprotection |
| Control (0.1% DMSO) | Rotenone-induced | Significant neurodegeneration | Toxin-induced neurodegeneration |
| 10 µM MA-5 | Rotenone-induced | Attenuation of neuronal degeneration | Neuroprotection |
CEP: Dopaminergic cephalic neurons. Data is based on studies using the TG2435 (vtIs1 [dat-1p::GFP]) transgenic strain to visualize dopaminergic neurons.[1][2]
Experimental Protocols
The following are standard protocols adaptable for testing the effects of MA-5 in C. elegans.
Protocol 1: C. elegans Lifespan Assay
-
Preparation:
-
Prepare Nematode Growth Medium (NGM) agar (B569324) plates.
-
After cooling the agar to ~55°C, add MA-5 dissolved in a suitable solvent (e.g., DMSO) to the desired final concentration (e.g., 5, 10, 20 µM). Ensure the final solvent concentration is consistent across all plates, including controls (e.g., 0.1% DMSO).
-
Pour plates and allow them to solidify.
-
Seed the plates with a lawn of E. coli OP50 and let them grow overnight at 37°C.
-
-
Synchronization:
-
Generate a synchronized population of worms by bleaching gravid adults to isolate eggs.
-
Allow eggs to hatch and arrest at the L1 stage in M9 buffer.
-
Plate the synchronized L1 larvae onto standard NGM plates and grow them to the L4 stage at 20°C.
-
-
Lifespan Analysis:
-
Transfer 30-40 synchronized L4 worms to each experimental and control plate.
-
Incubate worms at 20°C.
-
Starting from Day 1 of adulthood, transfer the worms to fresh plates daily for the first week (the reproductive period) and every 2-3 days thereafter.
-
Score worms daily for survival. Gently prod unresponsive worms with a platinum wire; worms that fail to respond are scored as dead.
-
Censor worms that crawl off the agar, rupture, or exhibit internal hatching.
-
Continue until all worms have died. Data is typically analyzed using Kaplan-Meier survival curves and log-rank tests.
-
Protocol 2: Dopaminergic Neurodegeneration Assay
-
Worm Strain and Compound Preparation:
-
Use a transgenic strain that expresses a fluorescent reporter in dopaminergic neurons, such as TG2435 (vtIs1 [dat-1p::GFP + rol-6(su1006)] V).
-
Prepare NGM plates with and without 10 µM MA-5 as described in the lifespan protocol. For toxin-induced models, a neurotoxin like rotenone (B1679576) can also be added to the plates.
-
-
Worm Culture and Aging:
-
Synchronize the transgenic worms and grow them to the L4 stage.
-
Transfer L4 worms to the control and MA-5 plates.
-
-
Imaging and Quantification:
-
At specific time points (e.g., Day 1 and Day 16 of adulthood), mount a sample of worms (n=10-15 per group) on a 2% agarose (B213101) pad on a microscope slide.
-
Immobilize the worms using a drop of anesthetic (e.g., 10 mM levamisole).
-
Using a fluorescence microscope, capture Z-stack images of the head region, focusing on the four dopaminergic cephalic (CEP) neurons.
-
Analyze the images to score for signs of neurodegeneration, such as discontinuous GFP signals, breaks in neuronal processes, or the presence of dendritic blebs.
-
Quantify the frequency of these degenerative features per worm in each group and compare the results using appropriate statistical tests.
-
References
Application Notes and Protocols for the Use of Mitochonic Acid 5 in Patient-Derived Fibroblast Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Mitochonic acid 5 (MA-5), a novel mitochondrial drug, in studies involving patient-derived fibroblasts. This document outlines the mechanism of action, summarizes key quantitative data, and provides detailed protocols for essential experiments.
Introduction
This compound (MA-5) is a synthetic derivative of the plant hormone indole-3-acetic acid that has shown significant promise in rescuing cellular deficits in fibroblasts derived from patients with various mitochondrial diseases.[1][2] Mitochondrial dysfunction, a hallmark of these disorders, leads to impaired energy production and increased oxidative stress.[3][4] MA-5 offers a therapeutic potential by directly targeting mitochondrial function, leading to increased ATP production, reduced reactive oxygen species (ROS), and modulation of key signaling pathways that promote mitochondrial health and cell survival.[3][4][5]
Mechanism of Action
MA-5 enhances mitochondrial function through a multi-faceted approach:
-
ATP Synthase Oligomerization: MA-5 facilitates the oligomerization of ATP synthase, a critical step for efficient ATP production. This action appears to be independent of the electron transport chain (ETC).[3][4]
-
ROS Reduction: It effectively lowers the levels of mitochondrial reactive oxygen species, thereby mitigating oxidative stress-induced cellular damage.[3]
-
Signaling Pathway Modulation: MA-5 has been shown to activate the MAPK-ERK-Yap and SIRT3/Parkin signaling pathways.[5] Activation of these pathways is linked to increased mitophagy, the selective removal of damaged mitochondria, which helps maintain a healthy mitochondrial population.
-
Improved Mitochondrial Dynamics: The compound has been observed to reduce mitochondrial fragmentation and restore the normal cristae structure, which is often compromised in mitochondrial diseases.[3][4]
Data Presentation
The following tables summarize the quantitative data from studies on the effects of MA-5 in patient-derived fibroblasts.
Table 1: Efficacy of MA-5 in Patient-Derived Fibroblasts
| Parameter | Finding | Source |
| Patient Response Rate | 96% (24 out of 25) of patient-derived fibroblast lines with various genetic mutations responded positively to MA-5 treatment. | [3][4] |
| Cell Survival (Leigh Syndrome) | MA-5 exhibited a dose-dependent cell-protective effect with an EC50 of 2.3 µM in fibroblasts from a Leigh syndrome patient under BSO-induced stress. | [6] |
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy of MA-5 in patient-derived fibroblasts are provided below.
Fibroblast Culture and MA-5 Treatment
-
Cell Culture: Patient-derived fibroblasts are to be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO2.
-
MA-5 Preparation: Prepare a stock solution of MA-5 in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Replace the culture medium with the medium containing the desired concentration of MA-5 or vehicle control (DMSO). The incubation period will vary depending on the specific assay being performed (typically ranging from 24 to 48 hours).
Cell Viability Assay under Oxidative Stress
This protocol is designed to assess the protective effect of MA-5 against oxidative stress-induced cell death.
-
Induction of Oxidative Stress: Treat fibroblasts with L-buthionine-sulfoximine (BSO), a glutathione (B108866) synthesis inhibitor, to induce oxidative stress. A typical concentration is 100 µM for 48 hours.
-
MA-5 Co-treatment: Add MA-5 at various concentrations (e.g., 0.01 µM to 100 µM) to the culture medium along with BSO.
-
Assessment of Cell Viability: Utilize a standard cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the EC50 value of MA-5 by plotting a dose-response curve.
Cellular ATP Level Measurement
This protocol measures the effect of MA-5 on cellular ATP production.
-
Cell Lysis: After treatment with MA-5 for the desired duration (e.g., 24 hours), wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer compatible with ATP measurement kits.
-
ATP Quantification: Use a commercial bioluminescence-based ATP assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of the ATP reagent equal to the volume of cell culture medium present in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Normalization: Normalize the ATP levels to the total protein concentration in each sample, determined by a standard protein assay such as the Bradford or BCA assay.
Mitochondrial Reactive Oxygen Species (ROS) Measurement
This protocol assesses the impact of MA-5 on mitochondrial ROS levels.
-
Staining: Following MA-5 treatment, incubate the fibroblasts with a mitochondrial-specific ROS-sensitive fluorescent probe, such as MitoSOX™ Red, at a final concentration of 2.5 µM for 30 minutes at 37°C, protected from light.[7]
-
Washing: Gently wash the cells three times with warm PBS to remove excess probe.
-
Analysis:
-
Fluorescence Microscopy: Visualize the cells using a fluorescence microscope equipped with the appropriate filter set for the chosen probe.
-
Flow Cytometry: For a quantitative analysis, detach the cells using trypsin, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.
-
Western Blotting for Signaling Pathway Components
This protocol is for analyzing the expression of proteins involved in signaling pathways modulated by MA-5.
-
Protein Extraction: Lyse the MA-5-treated and control fibroblasts in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-ERK, total ERK, Parkin, LC3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying the effects of MA-5 in patient-derived fibroblasts.
References
- 1. This compound (MA-5), a Derivative of the Plant Hormone Indole-3-Acetic Acid, Improves Survival of Fibroblasts from Patients with Mitochondrial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (MA-5), a Derivative of the Plant Hormone Indole-3-Acetic Acid, Improves Survival of Fibroblasts from Patients with Mitochondrial Diseases [jstage.jst.go.jp]
- 3. This compound Binds Mitochondria and Ameliorates Renal Tubular and Cardiac Myocyte Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (MA-5) Facilitates ATP Synthase Oligomerization and Cell Survival in Various Mitochondrial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]
- 7. Mitochondrial Dynamics Regulation in Skin Fibroblasts from Mitochondrial Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Mitochonic acid 5 treatment duration for maximal effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Mitochonic acid 5 (MA-5) in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (MA-5)?
A1: this compound (MA-5) is a mitochondrial drug that enhances cellular ATP production independently of oxidative phosphorylation and the electron transport chain.[1][2][3] It binds to the mitochondrial protein mitofilin (Mic60) at the crista junction of the inner membrane, which is thought to facilitate the oligomerization of ATP synthase.[1][4] This action increases local ATP synthesis, reduces mitochondrial reactive oxygen species (ROS), and helps restore mitochondrial dynamics.[1][5] Additionally, MA-5 has been shown to upregulate mitophagy, the selective degradation of damaged mitochondria, through the MAPK-ERK-Yap and SIRT3/Parkin signaling pathways.[6][7][8][9][10]
Q2: What is a recommended starting concentration and treatment duration for in vitro experiments?
A2: The optimal concentration and duration of MA-5 treatment are highly dependent on the cell type and the specific experimental endpoint. Based on published studies, a common starting concentration for in vitro experiments is in the range of 1-10 µM. For treatment duration, a pretreatment of 2 hours has been used to protect against subsequent insults, while co-treatment for 12 to 24 hours is common for assessing effects on signaling pathways and cell viability.[3][9][11] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific model.
Q3: How should I prepare and store MA-5?
A3: MA-5 can be dissolved in DMSO to prepare a stock solution.[6] For in vivo studies, it can be administered by gavage in corn oil.[1] It is recommended to use fresh DMSO, as moisture can reduce solubility.[6] Store the stock solution at -20°C or -80°C for long-term storage. When preparing working solutions, it is best to use them immediately.[6]
Q4: Can MA-5 be used in animal models?
A4: Yes, MA-5 has been used in various animal models. For instance, in mouse models of ischemia-reperfusion injury and cisplatin-induced nephropathy, MA-5 was administered at a dose of 50 mg/kg by gavage.[1] Oral administration of MA-5 has been shown to increase plasma concentration in a dose-dependent manner, with a peak time of 1 hour.[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low or no effect of MA-5 treatment | Suboptimal concentration. | Perform a dose-response experiment with a range of MA-5 concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal working concentration for your cell type and experimental conditions. |
| Insufficient treatment duration. | Conduct a time-course experiment (e.g., 2, 6, 12, 24, 48 hours) to identify the optimal treatment duration for observing the desired effect. | |
| Poor solubility of MA-5. | Ensure the use of fresh, high-quality DMSO for preparing the stock solution.[6] When diluting in aqueous media, ensure proper mixing to avoid precipitation. | |
| Cell type is not responsive. | The response to MA-5 can be cell-type specific. Consider testing in a different cell line known to be responsive to MA-5. | |
| Cell toxicity observed | MA-5 concentration is too high. | Reduce the concentration of MA-5. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cells. |
| Contamination of cell culture. | Ensure aseptic techniques are followed and check for any signs of contamination in your cell cultures. | |
| Inconsistent results between experiments | Variability in MA-5 preparation. | Prepare a large batch of MA-5 stock solution to be used across multiple experiments to minimize variability. |
| Inconsistent cell passage number or density. | Use cells within a consistent range of passage numbers and ensure similar cell densities at the time of treatment. | |
| Fluctuation in incubation conditions. | Maintain consistent incubation conditions (temperature, CO2 levels, humidity) for all experiments. |
Experimental Protocols
In Vitro Model: MA-5 Pretreatment in Human Chondrocytes
This protocol is adapted from a study investigating the protective effects of MA-5 against IL-1β-induced inflammation in human chondrocytes.[9][11]
1. Cell Culture:
-
Culture primary human chondrocytes in DMEM/F-12 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
2. MA-5 Pretreatment and Inflammatory Challenge:
-
Prepare a stock solution of MA-5 in DMSO.
-
Pretreat chondrocytes with the desired concentration of MA-5 (e.g., 10 µM) for 2 hours.
-
Following pretreatment, add IL-1β (e.g., 10 ng/mL) to the culture medium to induce an inflammatory response.
-
Co-incubate for a specified duration (e.g., 24 hours).
3. Assessment of Cellular Viability (CCK-8 Assay):
-
After the treatment period, add Cell Counting Kit-8 (CCK-8) solution to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
In Vivo Model: MA-5 Treatment in a Mouse Model of Ischemia-Reperfusion Injury
This protocol is based on a study evaluating the protective effects of MA-5 in a renal ischemia-reperfusion injury model.[1]
1. Animal Model:
-
Use male C57/BL6 mice.
-
All animal procedures should be approved by the institutional animal care and use committee.
2. MA-5 Administration:
-
Prepare a suspension of MA-5 in corn oil.
-
Administer MA-5 at a dose of 50 mg/kg body weight by gavage 3 hours before inducing ischemia.
3. Ischemia-Reperfusion Injury Procedure:
-
Anesthetize the mice.
-
Induce renal ischemia by clamping both renal pedicles for a specified duration (e.g., 26 minutes).
-
Remove the clamps to allow reperfusion.
4. Assessment of Renal Function:
-
At a specified time point post-reperfusion (e.g., 48 hours), collect blood samples for the measurement of plasma creatinine (B1669602) and blood urea (B33335) nitrogen (BUN).
-
Harvest kidneys for histological analysis (e.g., H&E staining) to assess tubular injury.
Quantitative Data Summary
Table 1: In Vivo Efficacy of MA-5 in a Mouse Model of Renal Ischemia-Reperfusion Injury (48 hours post-injury)
| Treatment Group | Plasma Creatinine (mg/dL) | Acute Tubular Necrosis Score |
| Sham | ~0.2 | 0 |
| Vehicle + IRI | ~2.5 | ~3.5 |
| MA-5 (50 mg/kg) + IRI | ~1.0 | ~1.5 |
| Data are approximate values based on graphical representations in the cited literature and are for illustrative purposes.[1] |
Table 2: In Vivo Efficacy of MA-5 in a Mouse Model of Cisplatin-Induced Nephropathy (96 hours post-cisplatin)
| Treatment Group | Plasma BUN (mg/dL) | Acute Tubular Necrosis Score |
| Vehicle | ~150 | ~3.0 |
| MA-5 (50 mg/kg/day) | ~75 | ~1.5 |
| Data are approximate values based on graphical representations in the cited literature and are for illustrative purposes.[1] |
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of MA-5 action within the mitochondrion.
Caption: Signaling pathways modulated by MA-5.
Caption: General experimental workflows for MA-5 studies.
References
- 1. This compound Binds Mitochondria and Ameliorates Renal Tubular and Cardiac Myocyte Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Binds Mitochondria and Ameliorates Renal Tubular and Cardiac Myocyte Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:1354707-41-7 | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound (MA-5) Facilitates ATP Synthase Oligomerization and Cell Survival in Various Mitochondrial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. This compound activates the MAPK-ERK-yap signaling pathways to protect mouse microglial BV-2 cells against TNFα-induced apoptosis via increased Bnip3-related mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochonic Acid-5 Inhibits Reactive Oxygen Species Production and Improves Human Chondrocyte Survival by Upregulating SIRT3-Mediated, Parkin-dependent Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound activates the MAPK–ERK–yap signaling pathways to protect mouse microglial BV-2 cells against TNFα-induced apoptosis via increased Bnip3-related mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Mitochonic Acid-5 Inhibits Reactive Oxygen Species Production and Improves Human Chondrocyte Survival by Upregulating SIRT3-Mediated, Parkin-dependent Mitophagy [frontiersin.org]
Addressing solubility issues of Mitochonic acid 5 in aqueous solutions
Welcome to the Technical Support Center for Mitochonic Acid 5 (MA-5). This guide provides detailed information, troubleshooting advice, and standardized protocols to help researchers, scientists, and drug development professionals effectively address the solubility challenges of MA-5 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound (MA-5)?
A1: this compound (MA-5) is a lipophilic compound with poor solubility in aqueous solutions. It is practically insoluble in water and ethanol.[1][2] However, it is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and in basic aqueous solutions like 0.1N sodium hydroxide (B78521) (NaOH).[3]
Q2: What are the recommended solvents for preparing a stock solution of MA-5?
A2: The most commonly recommended solvent for preparing a stock solution of MA-5 is high-purity, anhydrous DMSO.[1][4][5] It is crucial to use fresh, moisture-free DMSO, as absorbed moisture can significantly reduce the solubility of MA-5.[1] Solubility in 0.1N NaOH has also been reported.[3]
Q3: How should I store MA-5 stock solutions?
A3: MA-5 stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage (up to one year), it is recommended to store the aliquots at -80°C. For shorter periods (up to one month), storage at -20°C is acceptable.[1]
Q4: Can I dissolve MA-5 directly in cell culture media or phosphate-buffered saline (PBS)?
A4: No, MA-5 is insoluble in water and, therefore, should not be dissolved directly in aqueous buffers like PBS or cell culture media.[1][6] A concentrated stock solution should first be prepared in a suitable organic solvent like DMSO, which can then be serially diluted to the final working concentration in the aqueous medium.
Troubleshooting Guide
Q5: My MA-5 precipitated when I added the DMSO stock solution to my aqueous cell culture medium. What should I do?
A5: Precipitation upon dilution is a common issue with hydrophobic compounds like MA-5. Here are several steps you can take to troubleshoot this problem:
-
Decrease the Final Concentration: The final concentration of MA-5 in your aqueous medium may be too high. Try using a lower final concentration.
-
Reduce the DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells.[7]
-
Use a Co-solvent/Surfactant System: For challenging applications, consider using a formulation with co-solvents and surfactants. For example, a vehicle containing PEG300 and Tween-80 can improve solubility.[1][8]
-
Pre-warm the Medium: Warming the cell culture medium to 37°C before adding the MA-5 stock solution can sometimes help improve solubility.
-
Increase Mixing: Ensure rapid and thorough mixing immediately after adding the stock solution to the aqueous medium.
Troubleshooting Workflow for MA-5 Precipitation
Caption: A flowchart for troubleshooting MA-5 precipitation issues.
Data Presentation
Table 1: Solubility of this compound (MA-5) in Various Solvents
| Solvent | Solubility | Source(s) |
| Water | Insoluble (< 0.1 mg/mL) | [1][2][6] |
| Ethanol | Insoluble | [1][2] |
| DMSO | ≥ 100 mg/mL (303.67 mM) | [6][9] |
| 95 mg/mL (288.49 mM) | [8] | |
| 66 mg/mL (200.42 mM) | [1] | |
| 2 mg/mL | [4][5] | |
| 0.1N NaOH (aq) | Soluble | [3] |
| DMF | Slightly soluble | [10] |
Note: The reported solubility in DMSO varies across different suppliers. It is recommended to use fresh, anhydrous DMSO for best results.[1]
Table 2: Example Formulations for In Vivo Studies
| Formulation Components (in order of addition) | Final Concentration | Source(s) |
| 1. 10% DMSO | ≥ 2.5 mg/mL (7.59 mM) | [6] |
| 2. 40% PEG300 | ||
| 3. 5% Tween-80 | ||
| 4. 45% Saline | ||
| 1. 10% DMSO | ≥ 2.5 mg/mL (7.59 mM) | [6] |
| 2. 90% (20% SBE-β-CD in saline) | ||
| 1. 10% DMSO | ≥ 2.5 mg/mL (7.59 mM) | [6] |
| 2. 90% Corn oil |
Experimental Protocols
Protocol 1: Preparation of a 10 mM MA-5 Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of MA-5 for subsequent dilution.
Materials:
-
This compound (MA-5) powder (MW: 329.30 g/mol )
-
Anhydrous, high-purity Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance and pipette
Methodology:
-
Allow the MA-5 powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of MA-5 powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.293 mg of MA-5.
-
Add the appropriate volume of anhydrous DMSO to the MA-5 powder.
-
Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[8]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1]
Experimental Workflow for MA-5 Solution Preparation
Caption: A workflow for preparing MA-5 stock and working solutions.
Protocol 2: Preparation of a Working Solution for Cell Culture
Objective: To dilute the MA-5 stock solution into an aqueous medium for in vitro experiments.
Materials:
-
10 mM MA-5 stock solution in DMSO
-
Sterile, pre-warmed (37°C) cell culture medium
-
Sterile pipette tips
Methodology:
-
Thaw an aliquot of the 10 mM MA-5 stock solution at room temperature.
-
Perform serial dilutions of the stock solution into the pre-warmed cell culture medium to achieve the desired final concentration.
-
Crucially , add the MA-5 stock solution (or an intermediate dilution) to the culture medium while gently vortexing or swirling the medium to ensure rapid dispersion and minimize precipitation.
-
Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (generally <0.5%).
-
Use the freshly prepared working solution immediately for your experiments.
Signaling Pathway
This compound has been shown to exert its protective effects, in part, by activating mitophagy. This process is mediated through the MAPK-ERK-Yap signaling pathway, which leads to the upregulation of Bnip3.[1][3][11]
MA-5 Signaling Pathway
Caption: The MAPK-ERK-Yap signaling pathway activated by MA-5.
References
- 1. selleckchem.com [selleckchem.com]
- 2. labsolu.ca [labsolu.ca]
- 3. axonmedchem.com [axonmedchem.com]
- 4. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Mitochondrial Metabolism | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. This compound activates the MAPK–ERK–yap signaling pathways to protect mouse microglial BV-2 cells against TNFα-induced apoptosis via increased Bnip3-related mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
Cell culture contamination issues when working with Mitochonic acid 5
Welcome to the Technical Support Center for Cell Culture Contamination.
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and manage contamination issues that may arise during cell culture experiments, with a special focus on challenges encountered when working with chemical compounds.
A note on "Mitochonic acid 5": Our initial investigation suggests that "this compound" (MA-5) is a specific derivative of the plant hormone indole-3-acetic acid that has been researched for its potential to improve the survival of fibroblasts from patients with mitochondrial diseases.[1] As this is a specialized and less common compound, this guide will focus on the broadly applicable principles of cell culture contamination. We will use Mycophenolic Acid (MPA), a widely used immunosuppressive agent in cell culture, as a primary example to illustrate these principles. The troubleshooting strategies and protocols provided here are relevant for managing contamination when working with a variety of chemical agents.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contamination in cell culture?
A1: The most common biological contaminants are bacteria, fungi (including yeasts and molds), mycoplasma, and viruses.[2][3] Cross-contamination with other cell lines is also a significant issue.[4][5] Chemical contamination from impurities in media, sera, or water can also occur.[2][6]
Q2: How can I visually identify common contaminants?
A2:
-
Bacteria: A sudden drop in pH (media turns yellow), cloudiness (turbidity), and small, moving black dots or rods between cells when viewed under a microscope.[7][8][9]
-
Yeast: The media may become turbid and the pH can become acidic. Under a microscope, yeast appears as individual, round or oval-shaped particles that may be seen budding.[7][9]
-
Fungi (Mold): Visible filamentous structures (hyphae) can be seen, often appearing as a fuzzy mat on the surface of the medium.[2][4] The pH of the medium may increase.[4]
-
Mycoplasma: Often, there are no visible signs like turbidity or pH change.[2][4] Mycoplasma are very small bacteria that lack a cell wall and are difficult to detect with a standard light microscope.[2] Their presence can alter cell growth, metabolism, and morphology.[4][5]
Q3: Does working with an immunosuppressive agent like Mycophenolic Acid (MPA) increase the risk of contamination?
A3: Not directly. MPA is a potent inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine (B1672433) nucleotides.[10][11][12] This action selectively inhibits the proliferation of T and B lymphocytes, which are highly dependent on this pathway.[10][12][13] While MPA is used to control lymphocyte overgrowth, it does not have broad-spectrum antibiotic or antifungal properties. Therefore, standard aseptic techniques are still critical to prevent contamination from other microorganisms like bacteria, yeast, and fungi.
Q4: Can I use antibiotics in my culture medium when working with MPA?
A4: While antibiotics can be used, it is generally recommended to avoid their routine use as they can mask low-level contamination and lead to the development of antibiotic-resistant bacteria.[14][15] If you are working with primary cultures or other valuable cells, short-term use of antibiotics may be warranted. However, the best practice is to rely on strict aseptic technique to prevent contamination.
Q5: How can I test for mycoplasma contamination?
A5: Since mycoplasma is not typically visible, specific detection methods are required. Common methods include PCR-based assays, ELISA kits, and DNA staining with fluorescent dyes like DAPI or Hoechst, which will reveal extranuclear DNA.[4][8] It is good practice to regularly screen all cell lines for mycoplasma, especially when a new cell line is introduced to the lab.[16]
Troubleshooting Guides
Issue 1: Sudden Turbidity and Yellowing of Culture Medium
Q: My cell culture medium turned cloudy and yellow overnight. What is the likely cause and what should I do?
A: This is a classic sign of bacterial contamination.[2][7][9] Bacteria grow very rapidly and their metabolic byproducts cause a rapid drop in pH, which is indicated by the phenol (B47542) red in the medium turning yellow.[8][9]
Troubleshooting Steps:
-
Immediate Action: Isolate and discard all contaminated cultures immediately to prevent cross-contamination.[4][6] Do not attempt to salvage heavily contaminated standard cell lines.
-
Decontamination: Thoroughly decontaminate the biosafety cabinet, incubator, and any equipment that may have come into contact with the contaminated cultures.[6][8]
-
Identify the Source: Review your aseptic technique. Check all reagents, media, and sera for potential contamination.[6][17] Common sources include lab personnel, unfiltered air, and contaminated equipment.[17]
-
Preventive Measures: Always practice strict aseptic technique.[16] Regularly clean and disinfect incubators and work surfaces.[16] Consider aliquoting media and reagents into smaller, single-use volumes to minimize the risk of contaminating entire stock bottles.[16]
Issue 2: Filamentous Growths or White Spots in the Culture
Q: I see fuzzy, filamentous structures floating in my culture medium. What could this be?
A: This is indicative of a fungal (mold) contamination.[3][8] Yeast contamination can also appear as white spots or cause turbidity, but typically lacks the filamentous structure of mold.[8]
Troubleshooting Steps:
-
Immediate Action: Discard the contaminated cultures immediately. Fungal spores can spread quickly through the air.[7]
-
Decontamination: Thoroughly clean and decontaminate the entire cell culture area, including incubators, water baths, and biosafety cabinets.[4] Pay special attention to air filters.
-
Identify the Source: Check for potential sources of fungal spores in the lab environment, such as unfiltered air systems or cardboard products.[17] Review your aseptic technique, ensuring you are not working over open flasks or plates for extended periods.[7]
-
Preventive Measures: If fungal contamination is a recurring issue, consider using a fungicide to clean the laboratory. Ensure all media and reagents are sterile filtered. Antifungal agents like amphotericin B can be used, but they can also be toxic to cells and are not recommended for routine use.[16]
Issue 3: Changes in Cell Growth or Morphology Without Visible Contamination
Q: My cells are growing slower than usual and their morphology has changed, but I don't see any bacteria or fungi. What could be the problem?
A: This could be a sign of mycoplasma contamination or a chemical contaminant.[2][4] Mycoplasma can significantly alter cellular metabolism and gene expression without causing visible turbidity.[5][6]
Troubleshooting Steps:
-
Immediate Action: Isolate the affected cultures and all other cultures that have been handled in the same area or shared the same reagents.[4]
-
Test for Mycoplasma: Use a reliable detection method like PCR or a fluorescent dye-based kit to test for mycoplasma.[4][8]
-
Management: If cultures test positive for mycoplasma, the recommended course of action is to discard them.[7] If the cell line is irreplaceable, treatment with specific anti-mycoplasma agents can be attempted, but success is not guaranteed and it risks spreading the contamination.[4][7]
-
Review Reagents: If mycoplasma tests are negative, consider the possibility of chemical contamination from sources like endotoxins in sera or impurities in water or media supplements.[2][14] Use high-quality, certified reagents from trusted suppliers.[2][8]
Data Presentation
Table 1: Characteristics of Common Microbial Contaminants
| Contaminant | Key Visual Indicators | pH Change | Microscopic Appearance |
| Bacteria | Rapid turbidity, "quicksand" appearance | Rapidly becomes acidic (yellow) | Small (1-10 µm), moving, rod- or spherical-shaped particles |
| Yeast | Turbidity (slower onset than bacteria) | Becomes acidic (yellow) over time | Round or oval budding cells (3-10 µm) |
| Fungi (Mold) | Filamentous growth, fuzzy mats on surface | May become basic (pink/purple) | Multicellular filaments (hyphae) |
| Mycoplasma | Often no visible signs | No change | Too small (~0.3 µm) to be seen with a standard light microscope |
Table 2: IC50 Values of Mycophenolic Acid (MPA) in Various Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function. The following data is for illustrative purposes.
| Cell Line | Cell Type | IC50 (µM) | Incubation Time (hours) | Assay Method |
| AGS | Human Gastric Adenocarcinoma | ~1.56 | 72 | CCK-8 |
| NCI-N87 | Human Gastric Carcinoma | ~1.56 | 72 | CCK-8 |
| HCT-8 | Human Ileocecal Adenocarcinoma | ~1.56 | 72 | CCK-8 |
| A2780 | Human Ovarian Carcinoma | ~1.56 | 72 | CCK-8 |
| BxPC-3 | Human Pancreatic Adenocarcinoma | ~1.56 | 72 | CCK-8 |
| Data sourced from BenchChem application notes.[18] |
Experimental Protocols
Protocol 1: Preparation of Mycophenolic Acid (MPA) Stock Solution
-
Reconstitution: Dissolve MPA powder in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).[18]
-
Storage: Aliquot the stock solution into smaller, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C.[18]
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Dilute it to the desired final concentrations using your complete cell culture medium.[18]
-
Important Note: Ensure the final concentration of DMSO in the culture medium is not toxic to your cells (typically ≤ 0.1%).[18]
Protocol 2: General Cell Viability Assay (e.g., MTT Assay) with MPA
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight in a 37°C, 5% CO2 incubator.[18]
-
MPA Treatment: Prepare serial dilutions of MPA in complete medium from your stock solution. A recommended starting range is 0.1 to 100 µM.[18] Remove the old medium from the wells and add 100 µL of the MPA dilutions. Include a vehicle control (medium with the same final concentration of DMSO).[18]
-
Incubation: Incubate the cells with MPA for a period of 24 to 72 hours, depending on the cell line and experimental goals.[18]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 1-4 hours until a purple precipitate is visible.[18]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).
Visualizations
Caption: Mechanism of action of Mycophenolic Acid (MPA).
Caption: General workflow for a cell-based assay with MPA.
References
- 1. This compound (MA-5), a Derivative of the Plant Hormone Indole-3-Acetic Acid, Improves Survival of Fibroblasts from Patients with Mitochondrial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell contamination | Proteintech Group [ptglab.co.jp]
- 3. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 4. benchchem.com [benchchem.com]
- 5. labcoltd.ae [labcoltd.ae]
- 6. cellculturecompany.com [cellculturecompany.com]
- 7. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. InCelligence - Contamination-bacteria-yeast-funghi [incelligence.de]
- 10. Mycophenolic acid - Wikipedia [en.wikipedia.org]
- 11. chem.pg.edu.pl [chem.pg.edu.pl]
- 12. What is the mechanism of Mycophenolate Mofetil? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. safety.fsu.edu [safety.fsu.edu]
- 15. Cell culture contamination: sources, consequences, prevention, and elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. yeasenbio.com [yeasenbio.com]
- 17. corning.com [corning.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Understanding Variability in Anticancer Drug Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the efficacy of therapeutic compounds, with a focus on the well-established chemotherapeutic agent 5-Fluorouracil (B62378) (5-FU) as a case study for variability across different cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the IC50 value of our compound in different cancer cell lines. Is this expected?
A1: Yes, it is highly expected to observe variability in the efficacy of an anticancer agent across different cell lines. This variability can be attributed to the inherent heterogeneity of cancer cells, which includes differences in their genetic makeup, protein expression profiles, and cellular metabolism. For instance, the sensitivity of esophageal squamous cell carcinoma (ESCC) cell lines to 5-FU has been shown to have a wide range of IC50 values, from 1.00 to 39.81 µmol/L.[1]
Q2: What are the primary molecular factors that can influence the efficacy of 5-Fluorouracil (5-FU)?
A2: The efficacy of 5-FU is largely dependent on the expression levels of several key enzymes involved in its metabolism.[1] High expression of thymidylate synthase (TS) and dihydropyrimidine (B8664642) dehydrogenase (DPD) is often correlated with resistance to 5-FU.[1][2] Conversely, the expression of enzymes like orotate (B1227488) phosphoribosyl transferase (OPRT), which is involved in the activation of 5-FU, can influence sensitivity.[1]
Q3: Can the cell culture conditions affect the observed drug efficacy?
A3: Absolutely. Factors such as cell confluence, passage number, and media composition can impact the physiological state of the cells and, consequently, their response to a drug. For example, cells grown in a 3D spheroid culture model often exhibit increased drug resistance compared to traditional 2D monolayer cultures.[3] It is crucial to maintain consistent and well-documented cell culture practices to ensure the reproducibility of your results.
Q4: How do different signaling pathways contribute to 5-FU resistance?
A4: Several signaling pathways have been implicated in conferring resistance to 5-FU. Activation of pathways such as the NF-κB, Wnt, Notch, and JAK/STAT signaling pathways can promote cell survival and proliferation, thereby counteracting the cytotoxic effects of 5-FU.[4][5][6][7] For instance, the activation of the NF-κB/STAT3 signaling pathway can lead to the upregulation of anti-apoptotic proteins, contributing to 5-FU resistance.[8]
Q5: What are the main mechanisms of action for 5-FU?
A5: 5-FU is a prodrug that is converted intracellularly into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP).[9] These metabolites exert their anticancer effects by inhibiting thymidylate synthase (TS), a key enzyme in DNA synthesis, and by being misincorporated into RNA and DNA, which leads to cytotoxicity and cell death.[9][10][11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between replicate experiments. | Inconsistent cell seeding density. Variation in drug concentration preparation. Cell line contamination or genetic drift. | Ensure a consistent number of cells are seeded in each well. Prepare fresh drug dilutions for each experiment from a validated stock solution. Regularly perform cell line authentication and mycoplasma testing. |
| Unexpectedly high IC50 values in a typically sensitive cell line. | Development of drug resistance in the cell line. Altered expression of key metabolic enzymes. Issues with the drug compound's activity. | Use a fresh, low-passage aliquot of the cell line. Perform qPCR or western blotting to check the expression of markers like TS and DPD. Test the compound on a known sensitive control cell line to verify its activity. |
| No dose-dependent response observed. | Incorrect drug concentration range tested (too high or too low). The cell line is completely resistant to the drug. The assay is not sensitive enough. | Perform a wider range of drug concentrations in a preliminary experiment. Test the drug on a different cell line known to be sensitive. Consider using a more sensitive cell viability assay, such as an ATP-based luminescence assay. |
| Discrepancy between results from different viability assays (e.g., MTT vs. CellTiter-Glo). | Different assays measure different cellular parameters (metabolic activity vs. ATP levels). Interference of the compound with the assay chemistry. | Understand the mechanism of each assay and choose the one most appropriate for your experimental question. Run a control with the compound in cell-free media to check for assay interference. |
Quantitative Data on 5-FU Efficacy
Table 1: IC50 Values of 5-FU in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time |
| HCT116 | Colon Carcinoma | 2.2 ± 0.03 (as µg/ml) | 96 hours |
| HepG2 | Liver Carcinoma | 7 ± 0.2 (as µg/ml) | 96 hours |
| MCF-7 | Breast Carcinoma | 24.5 ± 0.6 (as µg/ml) | 96 hours |
| HeLa | Cervical Carcinoma | 50 ± 1.30 (as µg/ml) | 96 hours |
| ESCC Cell Lines | Esophageal Squamous Cell Carcinoma | 1.00 - 39.81 | Not Specified |
Note: The IC50 values can vary depending on the specific experimental conditions. The data presented here are for comparative purposes.[1][12]
Table 2: Key Molecular Markers Influencing 5-FU Efficacy
| Marker | Function | Impact on 5-FU Efficacy |
| Thymidylate Synthase (TS) | Target enzyme of 5-FU's active metabolite, FdUMP. | High expression is associated with resistance. |
| Dihydropyrimidine Dehydrogenase (DPD) | Rate-limiting enzyme in 5-FU catabolism. | High expression leads to increased drug breakdown and resistance. |
| Orotate Phosphoribosyltransferase (OPRT) | Converts 5-FU to its active form, FUMP. | Low expression can lead to reduced drug activation and resistance. |
| Thymidine Phosphorylase (TP) | Converts 5-FU to fluorodeoxyuridine. | Its role in 5-FU sensitivity can be variable. |
| p53 | Tumor suppressor protein involved in cell cycle arrest and apoptosis. | The p53 status of a cell can influence its response to 5-FU-induced DNA damage. |
Experimental Protocols
Detailed Methodology for Determining IC50 using MTT Assay
This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability and determine the IC50 of a compound like 5-FU.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
5-Fluorouracil (5-FU) stock solution
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow the cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of 5-FU in complete medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the 5-FU dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the vehicle (control).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.[13]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.[13]
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Mix gently on a plate shaker to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizing Molecular Pathways and Experimental Workflows
Caption: Metabolism and mechanism of action of 5-Fluorouracil (5-FU).
Caption: Simplified PI3K/AKT pathway in drug resistance.
Caption: Workflow for assessing drug efficacy.
References
- 1. Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent studies of 5-fluorouracil resistance in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Signaling Pathways Involved in 5-FU Drug Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 10. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]
- 12. Predictive markers for the response to 5-fluorouracil therapy in cancer cells: Constant-field gel electrophoresis as a tool for prediction of response to 5-fluorouracil-based chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Immunofluorescence for MA-5 Antibody
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing fixation and permeabilization protocols for successful immunofluorescence (IF) staining with the MA-5 antibody.
Frequently Asked Questions (FAQs)
Q1: What is the critical first step for optimizing my MA-5 immunofluorescence protocol?
A1: The initial and most crucial step is to select the appropriate fixation method. The choice between a cross-linking fixative, such as paraformaldehyde (PFA), and a precipitating/denaturing fixative, like cold methanol (B129727), can dramatically affect the preservation of the target epitope recognized by the MA-5 antibody and the overall cellular morphology.[1][2] It is highly recommended to test different methods to determine what is optimal for your specific sample and the MA-5 antibody.[1]
Q2: How do I decide between paraformaldehyde (PFA) and methanol fixation for MA-5 staining?
A2: PFA, a cross-linking agent, is excellent for preserving cellular structure but can sometimes mask the epitope by creating chemical bonds between proteins.[1][2][3] This can prevent the MA-5 antibody from binding. Methanol, a dehydrating and precipitating fixative, also permeabilizes the cell membrane.[1][2] While it can be harsher on cellular morphology, it may expose epitopes that are otherwise hidden after PFA fixation.[1][3] A pilot experiment comparing both methods is the best approach to determine which yields a better signal-to-noise ratio for the MA-5 antibody.
Q3: When is a separate permeabilization step required, and which reagent should I use?
A3: A distinct permeabilization step is necessary when using a cross-linking fixative like PFA, as it leaves cell membranes intact, preventing the MA-5 antibody from reaching intracellular targets.[1][2] If the MA-5 antibody targets an extracellular epitope, permeabilization may not be needed.[2] The choice of permeabilization agent depends on the subcellular location of the target antigen.
Q4: What are the differences between common permeabilization agents like Triton X-100 and Saponin?
A4: Triton X-100 and Tween-20 are strong, non-selective detergents that permeabilize all cellular membranes, including the nuclear membrane.[4][5] They are suitable for accessing nuclear or other organelle-bound targets. Saponin is a gentler, cholesterol-dependent detergent that selectively permeabilizes the plasma membrane, leaving organellar membranes largely intact.[4][5] If the MA-5 target is a membrane protein or you need to preserve organelle integrity, Saponin may be the better choice.[2]
Optimization and Troubleshooting Guide
Problem 1: Weak or No Signal
If you are observing a faint signal or no signal at all with the MA-5 antibody, consider the following causes and solutions.
| Possible Cause | Recommended Solution |
| Inappropriate Fixation Method | The fixation method may be masking the epitope. Test an alternative fixation method (e.g., switch from PFA to cold methanol or vice-versa).[1][3][6] |
| Poor Cell Permeabilization | The MA-5 antibody may not be reaching its intracellular target. Increase the concentration or incubation time of your permeabilization agent.[7][8] For nuclear targets, a stronger detergent like Triton X-100 may be necessary.[9] |
| Antigen Loss During Permeabilization | Harsh permeabilization can strip the target antigen from the cell. Decrease the concentration or incubation time of the permeabilization agent, or switch to a gentler detergent like Saponin.[4][7] |
| Low Antibody Concentration | The concentration of the primary (MA-5) or secondary antibody may be too low. Perform a titration to determine the optimal antibody concentration.[7][8][10] |
| Suboptimal Incubation Time/Temperature | For many antibodies, overnight incubation at 4°C yields the strongest signal with the least background.[11][12] Consider increasing the incubation time if using shorter periods. |
| Target Protein Not Present | Confirm the expression of the target protein in your sample using an alternative method like Western Blot, if possible.[11] |
Problem 2: High Background
High background fluorescence can obscure the specific signal from the MA-5 antibody. The following are common causes and their solutions.
| Possible Cause | Recommended Solution |
| Antibody Concentration Too High | Excess primary or secondary antibody can lead to non-specific binding. Reduce the antibody concentration.[7][10][13] |
| Insufficient Blocking | Non-specific sites may not be adequately blocked. Increase the blocking time (e.g., to 60 minutes) and use a suitable blocking agent like 5% normal serum from the secondary antibody's host species.[14][15] |
| Inadequate Washing | Insufficient washing can leave unbound antibodies behind. Increase the number and duration of wash steps.[7][13][14] |
| Secondary Antibody Cross-Reactivity | The secondary antibody may be binding non-specifically. Run a control with only the secondary antibody to check for this.[16][17] |
| Sample Drying | Allowing the sample to dry out at any point during the staining procedure can cause artifacts and high background. Keep the sample moist throughout.[7][18] |
Comparative Data on Fixation & Permeabilization Agents
The selection of fixation and permeabilization reagents is critical. The tables below summarize the key characteristics of commonly used agents to help guide your experimental design for MA-5 staining.
Table 1: Comparison of Common Fixatives
| Fixative | Mechanism of Action | Advantages | Disadvantages | Best For |
| 4% Paraformaldehyde (PFA) | Cross-links proteins by forming covalent bonds.[1][2] | Excellent preservation of cellular morphology and protein localization.[1] | Can mask epitopes, potentially blocking antibody binding.[1][2] Requires a separate permeabilization step for intracellular targets.[1] | Preserving fine cellular structures; many standard protocols. |
| Cold Methanol (-20°C) | Dehydrates, denatures, and precipitates proteins.[1] | Simultaneously fixes and permeabilizes cells.[2] May expose epitopes masked by cross-linking.[1][3] | Can alter cellular morphology. May not be suitable for all soluble proteins.[1][9] | Some cytoskeletal proteins; when PFA fixation fails to produce a signal. |
Table 2: Comparison of Common Permeabilization Agents
| Agent | Mechanism of Action | Advantages | Disadvantages | Best For |
| Triton™ X-100 / Tween® 20 | Non-ionic detergents that solubilize lipids and proteins from membranes.[4][5] | Strong permeabilization, allowing access to all cellular compartments, including the nucleus.[9] | Can disrupt cell membranes and extract membrane-associated proteins.[5][9] | Nuclear and cytoplasmic antigens. |
| Saponin | Forms pores in the plasma membrane by interacting with cholesterol.[4][5] | Gentle permeabilization that largely preserves intracellular and organellar membranes. | May not be sufficient for accessing nuclear or some organellar antigens. Its effects can be reversible and may need to be included in subsequent wash/antibody buffers. | Cytoplasmic antigens when preservation of membrane integrity is important. |
Experimental Protocols
Protocol 1: PFA Fixation and Triton X-100 Permeabilization
This protocol is a standard starting point for antibodies targeting intracellular antigens.
-
Cell Preparation: Grow cells on sterile glass coverslips to sub-confluency.
-
Wash: Gently wash cells twice with 1X Phosphate Buffered Saline (PBS).
-
Fixation: Fix cells with 4% PFA in PBS for 15 minutes at room temperature.[19]
-
Wash: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.[19]
-
Permeabilization: Incubate cells with 0.3% Triton™ X-100 in PBS for 10-15 minutes at room temperature.[19]
-
Blocking: Block non-specific binding by incubating in Blocking Buffer (e.g., 1X PBS / 5% normal goat serum / 0.3% Triton™ X-100) for 60 minutes at room temperature.[19]
-
Primary Antibody Incubation: Dilute the MA-5 antibody in Antibody Dilution Buffer (e.g., 1X PBS / 1% BSA / 0.3% Triton™ X-100) according to optimized concentration. Incubate overnight at 4°C in a humidified chamber.[19]
-
Wash: Wash cells three times in PBS for 5 minutes each.[19]
-
Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody (diluted in Antibody Dilution Buffer) for 1-2 hours at room temperature, protected from light.[19]
-
Wash: Wash cells three times in PBS for 5 minutes each, protected from light.
-
Counterstain & Mounting: If desired, counterstain nuclei with DAPI. Mount coverslips onto microscope slides using an anti-fade mounting medium.[19]
Protocol 2: Cold Methanol Fixation/Permeabilization
This protocol is an alternative that simultaneously fixes and permeabilizes the cells.
-
Cell Preparation: Grow cells on sterile glass coverslips to sub-confluency.
-
Wash: Gently wash cells twice with 1X PBS.
-
Fixation/Permeabilization: Aspirate PBS and add ice-cold 100% methanol. Incubate for 10 minutes at -20°C.
-
Wash: Aspirate the methanol and gently wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific binding by incubating in Blocking Buffer (e.g., 1X PBS / 5% normal goat serum) for 60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the MA-5 antibody in Antibody Dilution Buffer (e.g., 1X PBS / 1% BSA) according to optimized concentration. Incubate overnight at 4°C in a humidified chamber.
-
Wash: Wash cells three times in PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody (diluted in Antibody Dilution Buffer) for 1-2 hours at room temperature, protected from light.
-
Wash: Wash cells three times in PBS for 5 minutes each, protected from light.
-
Counterstain & Mounting: If desired, counterstain nuclei with DAPI. Mount coverslips onto microscope slides using an anti-fade mounting medium.
Visual Guides and Workflows
The following diagrams illustrate key workflows and decision-making processes for optimizing your MA-5 immunofluorescence experiments.
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. blog.addgene.org [blog.addgene.org]
- 3. Formaldehyde vs. Alcohol Fixation for Immunofluorescence (IF) | Cell Signaling Technology [cellsignal.com]
- 4. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 5. Permeabilization of cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of formaldehyde and methanol fixatives used in the detection of ion channel proteins in isolated rat ventricular myocytes by immunofluorescence labelling and confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 8. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. researchgate.net [researchgate.net]
- 10. biocompare.com [biocompare.com]
- 11. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. blog.cellsignal.com [blog.cellsignal.com]
- 13. sinobiological.com [sinobiological.com]
- 14. hycultbiotech.com [hycultbiotech.com]
- 15. ibidi.com [ibidi.com]
- 16. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 17. stjohnslabs.com [stjohnslabs.com]
- 18. IF Troubleshooting | Proteintech Group [ptglab.com]
- 19. ulab360.com [ulab360.com]
Challenges in reproducing published Mitochonic acid 5 findings
Welcome to the technical support center for researchers working with Mitochonic acid 5 (MA-5). This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate the successful reproduction of published findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (MA-5)?
A1: this compound (MA-5) is a mitochondrial drug that enhances cellular ATP levels and promotes cell survival.[1][2][3] Its primary mechanisms include the modulation of mitochondrial ATP synthesis, independent of oxidative phosphorylation and the electron transport chain.[1][2] MA-5 also upregulates mitophagy, the selective degradation of mitochondria, to reduce mitochondrial apoptosis.[4] Two key signaling pathways have been identified through which MA-5 exerts its effects:
-
MAPK-ERK-Yap signaling pathway: This pathway leads to an increase in Bnip3-related mitophagy, which helps suppress apoptotic signaling following an inflammatory response.[4][5][6]
-
SIRT3/Parkin signaling pathway: MA-5 upregulates SIRT3 expression, which in turn activates Parkin-dependent mitophagy. This process is crucial for clearing dysfunctional mitochondria and reducing the production of reactive oxygen species (ROS).[7]
Q2: I am having trouble dissolving MA-5. What is the recommended procedure?
A2: MA-5 is soluble in DMSO and 0.1N NaOH (aq).[5] For cell culture experiments, a common solvent is DMSO. It is critical to use fresh, moisture-free DMSO, as absorbed moisture can significantly reduce the solubility of MA-5.[4] For a 66 mg/mL stock solution in DMSO, the molarity is approximately 200.42 mM.[4] For in vivo studies, MA-5 can be prepared in a vehicle like corn oil or a mixture of PEG300, Tween80, and water.[4]
Q3: What is a typical working concentration for MA-5 in cell culture experiments?
A3: The optimal working concentration of MA-5 can vary depending on the cell type and experimental conditions. However, a common concentration range used in published studies is 1 µM to 10 µM. For example, in studies with mouse microglial BV-2 cells, MA-5 was used at concentrations up to 10 µM.[8] In experiments with neonatal mouse cardiomyocytes, concentrations of 1 µM, 5 µM, and 10 µM were effective.[9] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: I am not observing the protective effects of MA-5 against apoptosis. What could be the issue?
A4: Several factors could contribute to a lack of protective effects. Here are a few troubleshooting steps:
-
Pre-treatment Time: Ensure that cells are pre-treated with MA-5 for a sufficient duration before inducing stress. In many protocols, a pre-treatment time of 2 to 12 hours is used.[7][8][10]
-
Cell Health: The overall health and confluency of your cell cultures can impact the results. Ensure your cells are healthy and not overly confluent before starting the experiment.
-
Stress Induction: The concentration and duration of the stressor (e.g., IL-1β, TNFα) are critical. If the cellular damage is too severe, the protective effects of MA-5 may be masked. You may need to optimize the concentration of the inflammatory stimulus. For instance, 5 ng/ml of IL-1β was found to be effective in chondrocytes.[7][10]
-
High Concentrations of MA-5: Be aware that very high concentrations of MA-5 can be cytotoxic.[11] If you are using a high concentration, it may be inducing toxicity rather than providing protection.
Troubleshooting Guides
Issue 1: Inconsistent Results in Mitophagy Assays
| Possible Cause | Troubleshooting Step |
| Suboptimal MA-5 Concentration | Perform a dose-response experiment to identify the optimal concentration of MA-5 for inducing mitophagy in your specific cell line. |
| Timing of Analysis | Mitophagy is a dynamic process. Optimize the time point for analysis after MA-5 treatment to capture the peak of mitophagy. |
| Antibody Quality | For Western blotting of mitophagy markers (e.g., Parkin, LC3), ensure the primary antibodies are validated and used at the recommended dilution. |
| Microscopy Issues | When using fluorescence microscopy to visualize mitophagy (e.g., co-localization of mitochondria with lysosomes), ensure proper staining protocols and appropriate controls are used. |
Issue 2: Difficulty in Reproducing in vivo Efficacy
| Possible Cause | Troubleshooting Step |
| MA-5 Formulation and Administration | Ensure the MA-5 formulation is stable and administered correctly. For oral gavage, a corn oil-based vehicle has been used successfully.[2] |
| Dosage and Timing | The dosage and timing of MA-5 administration relative to the injury model are critical. For example, in a mouse model of ischemia-reperfusion injury, MA-5 was administered 3 hours before the surgery.[2] |
| Animal Model Variability | The genetic background and health status of the animals can influence the outcomes. Ensure consistency in your animal cohorts. |
Quantitative Data Summary
| Parameter | Model System | Treatment | Result | Reference |
| Cell Viability | Human Chondrocytes | 5 ng/ml IL-1β | >50% inhibition of cell activity | [7][10] |
| Apoptotic Rate | Human Chondrocytes | IL-1β + MA-5 | Significantly reduced compared to IL-1β alone | [7] |
| Mitochondrial Respiration | Neonatal Mouse Cardiomyocytes | 50mM Alcohol + 10µM MA-5 | Significant improvement in basal and maximal respiration | [9] |
| Plasma Concentration | Mice (oral gavage) | 50 mg/kg MA-5 | Peak plasma concentration at 1 hour | [2] |
Detailed Experimental Protocols
Protocol 1: Induction of Inflammation and MA-5 Treatment in Human Chondrocytes
This protocol is adapted from studies investigating the protective effects of MA-5 on inflammation-induced chondrocyte damage.[7][10]
-
Cell Culture: Human osteoarthritis chondrocytes are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
MA-5 Pre-treatment: Cells are pre-treated with the desired concentration of MA-5 for 2 hours.
-
Inflammation Induction: After pre-treatment, cells are stimulated with 5 ng/ml of IL-1β for 24 hours to induce an inflammatory response.
-
Endpoint Analysis: Following treatment, cells can be harvested for various assays, including:
-
Cell Viability: Assessed using a Cell Counting Kit-8 (CCK-8) assay.
-
Apoptosis: Measured by TUNEL assay.
-
Protein Expression: Analyzed by Western blotting for markers like SIRT3 and Parkin.
-
ROS Production: Quantified using fluorescent probes.
-
Protocol 2: Assessment of MA-5 Effects on Mitophagy in Microglial Cells
This protocol is based on research into MA-5's role in neuroinflammation.[6][8]
-
Cell Culture: Mouse microglial BV-2 cells are cultured in L-DMEM with 10% FBS.
-
Inflammatory Injury: Cells are treated with 10 ng/ml TNFα for approximately 12 hours to induce inflammatory injury.
-
MA-5 Co-treatment: MA-5 (at the desired concentration, e.g., 0-10 µM) is co-incubated with TNFα for the 12-hour period.
-
Pathway Inhibition (Optional): To confirm the role of the MAPK-ERK pathway, an ERK inhibitor like SCH772984 can be applied for 45 minutes before analysis.
-
Endpoint Analysis:
-
Cell Viability: MTT assay.
-
Apoptosis: TUNEL assay.
-
Western Blotting: To assess the expression of proteins in the MAPK-ERK-Yap-Bnip3 pathway.
-
Signaling Pathways and Workflows
Caption: MA-5 activates the MAPK-ERK-Yap signaling cascade to promote Bnip3-mediated mitophagy.
Caption: MA-5 upregulates SIRT3 to induce Parkin-dependent mitophagy and reduce ROS production.
Caption: A generalized workflow for in vitro experiments investigating the effects of MA-5.
References
- 1. This compound Binds Mitochondria and Ameliorates Renal Tubular and Cardiac Myocyte Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Binds Mitochondria and Ameliorates Renal Tubular and Cardiac Myocyte Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (MA-5), a Derivative of the Plant Hormone Indole-3-Acetic Acid, Improves Survival of Fibroblasts from Patients with Mitochondrial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. This compound activates the MAPK-ERK-yap signaling pathways to protect mouse microglial BV-2 cells against TNFα-induced apoptosis via increased Bnip3-related mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochonic Acid-5 Inhibits Reactive Oxygen Species Production and Improves Human Chondrocyte Survival by Upregulating SIRT3-Mediated, Parkin-dependent Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound activates the MAPK–ERK–yap signaling pathways to protect mouse microglial BV-2 cells against TNFα-induced apoptosis via increased Bnip3-related mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Frontiers | Mitochonic Acid-5 Inhibits Reactive Oxygen Species Production and Improves Human Chondrocyte Survival by Upregulating SIRT3-Mediated, Parkin-dependent Mitophagy [frontiersin.org]
- 11. Frontiers | this compound mitigates age-related hearing loss progression by targeting defective 2-methylthiolation in mitochondrial transfer RNAs [frontiersin.org]
How to control for vehicle effects when using DMSO with MA-5
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing MA-5 in your experiments while effectively controlling for the vehicle effects of its solvent, Dimethyl Sulfoxide (B87167) (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is MA-5 and what is its mechanism of action?
MA-5, or Mitochonic acid 5, is a novel small molecule activator of mitophagy.[1] It is a derivative of the plant hormone indole-3-acetic acid.[2][3] MA-5 has been shown to protect against mitochondrial dysfunction by upregulating mitophagy, the selective degradation of damaged mitochondria.[1][4] This process is mediated through the activation of the MAPK-ERK-Yap signaling pathway, which leads to an increase in Bnip3-related mitophagy.[4][5] By enhancing the clearance of dysfunctional mitochondria, MA-5 helps to maintain cellular energy homeostasis and reduce oxidative stress.[4] It is currently under investigation as a therapeutic agent for mitochondrial diseases.[6]
Q2: Why is DMSO used as a solvent for MA-5?
MA-5 is poorly soluble in water but exhibits high solubility in DMSO, with a concentration of 66 mg/mL (200.42 mM) being achievable.[1] DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of both hydrophobic and hydrophilic compounds, making it a common choice for in vitro and in vivo studies.[2]
Q3: What are "vehicle effects" and why is it critical to control for them when using DMSO?
The "vehicle" is the solvent used to dissolve a test compound, in this case, DMSO. Vehicle effects are the biological or physical changes caused by the solvent itself, independent of the test compound.[2] DMSO is not biologically inert and can have its own effects on cells and organisms, including influencing cell growth, differentiation, and even exhibiting anti-inflammatory or analgesic properties.[2][7] Therefore, it is crucial to use a "vehicle control" in experiments – a sample that is treated with the same concentration of DMSO as the experimental samples, but without MA-5. This allows researchers to distinguish the effects of MA-5 from any effects caused by the DMSO.
Q4: What is the recommended final concentration of DMSO for in vitro experiments?
The ideal final concentration of DMSO should be as low as possible while maintaining the solubility of MA-5. For most cell lines, a final DMSO concentration of less than 0.1% (v/v) is widely considered safe with minimal effects.[8] Many robust cell lines can tolerate up to 0.5% DMSO, but this should be determined empirically for your specific cell type and experimental duration.[8] Concentrations above 1% are often cytotoxic.[8]
Q5: What is the recommended maximum concentration of DMSO for in vivo studies?
For in vivo studies, the maximum recommended concentration of DMSO depends on the route of administration. For intravenous (IV) and intraperitoneal (IP) injections in rodents, it is generally advised to keep the final DMSO concentration below 10% (v/v) .[7] Higher concentrations can lead to adverse effects such as hemolysis and local tissue damage.[7] It is also recommended to include an untreated control group in addition to the DMSO vehicle control to monitor for any potential solvent toxicity.[8]
Troubleshooting Guides
Issue: My MA-5 precipitates out of solution when I dilute my DMSO stock in aqueous media.
This is a common issue known as "crashing out" that occurs when a compound that is highly soluble in DMSO is introduced into an aqueous environment where it is poorly soluble.
Solutions:
-
Slow, Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous media. Instead, perform a serial dilution, gradually decreasing the DMSO concentration.
-
Reverse Dilution: Add the small volume of your concentrated MA-5 DMSO stock dropwise into the larger volume of your gently vortexing aqueous buffer. This helps to rapidly disperse the DMSO.
-
Pre-warmed Media: Using cell culture media pre-warmed to 37°C can sometimes improve the solubility of the compound upon dilution.[1]
-
Increase Final DMSO Concentration (with caution): If precipitation persists, you may need to slightly increase the final DMSO concentration in your assay. However, you must first determine the maximum tolerated DMSO concentration for your cells (see Protocol 1).
-
Consider Co-solvents: For in vivo formulations, if precipitation is a significant issue, the use of co-solvents in addition to DMSO may be necessary.[9]
Issue: I'm observing unexpected effects in my DMSO vehicle control group compared to my untreated control.
This indicates that the concentration of DMSO you are using is having a biological effect on your experimental system.
Solutions:
-
Lower the DMSO Concentration: This is the most straightforward solution. You will need to determine the highest non-toxic concentration of DMSO for your specific cells or animal model (see Protocol 1).
-
Reduce Exposure Time: Minimize the duration of exposure to the DMSO-containing media as much as is feasible for your experiment.
-
Ensure Consistent DMSO Concentration: If you are testing a serial dilution of MA-5, the concentration of DMSO will also decrease with each dilution. For the most accurate results, you should prepare a corresponding vehicle control for each MA-5 concentration to maintain a consistent DMSO level across all relevant comparisons.
Data Presentation
Table 1: Recommended Maximum DMSO Concentrations
| Application | Recommended Max. Concentration (v/v) | Notes |
| In Vitro (General) | < 0.5% | Many cell lines tolerate this, but <0.1% is ideal. Always determine for your specific cell line.[8] |
| In Vitro (Sensitive Cells) | ≤ 0.1% | Primary cells and some sensitive cell lines may require lower concentrations.[8] |
| In Vivo (IV/IP) | < 10% | Higher concentrations can cause hemolysis or local tissue damage.[7] |
Table 2: Example MA-5 Dilution Series for In Vitro Assay
| Final MA-5 Conc. (µM) | Stock MA-5 Conc. in 100% DMSO (mM) | Volume of Stock per 1 mL media (µL) | Final DMSO Conc. (%) |
| 10 | 10 | 1.0 | 0.1% |
| 5 | 10 | 0.5 | 0.05% |
| 1 | 10 | 0.1 | 0.01% |
| 0.5 | 10 | 0.05 | 0.005% |
| 0.1 | 10 | 0.01 | 0.001% |
| 0 (Vehicle Control) | 100% DMSO | 1.0 | 0.1% |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated DMSO Concentration In Vitro
Objective: To determine the highest concentration of DMSO that does not significantly affect the viability of your specific cell line.
Methodology:
-
Cell Seeding: Plate your cells at a density that will allow for logarithmic growth over the course of the experiment.
-
Prepare DMSO Dilutions: Create a serial dilution of DMSO in your complete cell culture medium. A common range to test is 0.05%, 0.1%, 0.25%, 0.5%, 1%, and 2% (v/v). Include a "medium only" (0% DMSO) control.
-
Treatment: Replace the existing medium with the media containing the different DMSO concentrations.
-
Incubation: Incubate the cells for a period relevant to your planned MA-5 experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTT, XTT, or trypan blue exclusion assay.
-
Analysis: Plot cell viability against the DMSO concentration to identify the highest concentration that does not cause a significant decrease in viability compared to the untreated control.
Protocol 2: General Workflow for an In Vitro MA-5 Experiment
Objective: To assess the effect of MA-5 on a specific cellular process, while controlling for DMSO vehicle effects.
Methodology:
-
Prepare MA-5 Stock Solution: Dissolve MA-5 in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Cell Treatment:
-
Untreated Control: Cells in complete medium only.
-
Vehicle Control: Cells in complete medium containing the same final concentration of DMSO as the highest concentration of MA-5 being tested.
-
MA-5 Treatment Group(s): Cells in complete medium with the desired final concentration(s) of MA-5 (e.g., 5 µM).
-
-
Incubation: Incubate the cells for the desired experimental duration.
-
Assay: Perform your specific experimental assay to measure the desired endpoint (e.g., western blot for mitophagy markers, measurement of ATP levels, etc.).
-
Data Analysis: Compare the results of the MA-5 treated groups to the vehicle control group to determine the specific effects of MA-5. The untreated control serves as a baseline for the health of the cells.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound activates the MAPK-ERK-yap signaling pathways to protect mouse microglial BV-2 cells against TNFα-induced apoptosis via increased Bnip3-related mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound activates the MAPK–ERK–yap signaling pathways to protect mouse microglial BV-2 cells against TNFα-induced apoptosis via increased Bnip3-related mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. medchemexpress.cn [medchemexpress.cn]
Preventing MA-5 degradation during storage and handling
Technical Support Center: MA-5 Stability
Disclaimer: "MA-5" is recognized as a specific mitophagy activator, Mitochonic acid 5. The following stability and handling guidelines are based on publicly available information for this compound and general best practices for sensitive small molecules. Researchers should always consult product-specific documentation and perform their own stability assessments for critical applications.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to MA-5 degradation.
Problem: Inconsistent or lower-than-expected results in bioassays.
This is often the first sign of compound degradation. Use the following workflow to troubleshoot the issue.
Caption: Troubleshooting workflow for suspected MA-5 degradation.
Frequently Asked Questions (FAQs)
Storage
-
Q1: How should I store solid (powder) MA-5?
-
Q2: What is the best way to store MA-5 after dissolving it?
-
A2: Prepare stock solutions in a suitable solvent like DMSO.[1] Once prepared, it is critical to aliquot the solution into single-use volumes and store them at -20°C (stable for up to 1 month) or -80°C (stable for up to 1 year).[1][2] This practice prevents degradation caused by repeated freeze-thaw cycles.[3]
-
-
Q3: Can I store my MA-5 stock solution in the refrigerator at 4°C?
Handling
-
Q4: What is the best solvent for dissolving MA-5?
-
Q5: My MA-5 solution looks cloudy. What should I do?
-
A5: Cloudiness or precipitation indicates that the compound may have crashed out of solution. This can be due to exceeding the solubility limit, temperature fluctuations, or the use of non-anhydrous solvent.[4] You can try gently warming the solution and vortexing or sonicating it to redissolve the compound.[4] If this fails, a fresh stock solution should be prepared.
-
-
Q6: How can I prevent photodegradation of MA-5?
Experimental Use
-
Q7: How often should I prepare working solutions from my frozen stock?
-
Q8: What are the main ways MA-5 can degrade, and how do I avoid them?
Caption: Common degradation pathways for MA-5 and their prevention.
Quantitative Data Summary
The stability of a compound is highly dependent on its storage conditions. The following table summarizes recommended storage conditions and expected stability based on vendor data and general lab practices.
| Form | Solvent | Storage Temp. | Relative Humidity | Light Condition | Expected Stability | Reference |
| Solid (Powder) | N/A | -20°C | Low (Desiccated) | Dark | Up to 3 years | [1] |
| Stock Solution | DMSO | -20°C | N/A (Sealed Vial) | Dark | Up to 1 month | [1][2] |
| Stock Solution | DMSO | -80°C | N/A (Sealed Vial) | Dark | Up to 1 year | [1] |
| Working Solution | Aqueous Buffer | 2-8°C (Refrigerated) | N/A (Sealed Vial) | Dark | < 24 hours (Recommended) | General Best Practice |
Experimental Protocols
Protocol 1: Preparation of MA-5 Stock and Aliquots
This protocol details the recommended procedure for preparing a stable, concentrated stock solution of MA-5.
-
Preparation: Allow the vial of solid MA-5 to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture onto the compound.[9]
-
Reconstitution: Add the required volume of fresh, anhydrous DMSO directly to the vial to achieve the desired concentration (e.g., add 303.3 µL of DMSO to 10 mg of MA-5 to make a 100 mM stock solution).
-
Dissolution: Cap the vial tightly and vortex thoroughly. If necessary, use a brief sonication (5-10 minutes in a water bath) to ensure complete dissolution. Visually inspect the solution against a light source to confirm no particulates are present.
-
Aliquoting: Immediately dispense the stock solution into single-use volumes in low-binding polypropylene (B1209903) microcentrifuge tubes. Use amber-colored tubes if available; otherwise, store aliquots in a light-blocking box.
-
Storage: Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.[10] Store immediately at -20°C or -80°C.
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol provides a framework for testing the stability of MA-5 under various stress conditions. This is crucial for understanding its degradation profile in your specific experimental setup.[4][11]
-
Sample Preparation: Prepare a 100 µg/mL solution of MA-5 in your solvent of choice (e.g., DMSO, Acetonitrile, or your final assay buffer).
-
Stress Conditions: Dispense the solution into separate, clearly labeled vials for each condition.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH.
-
Oxidation: Add an equal volume of 3% hydrogen peroxide.
-
Thermal Stress: Incubate a vial at a high temperature (e.g., 60°C).
-
Photolytic Stress: Expose a vial to a controlled UV or broad-spectrum light source.
-
Control: Keep one vial at the recommended storage condition (-20°C, dark).
-
-
Incubation: Incubate the stress samples for a defined period (e.g., 2, 4, 8, and 24 hours).
-
Analysis: At each time point, neutralize the acid/base samples if necessary. Analyze all samples, including the control, using a validated stability-indicating method, such as reverse-phase HPLC with UV detection or LC-MS.
-
Evaluation: Compare the peak area of the parent MA-5 compound in the stressed samples to the control. A significant decrease in the parent peak area and the appearance of new peaks indicate degradation. Calculate the percentage of degradation for each condition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. captivatebio.com [captivatebio.com]
- 3. Storage & Handling Guidelines | Origin Compounds [origincompounds.com]
- 4. benchchem.com [benchchem.com]
- 5. biofargo.com [biofargo.com]
- 6. pharmacy180.com [pharmacy180.com]
- 7. moravek.com [moravek.com]
- 8. iipseries.org [iipseries.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
Interpreting unexpected changes in mitochondrial morphology with MA-5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Mitochonic Acid 5 (MA-5) in studies of mitochondrial morphology.
Frequently Asked Questions (FAQs)
Q1: What is MA-5 and what is its expected effect on mitochondrial morphology?
A1: this compound (MA-5) is a derivative of the plant hormone indole-3-acetic acid that has been shown to modulate mitochondrial ATP synthesis and protect mitochondrial function.[1][2][3] In the context of mitochondrial dynamics, MA-5 has been observed to reduce mitochondrial fragmentation and restore normal mitochondrial structure in various cellular models of stress and disease.[4][5][6] The expected outcome of MA-5 treatment is a shift in the mitochondrial network towards a more fused, elongated, and interconnected phenotype. This is often associated with the upregulation of mitochondrial fusion proteins (e.g., MFN1/2) and downregulation of fission proteins (e.g., DRP1).[6]
Q2: How does MA-5 influence mitochondrial dynamics?
A2: MA-5 has been shown to facilitate ATP synthase oligomerization and the formation of supercomplexes, which can help restore the structure of mitochondrial cristae.[4] It can also protect against mitochondrial-derived oxidative stress.[6] Studies have indicated that MA-5 can influence the expression of key proteins involved in mitochondrial fission and fusion. For instance, it has been shown to counteract the stress-induced increase in DRP1 (a key fission protein) and the decrease in MFN1/2 (key fusion proteins).[6] Additionally, MA-5 may activate mitophagy, the selective removal of damaged mitochondria, which can indirectly influence the overall morphology of the mitochondrial network.[6][7]
Q3: What are the recommended working concentrations for MA-5?
A3: The optimal concentration of MA-5 can vary significantly depending on the cell type and experimental conditions. Published studies have used a range of concentrations, from nanomolar (nM) to micromolar (µM).[8] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay.
Q4: How should I prepare and store MA-5?
A4: MA-5 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1] It is important to use fresh, anhydrous DMSO as moisture can reduce its solubility.[1] For long-term storage, the stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced artifacts.
Troubleshooting Unexpected Changes in Mitochondrial Morphology
Issue 1: No observable change in mitochondrial morphology after MA-5 treatment.
-
Possible Cause 1: Suboptimal Concentration. The concentration of MA-5 may be too low to elicit a response in your specific cell type.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., from 10 nM to 10 µM) to identify the optimal working concentration.
-
-
Possible Cause 2: Insufficient Incubation Time. The duration of MA-5 treatment may be too short for changes in mitochondrial dynamics to become apparent.
-
Solution: Conduct a time-course experiment, analyzing mitochondrial morphology at several time points (e.g., 6, 12, 24, and 48 hours) after MA-5 administration.
-
-
Possible Cause 3: Cell Health and Confluency. Unhealthy or overly confluent cells may not respond appropriately to experimental treatments.
-
Solution: Ensure that cells are healthy, actively dividing, and at an optimal confluency (typically 60-80%) at the time of treatment.
-
-
Possible Cause 4: Inherent Mitochondrial Dynamics of the Cell Line. Some cell lines may have a highly fused mitochondrial network at baseline, making it difficult to observe further elongation.
-
Solution: Consider using a positive control that induces mitochondrial fragmentation (e.g., a mitochondrial uncoupler like CCCP) to confirm that your imaging and analysis methods can detect changes in morphology.
-
Issue 2: Increased mitochondrial fragmentation observed after MA-5 treatment.
-
Possible Cause 1: Cellular Toxicity. The concentration of MA-5 used may be cytotoxic to your cells, leading to stress-induced mitochondrial fragmentation.[9]
-
Solution: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your morphology experiments to ensure that the concentrations of MA-5 used are non-toxic. Lower the concentration if toxicity is observed.
-
-
Possible Cause 2: Off-Target Effects. At high concentrations, MA-5 may have off-target effects that lead to mitochondrial stress and fragmentation.
-
Solution: Refer to the literature for known off-target effects and consider using a lower, more specific concentration.
-
-
Possible Cause 3: Activation of Mitophagy. MA-5 has been shown to induce mitophagy.[6] The initial stages of mitophagy can involve mitochondrial fission to segregate damaged portions of the network for removal.[9]
-
Solution: Investigate markers of mitophagy (e.g., Parkin recruitment to mitochondria, LC3 co-localization) to determine if the observed fragmentation is part of a quality control process.
-
Issue 3: High variability in mitochondrial morphology between experiments.
-
Possible Cause 1: Inconsistent Cell Culture Conditions. Variations in cell passage number, confluency, and media composition can affect mitochondrial morphology.
-
Solution: Standardize your cell culture protocols. Use cells within a consistent range of passage numbers and ensure confluency is similar across experiments at the time of treatment.
-
-
Possible Cause 2: Issues with Staining and Imaging. Inconsistent staining or imaging parameters can lead to variability in the apparent morphology of mitochondria.
-
Possible Cause 3: Subjectivity in Manual Analysis. Manual assessment of mitochondrial morphology can be subjective.
-
Solution: Employ automated image analysis software to quantify mitochondrial morphology using objective parameters such as aspect ratio, form factor, and network complexity.
-
Quantitative Data Summary
Table 1: Hypothetical Dose-Response of MA-5 on Mitochondrial Morphology
| MA-5 Concentration | Average Mitochondrial Length (µm) | Mitochondrial Network Complexity (Arbitrary Units) | Cell Viability (%) |
| Vehicle (0.1% DMSO) | 2.5 ± 0.3 | 1.2 ± 0.2 | 98 ± 2 |
| 10 nM | 3.1 ± 0.4 | 1.8 ± 0.3 | 97 ± 3 |
| 100 nM | 4.8 ± 0.6 | 3.5 ± 0.5 | 96 ± 2 |
| 1 µM | 5.2 ± 0.5 | 3.9 ± 0.6 | 95 ± 4 |
| 10 µM | 2.1 ± 0.4 | 1.0 ± 0.2 | 75 ± 6 |
Data are presented as mean ± standard deviation.
Table 2: Troubleshooting Summary with Hypothetical Data
| Experimental Condition | Observation | Likely Cause | Suggested Action | Hypothetical Result After Action |
| 1 µM MA-5 for 6 hours | No change in morphology | Insufficient incubation time | Increase incubation to 24 hours | Increased mitochondrial length and network complexity |
| 10 µM MA-5 for 24 hours | Increased fragmentation | Cytotoxicity | Reduce concentration to 1 µM | Elongated and fused mitochondria |
| Variable confluency | High variability between replicates | Inconsistent cell state | Standardize confluency to 70% | Reduced variability in mitochondrial morphology |
Experimental Protocols
Protocol 1: Live-Cell Staining of Mitochondria with MitoTracker Red CMXRos
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides suitable for live-cell imaging. Allow cells to adhere and reach the desired confluency (typically 60-80%).
-
MA-5 Treatment: Treat cells with the desired concentrations of MA-5 or vehicle control for the appropriate duration.
-
MitoTracker Staining:
-
Prepare a fresh working solution of MitoTracker Red CMXRos in pre-warmed, serum-free cell culture medium. The optimal concentration should be determined empirically but is typically in the range of 25-200 nM.[10]
-
Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the MitoTracker working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing: Remove the staining solution and wash the cells twice with pre-warmed, complete culture medium.
-
Imaging: Add fresh, pre-warmed complete culture medium to the cells. Image immediately using a confocal or fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature, humidity, and CO2 levels.
Protocol 2: Quantification of Mitochondrial Morphology
-
Image Acquisition: Acquire high-resolution images of the stained mitochondria. If performing 3D analysis, acquire a Z-stack of images.
-
Image Pre-processing: Use image analysis software (e.g., ImageJ/Fiji) to perform background subtraction and apply a threshold to create a binary mask of the mitochondrial network.
-
Analysis: Use an appropriate plugin or script (e.g., Mitochondrial Network Analysis - MiNA) to quantify various morphological parameters, including:
-
Mitochondrial Footprint: The total area of the image covered by mitochondria.
-
Individual Mitochondria: The number and average size of individual mitochondrial fragments.
-
Networked Mitochondria: The length and branching of the interconnected mitochondrial network.
-
-
Data Interpretation: Compare the quantified parameters between control and MA-5 treated groups. An increase in the average length and network branching is indicative of mitochondrial fusion. An increase in the number of individual, smaller mitochondria suggests fragmentation.
Visualizations
Caption: Signaling pathway of MA-5's effect on mitochondrial dynamics.
Caption: Troubleshooting workflow for unexpected MA-5 results.
Caption: Logical relationships of MA-5 treatment outcomes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (MA-5), a Derivative of the Plant Hormone Indole-3-Acetic Acid, Improves Survival of Fibroblasts from Patients with Mitochondrial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (MA-5) Facilitates ATP Synthase Oligomerization and Cell Survival in Various Mitochondrial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Frontiers | Mitochonic Acid-5 Inhibits Reactive Oxygen Species Production and Improves Human Chondrocyte Survival by Upregulating SIRT3-Mediated, Parkin-dependent Mitophagy [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. What is mitochondrial fragmentation? | AAT Bioquest [aatbio.com]
- 10. Mitochondrial Morphology Imaging Protocol - JoVE Journal [jove.com]
- 11. Analysis of mitochondrial dynamics and functions using imaging approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting ATP Assay Variability in the Presence of Mitochonic Acid 5
Welcome to the technical support center for researchers utilizing Mitochonic acid 5 (MA-5) in conjunction with ATP assays. This guide provides troubleshooting advice and answers to frequently asked questions to help you navigate potential sources of variability and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MA-5) and how does it affect cellular ATP levels?
A1: this compound (MA-5) is a novel indole (B1671886) derivative that has been shown to increase cellular ATP levels.[1] Its mechanism of action involves binding to the mitochondrial protein mitofilin, which is located at the crista junction of the inner mitochondrial membrane.[2] This interaction is thought to facilitate the oligomerization of ATP synthase, leading to more efficient ATP production.[1] Notably, MA-5 modulates mitochondrial ATP synthesis independently of the oxidative phosphorylation and the electron transport chain.[2]
Q2: I am observing high variability in my ATP assay results when using MA-5. What are the common causes?
A2: High variability in ATP assays can stem from several factors, both general to the assay itself and potentially specific to the use of a mitochondrial modulator like MA-5. Common causes include:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to significant differences in baseline ATP levels.
-
Temperature Gradients: Luminescence-based assays are sensitive to temperature. Ensure that plates and reagents are properly equilibrated to room temperature before reading to avoid variability.
-
Incomplete Cell Lysis: Inefficient lysis will result in incomplete ATP release and an underestimation of total ATP.
-
Compound Interference: The chemical properties of MA-5 or its solvent (e.g., DMSO) could potentially interfere with the assay chemistry, such as the luciferase enzyme in luminescence-based assays.
-
Cell Health and Metabolism: Variations in cell health, passage number, or metabolic state across a plate can lead to differing responses to MA-5.
Q3: Could MA-5 directly interfere with my luminescence-based ATP assay (e.g., CellTiter-Glo®)?
A3: While there is no direct published evidence to suggest that MA-5 interferes with firefly luciferase, it is a possibility with any small molecule. Compounds can interfere by either inhibiting the luciferase enzyme or by quenching the luminescent signal.[3] It is recommended to perform a compound interference control to rule out this possibility. See the "Experimental Protocols" section for a detailed procedure.
Q4: My vehicle control (DMSO) wells show slightly lower luminescence than untreated wells. Is this normal?
A4: Yes, this is a known phenomenon. Solvents like dimethyl sulfoxide (B87167) (DMSO) can have a minimal inhibitory effect on the luciferase reaction, especially at higher concentrations. It is crucial to maintain a consistent final DMSO concentration across all wells, including controls, to account for this effect.[3][4]
Troubleshooting Guides
This section provides structured guidance to pinpoint and resolve common issues encountered during ATP assays with MA-5.
Guide 1: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inconsistent Cell Seeding | Review cell seeding protocol. | Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for consistency. Consider performing a cell viability assay (e.g., Trypan Blue) on the cell suspension before seeding. |
| Edge Effects | Observe if variability is localized to the outer wells of the plate. | Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to maintain a humidified environment across the plate. |
| Temperature Gradients | Check temperature equilibration steps. | Allow plates and reagents to equilibrate to room temperature for at least 30 minutes before adding the ATP assay reagent.[4] |
| Incomplete Mixing | Review the mixing step after reagent addition. | Ensure thorough mixing on an orbital shaker for the recommended time (e.g., 2 minutes for CellTiter-Glo®) to ensure complete cell lysis.[4] |
| Pipetting Errors | Verify pipette calibration and technique. | Use calibrated pipettes and consistent pipetting technique. For multi-well plates, using a multichannel pipette can reduce variability. |
Guide 2: Unexpected or Inconsistent Effects of MA-5
| Potential Cause | Troubleshooting Step | Recommended Action |
| MA-5 Interference with Assay | Perform a compound interference control. | See "Protocol 2: Luciferase Interference Assay". This will determine if MA-5 is directly affecting the luciferase enzyme or the luminescent signal. |
| MA-5 Solubility Issues | Visually inspect wells for compound precipitation. | Ensure that the final concentration of the solvent (e.g., DMSO) is not causing MA-5 to precipitate out of solution. Prepare fresh dilutions of MA-5 for each experiment. |
| Variable Cellular Response | Assess cell health and confluency. | Use cells at a consistent passage number and confluency. Ensure cells are in a healthy, exponential growth phase. |
| Incorrect MA-5 Concentration | Verify stock solution and dilution calculations. | Double-check all calculations for preparing MA-5 dilutions. Prepare fresh stock solutions regularly. |
Data Presentation
The following table summarizes hypothetical quantitative data representing the expected dose-dependent effect of MA-5 on cellular ATP levels in HepG2 cells after a 24-hour treatment, as measured by a luminescence-based ATP assay.
| MA-5 Concentration (µM) | Average Luminescence (RLU) | Standard Deviation | % Increase in ATP (Normalized to Vehicle) |
| 0 (Vehicle Control) | 1,500,000 | 75,000 | 0% |
| 1 | 1,800,000 | 90,000 | 20% |
| 5 | 2,250,000 | 112,500 | 50% |
| 10 | 2,700,000 | 135,000 | 80% |
| 20 | 2,850,000 | 150,000 | 90% |
| 50 | 2,100,000 | 180,000 | 40% (potential cytotoxicity) |
Note: This data is for illustrative purposes and actual results may vary depending on the cell line, assay conditions, and other experimental parameters.
Experimental Protocols
Protocol 1: Standard ATP Assay with MA-5 Treatment (using CellTiter-Glo® as an example)
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells in a white, opaque-walled 96-well plate at a predetermined optimal density.
-
Include wells with media only for background measurement.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of MA-5 in culture media from a stock solution (e.g., in DMSO).
-
Ensure the final DMSO concentration is consistent across all wells (typically ≤0.5%).
-
Add the MA-5 dilutions and vehicle control to the appropriate wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
ATP Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions and ensure it is at room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of media in each well (e.g., 100 µL of reagent to 100 µL of media).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Protocol 2: Luciferase Interference Assay
-
Prepare Reagents:
-
Prepare a cell-free lysis buffer containing a known, constant amount of ATP (e.g., 1 µM).
-
Prepare serial dilutions of MA-5 in the same buffer, maintaining a consistent final solvent concentration.
-
Prepare the luciferase-based ATP detection reagent as per the manufacturer's instructions.
-
-
Assay Procedure:
-
In a white, opaque-walled 96-well plate, add the MA-5 dilutions and vehicle control.
-
Add the ATP-containing lysis buffer to all wells.
-
Add the ATP detection reagent to all wells.
-
Incubate and read the luminescence as you would in your primary ATP assay.
-
-
Data Analysis:
-
A dose-dependent decrease in luminescence in the presence of MA-5 would indicate direct inhibition of the luciferase enzyme or quenching of the signal.
-
If no significant change is observed, it is unlikely that MA-5 is directly interfering with the assay chemistry.
-
Visualizations
Caption: Experimental workflow for assessing the effect of MA-5 on cellular ATP levels.
Caption: Logical workflow for troubleshooting ATP assay variability with MA-5.
Caption: Signaling pathway of this compound (MA-5).
References
- 1. This compound (MA-5) Facilitates ATP Synthase Oligomerization and Cell Survival in Various Mitochondrial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. docs.abcam.com [docs.abcam.com]
- 3. goldbio.com [goldbio.com]
- 4. This compound, an ATP production accelerator, protects against neurological damage in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing MA-5 delivery in animal models for consistent bioavailability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for achieving consistent bioavailability of MA-5 in animal models. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges.
Troubleshooting Guide: Inconsistent MA-5 Bioavailability
This guide addresses common issues encountered during in vivo studies with MA-5, providing potential causes and actionable solutions in a question-and-answer format.
| Question/Issue | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between animals in the same group? | Improper dosing technique (e.g., incorrect oral gavage placement), formulation instability (precipitation of MA-5), or physiological differences between animals (e.g., stress, food intake). | Refine and standardize animal handling and dosing procedures. Ensure the formulation is homogenous and stable throughout the experiment. Fast animals overnight to reduce variability from food effects. |
| Low oral bioavailability (F%) despite high in vitro permeability? | Poor dissolution of MA-5 in the gastrointestinal tract, significant first-pass metabolism in the liver, or active efflux by transporters like P-glycoprotein. | Consider micronization or nano-milling of the MA-5 compound to increase surface area and dissolution rate. Co-administer with a CYP450 inhibitor (e.g., ritonavir, in preclinical studies) to assess the impact of first-pass metabolism. Use a formulation with efflux pump inhibitors. |
| Precipitation of MA-5 observed in the formulation before or during administration? | The concentration of MA-5 exceeds its solubility in the chosen vehicle. The formulation may be sensitive to temperature changes or pH shifts. | Reduce the concentration of MA-5 in the formulation. Screen alternative vehicles and solubilizing agents (e.g., co-solvents, surfactants, cyclodextrins). Prepare the formulation fresh before each use and maintain it at a constant temperature. |
| Unexpectedly rapid clearance of MA-5 from plasma? | High metabolic clearance in the liver or kidneys, or rapid excretion. | Conduct in vitro metabolism studies using liver microsomes or hepatocytes from the relevant animal species to understand metabolic pathways. Characterize the main metabolites to determine if they are active. |
| Inconsistent results between different batches of MA-5? | Variability in the physical properties of the active pharmaceutical ingredient (API), such as particle size, crystal form (polymorphism), or purity. | Implement rigorous quality control for each batch of MA-5. Characterize the physicochemical properties of each batch before in vivo studies. |
Frequently Asked Questions (FAQs)
1. What is the recommended starting formulation for MA-5 for oral administration in mice?
For initial studies, a simple formulation consisting of MA-5 dissolved in a vehicle such as 10% DMSO, 40% PEG400, and 50% saline is often a good starting point. However, the optimal formulation will depend on the specific physicochemical properties of MA-5 and the goals of the study. It is highly recommended to perform formulation screening to identify a vehicle that provides the desired solubility and stability.
2. How can I minimize the effects of first-pass metabolism on MA-5 bioavailability?
To assess the impact of first-pass metabolism, you can compare the pharmacokinetic profiles of MA-5 following oral and intravenous administration. A significant difference in the area under the curve (AUC) is indicative of first-pass metabolism. To mitigate this, consider using a different route of administration (e.g., intraperitoneal or subcutaneous) or co-administering MA-5 with a known inhibitor of the relevant metabolic enzymes, if ethically and scientifically justified for the study.
3. What are the key considerations when switching between animal models (e.g., from mice to rats)?
Different animal species can have significant variations in drug metabolism, gastrointestinal physiology, and other factors that influence bioavailability. Therefore, it is crucial to re-evaluate the formulation and dosing regimen when switching species. It is recommended to conduct a pilot pharmacokinetic study in the new animal model to determine the appropriate dose and to characterize the pharmacokinetic profile of MA-5.
4. How does food intake affect the oral bioavailability of MA-5?
Food can have a variable effect on the absorption of drugs. For lipophilic compounds like MA-5, administration with food (especially a high-fat meal) can sometimes enhance absorption. Conversely, food can also delay gastric emptying and reduce the rate of absorption. It is recommended to conduct food-effect studies to determine how food intake influences the bioavailability of your specific MA-5 formulation. For consistency, fasting animals overnight before oral administration is a common practice.
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
-
Animal Preparation: Fast mice for 4-6 hours before dosing, with free access to water.
-
Formulation Preparation: Prepare the MA-5 formulation immediately before use. Ensure the compound is fully dissolved and the solution is homogenous.
-
Dosing:
-
Gently restrain the mouse.
-
Use a proper-sized, flexible-tipped gavage needle.
-
Measure the distance from the mouse's snout to the last rib to ensure proper insertion depth.
-
Insert the needle smoothly along the roof of the mouth and down the esophagus into the stomach.
-
Administer the formulation slowly to prevent regurgitation.
-
The typical dosing volume for a mouse is 5-10 mL/kg.
-
-
Post-Dosing: Return the mouse to its cage and monitor for any adverse reactions. Provide access to food 2 hours after dosing.
Protocol 2: Blood Sampling for Pharmacokinetic Analysis
-
Sampling Timepoints: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Blood Collection:
-
Use a sparse sampling design if multiple samples from the same animal are needed.
-
Collect blood (typically 50-100 µL) from the saphenous vein or tail vein.
-
Use tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (plasma) and transfer it to a clean, labeled tube.
-
Store plasma samples at -80°C until bioanalysis.
-
Visualizations
Best practices for long-term storage of Mitochonic acid 5 powder and solutions
This technical support center provides best practices for the long-term storage and handling of Mitochonic acid 5 (MA-5) powder and solutions. It includes troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental workflows.
Best Practices for Long-Term Storage
Proper storage of this compound is crucial to maintain its stability and efficacy for research applications. The following table summarizes the recommended storage conditions for both powder and solution forms based on supplier information.
| Form | Storage Temperature | Duration | Stability Notes |
| Powder | -20°C | 2 to 4 years | Stable for an extended period at this temperature.[1][2][3][4][5] |
| 4°C | Up to 2 years | Offers shorter-term stability compared to -20°C.[1][3] | |
| 2-8°C | Data not specified | One supplier suggests this range without a specified duration. | |
| Solution | -80°C (in DMSO) | Up to 2 years | Recommended for long-term storage of stock solutions.[1][2] |
| -20°C (in DMSO) | Up to 1 year | Suitable for shorter-term storage.[1][2] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that researchers may encounter when working with this compound.
1. Why is my this compound powder difficult to dissolve in DMSO?
-
Potential Cause: this compound's solubility can be affected by the quality of the DMSO used. Hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the compound.[1][2]
-
Solution: Always use newly opened, anhydrous, high-purity DMSO for preparing your stock solutions. Ensure the DMSO is at room temperature before use.
2. My this compound solution appears cloudy or has precipitated after a freeze-thaw cycle. What should I do?
-
Potential Cause: Repeated freeze-thaw cycles can lead to product inactivation and precipitation.[1]
-
Solution: To avoid this, it is highly recommended to aliquot your stock solution into smaller, single-use volumes immediately after preparation. This minimizes the number of freeze-thaw cycles for the bulk of your stock. If precipitation occurs, gently warm the solution and vortex to try and redissolve the compound. However, if it does not fully redissolve, it is best to prepare a fresh solution.
3. I observed a decrease in the biological activity of my this compound in my experiments. What could be the reason?
-
Potential Cause 1: Improper storage conditions. Storing the compound at temperatures higher than recommended or for longer than the specified stability period can lead to degradation.
-
Solution 1: Always adhere to the recommended storage temperatures and be mindful of the expiration dates provided by the supplier.
-
Potential Cause 2: The stock solution has undergone too many freeze-thaw cycles.
-
Solution 2: As mentioned previously, aliquotting stock solutions is critical to maintaining compound integrity.
-
Potential Cause 3: For in vivo experiments, the prepared formulation may not be stable.
-
Solution 3: Some protocols for in vivo use suggest that mixed solutions, such as those with corn oil or PEG300/Tween80, should be used immediately for optimal results.[2][3]
4. Can I store this compound solutions at 4°C?
-
Recommendation: It is generally not recommended to store this compound solutions at 4°C for any significant length of time. The stability of the compound in solution is much lower at this temperature compared to -20°C or -80°C. For optimal results, frozen storage is required.
Experimental Protocols
Preparation of Stock Solutions
A common solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][2][5]
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound powder and DMSO to equilibrate to room temperature.
-
Prepare the desired concentration of the stock solution. For example, to make a 10 mM stock solution, dissolve 3.293 mg of this compound (Molecular Weight: 329.30 g/mol ) in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term use.[1][2]
-
Visual Troubleshooting Guide
The following workflow provides a logical approach to troubleshooting common issues with this compound.
A troubleshooting workflow for common issues with this compound.
References
Validation & Comparative
Validating the Binding of Mitochonic Acid 5 to Mitofilin: A Comparative Guide to Experimental Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to validate the binding of Mitochonic acid 5 (MA-5), a promising therapeutic agent for mitochondrial diseases, to its target protein, mitofilin (also known as Mic60). We present supporting experimental data, detailed protocols for key validation techniques, and visual workflows to aid in the design and interpretation of binding studies.
Introduction to this compound and Mitofilin
This compound (MA-5) is a novel indole (B1671886) derivative that has been shown to increase cellular ATP levels and improve the survival of fibroblasts from patients with various mitochondrial diseases.[1][2][3] Its mechanism of action involves the direct binding to mitofilin, a crucial protein of the inner mitochondrial membrane.[4][5][6] Mitofilin is a core component of the Mitochondrial Contact Site and Cristae Organizing System (MICOS), which is essential for maintaining the structural integrity of mitochondrial cristae and regulating mitochondrial function.[7][8][9] The interaction between MA-5 and mitofilin is reported to facilitate ATP synthase oligomerization, leading to enhanced ATP production independent of the electron transport chain.[1][2][10]
Comparison of Binding Validation Techniques
Validating the direct interaction between a small molecule like MA-5 and its protein target is a critical step in drug development. Several biophysical and cell-based assays can be employed for this purpose. This guide focuses on three widely used methods: Surface Plasmon Resonance (SPR), Co-Immunoprecipitation (Co-IP), and the Cellular Thermal Shift Assay (CETSA). Each technique offers distinct advantages and provides complementary evidence for target engagement.
Quantitative Data Summary
The following table summarizes the key quantitative parameters obtained from experimental validation of the MA-5 and mitofilin interaction.
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 28.2 ± 11.4 µM | LC/MS/MS-based Scatchard Plot | [4] |
| Maximum Binding (Bmax) | 12.5 ± 4.35 ng | LC/MS/MS-based Scatchard Plot | [4] |
| Binding Affinity (RU) | Concentration-dependent increase | Surface Plasmon Resonance (SPR) | [4] |
Experimental Protocols
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity between a small molecule and a protein.[11][12][13]
Objective: To quantitatively measure the binding affinity and kinetics of MA-5 to recombinant mitofilin.
Methodology:
-
Immobilization: A recombinant version of mitofilin (e.g., Mitofilin d1-120, which has the N-terminal transmembrane domain deleted) is immobilized on a sensor chip (e.g., CM5 chip) via an anti-His antibody.[4]
-
Analyte Injection: Increasing concentrations of MA-5 are injected over the sensor chip surface.
-
Detection: The binding of MA-5 to the immobilized mitofilin is detected as a change in the refractive index, measured in resonance units (RU).
-
Data Analysis: The resulting sensorgrams are analyzed to determine the association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd) can be calculated.
dot
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Co-Immunoprecipitation (Co-IP)
Co-IP is a technique used to study protein-protein interactions, but it can be adapted to demonstrate the interaction of a small molecule with a target protein within a cellular context.[14][15]
Objective: To qualitatively demonstrate the binding of MA-5 to mitofilin in a cellular lysate.
Methodology:
-
Cell Lysis: Cells overexpressing mitofilin are lysed using a gentle lysis buffer to maintain protein complexes.
-
Antibody Incubation: The cell lysate is incubated with an antibody specific to mitofilin.
-
Immunocomplex Precipitation: Protein A/G beads are added to the lysate to bind to the antibody-mitofilin complex, thus precipitating it out of solution.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Analysis: The bound proteins (and any interacting molecules) are eluted from the beads and analyzed by Western blotting using an antibody that recognizes MA-5 (if a modified, detectable version of MA-5 is used) or by mass spectrometry to identify MA-5.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (MA-5) Facilitates ATP Synthase Oligomerization and Cell Survival in Various Mitochondrial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (MA-5), a Derivative of the Plant Hormone Indole-3-Acetic Acid, Improves Survival of Fibroblasts from Patients with Mitochondrial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Binds Mitochondria and Ameliorates Renal Tubular and Cardiac Myocyte Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Binds Mitochondria and Ameliorates Renal Tubular and Cardiac Myocyte Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mitochondrial inner membrane protein, Mic60/mitofilin in mammalian organ protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molbiolcell.org [molbiolcell.org]
- 9. The Mitochondrial Inner Membrane Protein Mitofilin Controls Cristae Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (MA-5) Facilitates ATP Synthase Oligomerization and Cell Survival in Various Mitochondrial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 13. portlandpress.com [portlandpress.com]
- 14. assaygenie.com [assaygenie.com]
- 15. 共免疫沈降法 (Co-IP) | Thermo Fisher Scientific - JP [thermofisher.com]
Unveiling the Electron Transport Chain-Independent Action of Mitochonic Acid 5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mitochonic acid 5 (MA-5) is a novel compound that has demonstrated significant potential in protecting cells from various stressors by augmenting ATP production. Crucially, its mode of action circumvents the classical electron transport chain, offering a therapeutic advantage in conditions where the ETC is compromised. Evidence suggests that MA-5 directly facilitates the oligomerization of F1Fo-ATP synthase, the enzyme responsible for ATP synthesis. This action is distinct from many other mitochondria-targeted compounds that aim to optimize electron flow or mitigate oxidative stress generated by the ETC. This guide presents the data supporting the ETC-independent action of MA-5 and provides a comparative analysis with SS-31, a well-characterized mitochondria-targeting peptide that interacts with cardiolipin (B10847521) to improve ETC efficiency.
Comparative Analysis of MA-5 and SS-31
The following tables summarize the key differences in the mechanism and functional effects of MA-5 and SS-31.
| Feature | This compound (MA-5) | SS-31 (Elamipretide) |
| Primary Target | F1Fo-ATP Synthase (facilitates oligomerization)[1][2] | Cardiolipin in the inner mitochondrial membrane[3][4][5][6] |
| Primary Mechanism | Enhances ATP synthase efficiency through oligomerization, independent of ETC electron flow[1][2] | Stabilizes cardiolipin, which is crucial for the optimal function and organization of ETC supercomplexes[4][7] |
| Effect on ETC | No direct effect on the activity of ETC complexes I-IV | Improves the efficiency of electron transport and coupling of oxidative phosphorylation[8][9] |
| ATP Production | Increases ATP synthesis, even in the presence of ETC inhibitors[10] | Enhances ATP production, particularly in dysfunctional mitochondria[8][9] |
| Oxygen Consumption | Not expected to significantly alter basal oxygen consumption rate (OCR) | May increase oxygen consumption in the context of improved ETC function[11] |
| Therapeutic Rationale | Bypasses dysfunctional ETC to directly stimulate ATP synthesis | Restores ETC function and reduces oxidative stress |
Quantitative Data Comparison
| Experimental Condition | Measured Parameter | Expected Outcome with MA-5 | Expected Outcome with SS-31 |
| Baseline | Oxygen Consumption Rate (OCR) | No significant change | Potential slight increase, indicative of improved basal respiration |
| ATP Production | Increase | Increase, particularly in compromised cells | |
| With ETC Inhibitor (e.g., Rotenone/Antimycin A) | Oxygen Consumption Rate (OCR) | No effect on the inhibited OCR | No effect on the inhibited OCR |
| ATP Production | Sustained or partially restored ATP levels | No significant restoration of ATP levels | |
| With ATP Synthase Inhibitor (e.g., Oligomycin) | Oxygen Consumption Rate (OCR) | No effect on the inhibited OCR | No effect on the inhibited OCR |
| ATP Production | No increase in ATP levels | No increase in ATP levels | |
| Cellular Stress (e.g., H2O2-induced) | Apoptosis Rate | Decrease | Decrease |
| Mitochondrial Membrane Potential | Maintenance or restoration | Maintenance or restoration |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of MA-5 and SS-31 are visualized in the following diagrams.
Caption: Mechanism of action of this compound (MA-5).
Caption: Mechanism of action of SS-31 (Elamipretide).
Experimental Protocols
To empirically validate the ETC-independent action of MA-5, the following experimental protocols are recommended.
Oxygen Consumption Rate (OCR) Measurement using Seahorse XF Analyzer
This assay measures the rate at which cells consume oxygen, a direct indicator of ETC activity.
Workflow Diagram:
Caption: Workflow for Seahorse XF Analyzer experiment.
Protocol:
-
Cell Seeding: Seed cells at an optimal density in a Seahorse XF cell culture microplate and incubate overnight.
-
Drug Treatment: Pre-treat cells with MA-5, SS-31, or a vehicle control for the desired duration.
-
Assay Preparation: Replace the growth medium with Seahorse XF assay medium and incubate in a non-CO2 incubator for 1 hour.
-
Seahorse Assay:
-
Load the sensor cartridge with ETC inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) for sequential injection.
-
Calibrate the Seahorse XF Analyzer.
-
Measure the basal oxygen consumption rate (OCR).
-
Sequentially inject the inhibitors and measure the corresponding changes in OCR.
-
-
Data Analysis: Analyze the OCR data to determine the effect of each compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. The key confirmation of MA-5's ETC-independent action would be a lack of significant change in basal OCR compared to the vehicle control.
ATP Production Assay
This assay quantifies cellular ATP levels to assess the bioenergetic impact of the compounds.
Protocol:
-
Cell Culture and Treatment: Culture cells in multi-well plates and treat with MA-5, SS-31, or vehicle control. For some conditions, co-treat with an ETC inhibitor (e.g., rotenone) or an ATP synthase inhibitor (e.g., oligomycin).
-
Cell Lysis: Lyse the cells using a suitable lysis buffer to release intracellular ATP.
-
ATP Quantification: Use a luciferase-based ATP assay kit to measure the luminescence, which is proportional to the ATP concentration.
-
Data Normalization: Normalize the ATP levels to the total protein concentration in each sample. A sustained or increased ATP level in the presence of an ETC inhibitor would confirm the ETC-independent action of MA-5.
Apoptosis Assays
To assess the cytoprotective effects of MA-5, apoptosis can be measured using Western Blotting for apoptosis markers and the TUNEL assay.
Protocol:
-
Induce Apoptosis and Treat: Induce apoptosis in cell cultures (e.g., using staurosporine (B1682477) or H2O2) and co-treat with MA-5, SS-31, or vehicle.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies against key apoptosis markers (e.g., cleaved Caspase-3, PARP, Bcl-2 family proteins).
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate. A reduction in the levels of cleaved Caspase-3 and PARP in treated cells would indicate an anti-apoptotic effect.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips, induce apoptosis, and treat with the compounds as described above.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
TUNEL Staining: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTPs.
-
Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. A decrease in the number of TUNEL-positive (fluorescent) cells in the treated groups would indicate a reduction in DNA fragmentation and apoptosis.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (MA-5) Facilitates ATP Synthase Oligomerization and Cell Survival in Various Mitochondrial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mitochondria-targeted peptide SS-31 binds lipid bilayers and modulates surface electrostatics as a key component of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting mitochondrial cardiolipin and the cytochrome c/cardiolipin complex to promote electron transport and optimize mitochondrial ATP synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mitochondrial-Targeted Compound SS-31 Re-Energizes Ischemic Mitochondria by Interacting with Cardiolipin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Elamipretide: A Review of Its Structure, Mechanism of Action, and Therapeutic Potential | MDPI [mdpi.com]
- 8. Improving mitochondrial function with SS-31 reverses age-related redox stress and improves exercise tolerance in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo mitochondrial ATP production is improved in older adult skeletal muscle after a single dose of elamipretide in a randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, an ATP production accelerator, protects against neurological damage in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The mitochondrially targeted peptide elamipretide (SS-31) improves ADP sensitivity in aged mitochondria by increasing uptake through the adenine nucleotide translocator (ANT) - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Reproducibility of Mitochonic Acid 5's Impact on ATP Production: A Comparative Guide
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of Mitochonic acid 5's (MA-5) effect on ATP production, its reproducibility, and a look at alternative compounds. This analysis is supported by available experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
This compound (MA-5), a novel indole (B1671886) derivative, has garnered attention for its potential therapeutic applications in conditions associated with mitochondrial dysfunction. A key aspect of its mechanism of action is its reported ability to increase cellular adenosine (B11128) triphosphate (ATP) levels. This guide delves into the reproducibility of this effect, compares MA-5 to other mitochondrial-enhancing compounds, and provides detailed experimental context.
Quantitative Analysis of MA-5's Effect on ATP Production
MA-5 has been shown to increase ATP levels in various cell lines, including fibroblasts from patients with mitochondrial diseases and the Hep3B human hepatocellular carcinoma cell line.[1][2] The compound appears to exert its effect independently of the mitochondrial electron transport chain (ETC).[2] Instead, it targets the mitochondrial protein mitofilin, facilitating the oligomerization of ATP synthase and the formation of supercomplexes, which is believed to enhance ATP synthesis.[3][4]
| Cell Line | Treatment | Fold Change in ATP Levels (approx.) | Reference Study |
| Hep3B | MA-5 (10 µM) | ~1.5 - 2.0 | (Suzuki et al., 2016) |
| Fibroblasts (Mitochondrial Disease Patients) | MA-5 | Qualitatively reported increase | [1][5] |
Note: The fold change for Hep3B cells is an estimation based on graphical data presented in the cited study. The effect on fibroblasts from patients with mitochondrial diseases was reported as a significant increase, contributing to improved cell survival, with 24 out of 25 patient fibroblast lines responding to MA-5.[5]
Comparative Landscape: MA-5 and Alternative Mitochondrial Enhancers
A direct head-to-head comparison of MA-5 with other mitochondrial enhancers in terms of ATP production is currently lacking in published literature. However, a comparative overview can be constructed based on their distinct mechanisms of action.
| Compound | Primary Mechanism of Action on ATP Production | Supporting Evidence for ATP Enhancement |
| This compound (MA-5) | Promotes ATP synthase oligomerization and supercomplex formation by targeting mitofilin.[3][4] | Increased ATP levels observed in various cell lines.[1][2] |
| Coenzyme Q10 (CoQ10) | Acts as an electron carrier in the mitochondrial electron transport chain, essential for oxidative phosphorylation and ATP synthesis.[6][7] | Supplementation has been shown to restore cellular ATP production in models of oxidative stress.[6] However, some studies in healthy individuals have not found a significant impact on mitochondrial respiration.[8] |
| Nicotinamide (B372718) Riboside (NR) | A precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme for cellular energy metabolism, including the reactions that generate ATP.[9] | Supplementation increases NAD+ levels, which is associated with improved mitochondrial function. However, direct and robust enhancement of mitochondrial bioenergetics in healthy humans is not consistently reported.[[“]][11] |
Signaling Pathway of this compound
MA-5's influence extends beyond direct ATP synthesis modulation. It has been shown to activate the MAPK-ERK-Yap signaling pathway, which in turn upregulates Bnip3-related mitophagy. This process is crucial for clearing damaged mitochondria, thereby reducing apoptosis and cellular stress.
Experimental Protocols
Reproducible and accurate measurement of ATP is fundamental to assessing the efficacy of compounds like MA-5. The luciferase-based ATP assay is a widely accepted, highly sensitive method.
Key Experimental Protocol: Luciferase-Based Intracellular ATP Assay
Objective: To quantify intracellular ATP levels in cultured cells following treatment with mitochondrial-enhancing compounds.
Materials:
-
Cultured cells (e.g., Hep3B, fibroblasts)
-
96-well white, clear-bottom tissue culture plates
-
Compound of interest (e.g., MA-5) and vehicle control (e.g., DMSO)
-
Luciferase-based ATP assay kit (containing cell lysis buffer, luciferase, and D-luciferin substrate)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of the assay. Incubate under standard conditions (e.g., 37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the test compound (and vehicle control) for a predetermined duration.
-
Cell Lysis: Remove the culture medium and add the cell lysis buffer provided in the ATP assay kit to each well. This step releases intracellular ATP.
-
Luciferase Reaction: Add the luciferase/D-luciferin reagent to each well. The luciferase enzyme catalyzes the oxidation of D-luciferin in the presence of ATP, producing light.
-
Luminescence Measurement: Immediately measure the luminescence of each well using a luminometer. The light intensity is directly proportional to the ATP concentration.
-
Data Analysis: Normalize the luminescence readings to the cell number or total protein concentration to account for variations in cell density. Compare the ATP levels in treated cells to the vehicle-treated control cells.
References
- 1. This compound (MA-5), a Derivative of the Plant Hormone Indole-3-Acetic Acid, Improves Survival of Fibroblasts from Patients with Mitochondrial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Binds Mitochondria and Ameliorates Renal Tubular and Cardiac Myocyte Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (MA-5) Facilitates ATP Synthase Oligomerization and Cell Survival in Various Mitochondrial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound (MA-5) Facilitates ATP Synthase Oligomerization and Cell Survival in Various Mitochondrial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. actascientific.com [actascientific.com]
- 8. MitoQ and CoQ10 supplementation mildly suppresses skeletal muscle mitochondrial hydrogen peroxide levels without impacting mitochondrial function in middle-aged men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Supporting Cellular Energy Production and NAD+ Status with Nicotinamide Riboside (NR) [casi.org]
- 10. consensus.app [consensus.app]
- 11. Frontiers | Urolithin A and nicotinamide riboside differentially regulate innate immune defenses and metabolism in human microglial cells [frontiersin.org]
A Comparative Analysis of Mitochonic Acid 5 and Other Leading Mitochondrial Enhancers
For Researchers, Scientists, and Drug Development Professionals
Mitochondrial dysfunction is a key pathological feature in a wide array of human diseases, including neurodegenerative disorders, metabolic conditions, and age-related decline. This has spurred the development of various therapeutic strategies aimed at enhancing mitochondrial function. This guide provides a comparative analysis of a novel agent, Mitochonic acid 5 (MA-5), alongside other prominent mitochondrial enhancers: Nicotinamide Riboside (NR), Resveratrol, Urolithin A, Coenzyme Q10 (CoQ10), and SS-31 (Elamipretide). We present a summary of their mechanisms of action, key experimental findings, and detailed protocols for relevant assays.
Executive Summary
Mitochondrial enhancers can be broadly categorized by their primary mechanisms of action. MA-5 presents a unique mechanism by directly binding to the mitochondrial inner membrane protein mitofilin, thereby enhancing ATP synthase oligomerization and ATP production, independent of the electron transport chain (ETC)[1][2]. Other enhancers work through different pathways, such as boosting NAD+ levels (Nicotinamide Riboside), activating signaling pathways for mitochondrial biogenesis (Resveratrol), promoting the clearance of damaged mitochondria through mitophagy (Urolithin A), supporting the electron transport chain (Coenzyme Q10), or stabilizing the inner mitochondrial membrane (SS-31).
Comparative Data of Mitochondrial Enhancers
The following tables summarize the key characteristics and reported quantitative effects of MA-5 and its alternatives. It is important to note that the presented data is compiled from various studies and may not represent head-to-head comparisons.
Table 1: Mechanisms of Action and Key Cellular Effects
| Compound | Primary Target/Mechanism | Key Cellular Effects |
| This compound (MA-5) | Binds to mitofilin (Mic60) at the crista junction[3]. | Enhances ATP synthase oligomerization and ATP production independent of the ETC, reduces mitochondrial ROS, and upregulates mitophagy via the MAPK-ERK-Yap signaling pathway[2][4][5]. |
| Nicotinamide Riboside (NR) | Precursor to Nicotinamide Adenine Dinucleotide (NAD+). | Increases intracellular NAD+ levels, which is a critical coenzyme for mitochondrial redox reactions and a substrate for sirtuins, thereby promoting mitochondrial biogenesis and function[6][7]. |
| Resveratrol | Activates Sirtuin 1 (SIRT1) and AMP-activated protein kinase (AMPK)[4]. | Promotes mitochondrial biogenesis through the PGC-1α pathway, enhances antioxidant defenses, and improves mitochondrial function[4][8][9]. |
| Urolithin A | Induces mitophagy[3][10]. | Promotes the selective removal of damaged mitochondria, leading to improved mitochondrial quality control, enhanced muscle function, and reduced inflammation[3][10][11]. |
| Coenzyme Q10 (CoQ10) | Essential component of the electron transport chain. | Acts as an electron carrier in the ETC, facilitating ATP production, and functions as a potent antioxidant within the mitochondrial membrane[12][13][14]. |
| SS-31 (Elamipretide) | Binds to cardiolipin (B10847521) in the inner mitochondrial membrane[5][15][16]. | Stabilizes mitochondrial cristae, optimizes the function of the electron transport chain, reduces reactive oxygen species (ROS) production, and enhances ATP synthesis[5][15][17]. |
Table 2: Summary of Reported Quantitative Effects
| Compound | Endpoint | Reported Effect | Model System |
| This compound (MA-5) | Cellular ATP Levels | Significant increase in fibroblasts from patients with mitochondrial diseases[8][10][12]. | Human fibroblasts |
| Mitochondrial ROS | Reduction in mitochondrial reactive oxygen species. | In vitro bioenergetic studies | |
| Nicotinamide Riboside (NR) | NAD+ Levels | Up to 2.7-fold increase in blood NAD+ concentration after a single oral dose[7]. | Human subject |
| Mitochondrial Biogenesis | Increased muscle mitochondrial number[18]. | Human twin study | |
| Resveratrol | Mitochondrial DNA Content | Significant increase in vascular mtDNA content[19]. | db/db mice |
| PGC-1α Expression | Upregulation of PGC-1α mRNA and protein levels[4][8]. | Endothelial cells, animal models | |
| Urolithin A | Muscle Strength | Up to a 12% improvement in muscle strength[3][10]. | Human clinical trials |
| Mitophagy | Enhanced mitophagy, leading to improved mitochondrial health[3][11]. | Animal and human studies | |
| Coenzyme Q10 (CoQ10) | Mitochondrial Concentration | Significant increase in cerebral cortex mitochondrial concentrations after oral administration[20]. | Rats |
| Athletic Performance | Significant increase in energy, output, and athletic performance[12]. | Human athletes | |
| SS-31 (Elamipretide) | ATP Production | Reversal of age-related decline in maximum mitochondrial ATP production[13]. | Aged mice |
| Oxidative Damage | Reversal of age-related increase in protein modifications by 4-hydroxynonenal (B163490) (a marker of lipid peroxidation)[13]. | Aged mice |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the primary signaling pathways activated by each mitochondrial enhancer.
Caption: Signaling pathway for this compound (MA-5).
Caption: Signaling pathways for NR, Resveratrol, and Urolithin A.
Caption: Mechanisms of action for Coenzyme Q10 and SS-31.
Experimental Workflow
The following diagram outlines a general workflow for assessing the efficacy of mitochondrial enhancers.
Caption: General experimental workflow for mitochondrial enhancer assessment.
Detailed Experimental Protocols
Cellular ATP Level Measurement
Objective: To quantify the intracellular ATP concentration following treatment with a mitochondrial enhancer.
Methodology (Luciferase-Based Assay):
-
Cell Culture and Treatment: Plate cells (e.g., Hep3B human hepatocellular carcinoma cells or patient-derived fibroblasts) in a 96-well plate and culture until they reach the desired confluency. Treat the cells with the mitochondrial enhancer at various concentrations for a specified duration (e.g., 24 hours). Include a vehicle control group.
-
Cell Lysis: After treatment, remove the culture medium and wash the cells with phosphate-buffered saline (PBS). Lyse the cells using a lysis buffer provided with a commercial ATP assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Luminescent Reaction: Add the luciferase-based ATP detection reagent to each well. This reagent contains luciferase and its substrate, D-luciferin. In the presence of ATP, luciferase catalyzes the oxidation of D-luciferin, producing light.
-
Signal Measurement: Incubate the plate at room temperature for a period specified by the kit manufacturer to stabilize the luminescent signal. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the ATP concentration. Normalize the ATP levels to the total protein content or cell number for each well.
Mitophagy Analysis by Western Blot
Objective: To assess the induction of mitophagy by measuring the levels of key mitophagy-related proteins.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., BV-2 microglial cells) and treat with the mitochondrial enhancer, often in the presence of an inflammatory stimulus (e.g., TNFα) to induce mitochondrial stress. A control group and a stimulus-only group should be included.
-
Protein Extraction: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against mitophagy markers overnight at 4°C. Key markers include:
-
LC3B: To detect the conversion of LC3-I to the autophagosome-associated LC3-II.
-
p62/SQSTM1: A receptor protein that is degraded during autophagy.
-
BNIP3: A mitophagy receptor.
-
Mitochondrial proteins: Such as TOM20 or COX IV, to assess the degradation of mitochondria.
-
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH). An increase in the LC3-II/LC3-I ratio and a decrease in p62 and mitochondrial protein levels are indicative of increased mitophagy.
Mitochondrial Biogenesis Analysis by qPCR
Objective: To quantify the expression of genes involved in mitochondrial biogenesis.
Methodology:
-
Cell Culture/Tissue Collection and Treatment: Treat cells or animals with the mitochondrial enhancer. Harvest cells or tissues for RNA and DNA extraction.
-
RNA Isolation and cDNA Synthesis: Isolate total RNA using a suitable method (e.g., TRIzol or a column-based kit). Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR) for Gene Expression:
-
Perform qPCR on the cDNA using primers specific for key mitochondrial biogenesis genes, such as:
-
PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha)
-
NRF1 (Nuclear Respiratory Factor 1)
-
TFAM (Mitochondrial Transcription Factor A)
-
-
Use a stable housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
-
DNA Isolation and qPCR for mtDNA Copy Number:
-
Isolate total DNA from the samples.
-
Perform qPCR using primers for a mitochondrial-encoded gene (e.g., MT-ND1) and a nuclear-encoded gene (e.g., B2M).
-
-
Data Analysis:
-
For gene expression, calculate the relative mRNA levels using the ΔΔCt method.
-
For mtDNA copy number, determine the ratio of mitochondrial to nuclear gene amplification. An increase in the expression of biogenesis-related genes and an elevated mtDNA copy number indicate enhanced mitochondrial biogenesis.
-
Conclusion
This compound and other mitochondrial enhancers represent promising therapeutic avenues for a multitude of diseases rooted in mitochondrial dysfunction. While they all aim to improve mitochondrial health, their distinct mechanisms of action offer different strategic approaches to treatment. MA-5's unique ability to enhance ATP production independently of the ETC and its dual role in promoting mitophagy make it a particularly interesting candidate for further investigation. The choice of a mitochondrial enhancer for a specific application will depend on the underlying pathology and the desired cellular outcome. The experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of these and other emerging mitochondrial-targeted therapies.
References
- 1. Monitoring Mitophagy in Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (MA-5) Facilitates ATP Synthase Oligomerization and Cell Survival in Various Mitochondrial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resveratrol induces mitochondrial biogenesis in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Method for detecting CoQ10 incorporation in the mitochondrial respiratory chain supercomplex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resveratrol Regulates Mitochondrial Biogenesis and Fission/Fusion to Attenuate Rotenone-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. proteolysis.jp [proteolysis.jp]
- 10. Urolithin A‐activated autophagy but not mitophagy protects against ischemic neuronal injury by inhibiting ER stress in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. decodeage.com [decodeage.com]
- 13. Improving mitochondrial function with SS-31 reverses age-related redox stress and improves exercise tolerance in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring in vivo mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Binds Mitochondria and Ameliorates Renal Tubular and Cardiac Myocyte Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Resveratrol Improves Mitochondrial Biogenesis Function and Activates PGC-1α Pathway in a Preclinical Model of Early Brain Injury Following Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Resveratrol Induces Hepatic Mitochondrial Biogenesis Through the Sequential Activation of Nitric Oxide and Carbon Monoxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 18. gethealthspan.com [gethealthspan.com]
- 19. Mitochondrial coenzyme Q10 determination by isotope-dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Mitochonic Acid 5 vs. SS-31: A Comparative Analysis for Mitochondrial Research
A detailed guide for researchers, scientists, and drug development professionals objectively comparing the performance of Mitochonic acid 5 (MA-5) and SS-31 (Elamipretide) in modulating mitochondrial function, supported by experimental data and detailed protocols.
This guide provides a comprehensive head-to-head comparison of two prominent mitochondrial-targeting therapeutic agents: this compound (MA-5) and SS-31. While both compounds aim to ameliorate mitochondrial dysfunction, they exhibit distinct mechanisms of action and molecular targets. This document summarizes their known effects, presents available quantitative data, and provides detailed experimental methodologies for key assays to aid researchers in designing and interpreting studies in the field of mitochondrial medicine.
Mechanism of Action and Molecular Targets
This compound and SS-31 exert their effects on mitochondria through fundamentally different pathways. SS-31 directly interacts with a key component of the inner mitochondrial membrane, while MA-5 influences mitochondrial protein function to enhance ATP synthesis and quality control.
SS-31 (Elamipretide) is a synthetic aromatic-cationic tetrapeptide that selectively targets the inner mitochondrial membrane.[1][2] Its primary mechanism involves binding to cardiolipin (B10847521) , a phospholipid crucial for maintaining the structural integrity of the inner mitochondrial membrane and organizing the electron transport chain (ETC) supercomplexes.[1][2][3] By interacting with cardiolipin, SS-31 is thought to:
-
Stabilize the inner mitochondrial membrane , preserving cristae structure.[1][3]
-
Protect cardiolipin from peroxidation , a key event in mitochondrial damage.[4]
-
Enhance the efficiency of the electron transport chain , leading to improved ATP synthesis and reduced production of reactive oxygen species (ROS).[1][5]
-
Inhibit the opening of the mitochondrial permeability transition pore (mPTP) , a critical step in apoptosis.[3][4]
This compound (MA-5) , a newly synthesized indole (B1671886) derivative, enhances mitochondrial function through a mechanism independent of the electron transport chain complexes.[6][7] MA-5's primary molecular target is mitofilin (also known as Mic60), a protein located at the crista junction of the inner mitochondrial membrane.[6][7] The proposed mechanism of MA-5 involves:
-
Binding to mitofilin , which in turn facilitates the oligomerization of ATP synthase.[8]
-
Increasing cellular ATP levels independently of oxidative phosphorylation.[6][7][9]
-
Reducing mitochondrial ROS production .[6]
-
Inducing mitophagy , the selective removal of damaged mitochondria, via the MAPK-ERK-Yap signaling pathway, leading to the upregulation of Bnip3.[10][11]
Quantitative Data Comparison
Direct comparative studies between MA-5 and SS-31 are not yet available in the published literature. The following tables summarize key quantitative data extracted from separate studies. It is crucial to consider the different experimental models and conditions when interpreting these data.
Table 1: Binding Affinity and Efficacy
| Parameter | This compound (MA-5) | SS-31 (Elamipretide) |
| Molecular Target | Mitofilin (Mic60)[6][7] | Cardiolipin[1][3] |
| Binding Affinity (Kd) | 28.2 ± 11.4 µM (to mitofilin)[12] | Not explicitly quantified in the same manner, but high affinity is reported.[6] |
| Effect on ATP Production | Increased cellular ATP levels independently of the electron transport chain.[6][7][9] | Improved mitochondrial ATP output by enhancing the efficiency of the electron transport chain.[1][5] |
| Effect on ROS | Reduced mitochondrial ROS generation.[6] | Potent scavenger of mitochondrial ROS.[2][4] |
Table 2: In Vivo Efficacy in Disease Models
| Disease Model | This compound (MA-5) | SS-31 (Elamipretide) |
| Renal Ischemia-Reperfusion Injury | Improved renal function.[6] | Protected mitochondrial structure, accelerated ATP supply, and reduced apoptosis and necrosis of renal tubular epithelial cells.[4] |
| Cisplatin-Induced Nephropathy | Improved renal function.[6] | Not explicitly reported in the provided search results. |
| Cardiac Dysfunction | Improved reduced cardiac mitochondrial respiration in a mitochondrial disease mouse model.[6] | Ameliorated cardiac hypertrophy and diastolic dysfunction in a mouse model.[13] In a clinical trial for heart failure, cardiac biomarkers did not significantly differ from placebo.[14] |
| Mitochondrial Disease | Improved survival of fibroblasts from patients with various mitochondrial diseases.[9] Prolonged survival in a mitochondrial disease mouse model.[6] | A phase 3 clinical trial in primary mitochondrial myopathy was terminated as it did not meet the primary endpoints.[14] |
| Neurodegenerative Disease Models | Not explicitly reported in the provided search results. | Showed neuroprotective effects in models of Alzheimer's disease and traumatic brain injury.[2][14] |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently used to evaluate the efficacy of mitochondrial-targeting compounds like MA-5 and SS-31.
Measurement of Mitochondrial ATP Production
Objective: To quantify the rate of ATP synthesis in isolated mitochondria.
Principle: This protocol utilizes a bioluminescence assay based on the reaction of ATP with firefly luciferase and its substrate, D-luciferin. The emitted light is directly proportional to the ATP concentration.
Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from cells or tissues of interest using differential centrifugation.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing the necessary substrates for mitochondrial respiration (e.g., pyruvate, malate, succinate), ADP, and the luciferase/luciferin reagent.
-
Measurement:
-
Add a known amount of isolated mitochondria to the reaction mixture in a luminometer cuvette.
-
Initiate the reaction by adding ADP.
-
Measure the light emission over time using a luminometer.
-
-
Data Analysis: Calculate the rate of ATP production by comparing the luminescence signal to a standard curve generated with known ATP concentrations.
Assessment of Mitochondrial Reactive Oxygen Species (ROS)
Objective: To measure the levels of ROS, specifically superoxide, produced by mitochondria.
Principle: This protocol uses MitoSOX™ Red, a fluorescent probe that selectively targets mitochondria and fluoresces upon oxidation by superoxide.
Procedure:
-
Cell Culture and Treatment: Culture cells of interest and treat with MA-5, SS-31, or control vehicle for the desired time.
-
Staining: Incubate the cells with MitoSOX™ Red reagent in a suitable buffer.
-
Imaging/Flow Cytometry:
-
For imaging, visualize the cells using a fluorescence microscope.
-
For quantitative analysis, use a flow cytometer to measure the fluorescence intensity of a large cell population.
-
-
Data Analysis: Quantify the fluorescence intensity, which is proportional to the amount of mitochondrial superoxide.
Mouse Model of Renal Ischemia-Reperfusion (I/R) Injury
Objective: To induce a reproducible model of acute kidney injury to test the efficacy of therapeutic agents.
Procedure:
-
Anesthesia and Surgery: Anesthetize the mouse and perform a flank or midline incision to expose the renal pedicle.
-
Ischemia: Occlude the renal artery and vein using a microvascular clamp for a defined period (e.g., 30-45 minutes).
-
Reperfusion: Remove the clamp to allow blood flow to be restored to the kidney.
-
Post-operative Care: Suture the incision and provide appropriate post-operative care.
-
Assessment of Injury: At various time points post-reperfusion, assess kidney function (e.g., measure serum creatinine (B1669602) and blood urea (B33335) nitrogen) and histology.
Mouse Model of Cisplatin-Induced Nephropathy
Objective: To create a model of drug-induced kidney injury.
Procedure:
-
Cisplatin (B142131) Administration: Administer a single high dose or multiple lower doses of cisplatin to mice via intraperitoneal injection.
-
Monitoring: Monitor the mice for signs of toxicity and weight loss.
-
Assessment of Injury: After a defined period, collect blood and kidney tissue to assess renal function and histopathological changes, similar to the I/R injury model.
Conclusion and Future Directions
Both this compound and SS-31 represent promising therapeutic strategies for a range of diseases associated with mitochondrial dysfunction. Their distinct mechanisms of action—SS-31's direct interaction with the inner mitochondrial membrane via cardiolipin and MA-5's modulation of mitofilin and ATP synthase oligomerization—offer different avenues for therapeutic intervention.
SS-31 has a longer history of investigation and has been evaluated in several clinical trials, although with mixed results.[2][14] Its ability to stabilize mitochondrial structure and reduce oxidative stress makes it a compelling candidate for conditions characterized by these pathologies.
MA-5, a more recently discovered compound, presents a novel mechanism for enhancing ATP production independently of the electron transport chain.[6][7] This could be particularly advantageous in mitochondrial diseases where ETC function is genetically compromised. Furthermore, its ability to induce mitophagy suggests a role in mitochondrial quality control.[10][11]
Future research should focus on:
-
Direct head-to-head comparison studies of MA-5 and SS-31 in the same preclinical models of disease to provide a definitive assessment of their relative efficacy.
-
Elucidation of the downstream signaling pathways modulated by both compounds to better understand their full spectrum of cellular effects.
-
Investigation of potential synergistic effects when used in combination, given their complementary mechanisms of action.
This comparative guide provides a foundation for researchers to make informed decisions about which compound may be more suitable for their specific research questions and experimental models. The provided protocols offer a starting point for the in vitro and in vivo evaluation of these and other novel mitochondrial-targeting therapies.
References
- 1. Protocol for renal ischemia-reperfusion injury by flank incisions in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocols for assessing mitophagy in neuronal cell lines and primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Protocols for assessing mitophagy in neuronal cell lines and primary neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Mitochondrial-Targeted Compound SS-31 Re-Energizes Ischemic Mitochondria by Interacting with Cardiolipin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial ROS Analysis [protocols.io]
- 8. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. The mitochondrial-targeted compound SS-31 re-energizes ischemic mitochondria by interacting with cardiolipin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocols for Assessing Mitophagy in Neuronal Cell Lines and Primary Neurons | Springer Nature Experiments [experiments.springernature.com]
- 12. This compound Binds Mitochondria and Ameliorates Renal Tubular and Cardiac Myocyte Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitochondrial targeted antioxidant peptide ameliorates hypertensive cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for renal ischemia-reperfusion injury by flank incisions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Mitochonic Acid 5 and Coenzyme Q10 in Mitochondrial Efficacy
In the landscape of therapeutic agents targeting mitochondrial dysfunction, Mitochonic acid 5 (MA-5) and Coenzyme Q10 (CoQ10) present two distinct approaches to enhancing mitochondrial health and function. This guide provides a detailed comparison of their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.
At a Glance: Key Differences in Mechanism and Efficacy
| Feature | This compound (MA-5) | Coenzyme Q10 (CoQ10) |
| Primary Mechanism | Facilitates ATP synthase oligomerization and supercomplex formation, independent of electron transport chain (ETC) complexes I-IV.[1][2] | Essential component of the electron transport chain, shuttling electrons from complexes I and II to complex III.[[“]][[“]][5][6] |
| Target Protein | Mitofilin, a protein in the inner mitochondrial membrane.[2] | Primarily interacts with ETC complexes. |
| ATP Production | Increases cellular ATP levels, even when the ETC is inhibited. | Crucial for ATP synthesis via oxidative phosphorylation.[5][6][7][8][9] |
| ROS Reduction | Reduces mitochondrial reactive oxygen species (ROS) levels.[2][10] | Acts as a potent antioxidant, neutralizing ROS.[[“]][11][12] |
| Signaling Pathways | Activates the MAPK-ERK-Yap signaling pathway, leading to increased Bnip3-related mitophagy.[13] Upregulates SIRT3-mediated, Parkin-dependent mitophagy.[14][15] | Influences antioxidant defense pathways, such as Sirt1 and Nrf2. Activates the AMPK pathway, impacting lipid metabolism.[[“]][[“]] |
| Clinical Evidence | Has shown promise in preclinical models of mitochondrial diseases, acute kidney injury, and ischemic stroke.[1][2][16] A clinical trial for mitochondrial diseases has been suggested.[1] | Used as a dietary supplement and investigated in clinical trials for various conditions, including mitochondrial disorders, heart failure, and neurodegenerative diseases, with some mixed results.[17][18][19][20][21][22] |
Delving into the Mechanisms of Action
This compound and Coenzyme Q10 employ fundamentally different strategies to bolster mitochondrial function.
Coenzyme Q10 is a well-established, vitamin-like substance that is a critical component of the mitochondrial respiratory chain.[6] Its primary role is to act as an electron carrier, transferring electrons from complexes I and II to complex III. This process is essential for the generation of the proton gradient that drives ATP synthesis.[5][7] Furthermore, in its reduced form (ubiquinol), CoQ10 is a potent lipid-soluble antioxidant that protects mitochondrial membranes from oxidative damage by scavenging reactive oxygen species.[[“]][9][11][12]
This compound , a newer investigational compound, operates through a novel mechanism that is independent of the initial complexes of the electron transport chain.[2][23][10] MA-5 directly targets the mitochondrial inner membrane protein, mitofilin.[2] By binding to mitofilin, it facilitates the oligomerization of ATP synthase, enhancing the efficiency of ATP production.[1][2] This unique mechanism allows MA-5 to increase ATP levels even in the presence of ETC dysfunction.[23] Additionally, MA-5 has been shown to reduce mitochondrial ROS and activate mitophagy, a cellular process that removes damaged mitochondria.[2][13][14][15][24]
Signaling Pathways and Experimental Workflows
To visualize the distinct molecular pathways influenced by MA-5 and CoQ10, as well as a typical experimental workflow for their evaluation, the following diagrams are provided.
References
- 1. This compound (MA-5) Facilitates ATP Synthase Oligomerization and Cell Survival in Various Mitochondrial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Binds Mitochondria and Ameliorates Renal Tubular and Cardiac Myocyte Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. consensus.app [consensus.app]
- 5. Coenzyme Q10 | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 6. Coenzyme Q10 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. How Coenzyme Q10 Promotes Cellular Energy Production | Thorne [thorne.com]
- 8. Coenzyme Q10 is essential for the generation of ATP energy [q10facts.com]
- 9. Coenzyme Q10: The essential nutrient - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Binds Mitochondria and Ameliorates Renal Tubular and Cardiac Myocyte Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. examine.com [examine.com]
- 12. Coenzyme Q10 and Xenobiotic Metabolism: An Overview | MDPI [mdpi.com]
- 13. axonmedchem.com [axonmedchem.com]
- 14. Frontiers | Mitochonic Acid-5 Inhibits Reactive Oxygen Species Production and Improves Human Chondrocyte Survival by Upregulating SIRT3-Mediated, Parkin-dependent Mitophagy [frontiersin.org]
- 15. Mitochonic Acid-5 Inhibits Reactive Oxygen Species Production and Improves Human Chondrocyte Survival by Upregulating SIRT3-Mediated, Parkin-dependent Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound, an ATP production accelerator, protects against neurological damage in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A randomized trial of coenzyme Q10 in mitochondrial disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. frontiersin.org [frontiersin.org]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. Design and Implementation of the First Randomized Controlled Trial of Coenzyme Q10 in Children with Primary Mitochondrial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. caringsunshine.com [caringsunshine.com]
- 23. This compound (MA-5), a Derivative of the Plant Hormone Indole-3-Acetic Acid, Improves Survival of Fibroblasts from Patients with Mitochondrial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Mitochonic Acid-5 Inhibits Reactive Oxygen Species Production and Improves Human Chondrocyte Survival by Upregulating SIRT3-Mediated, Parkin-dependent Mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of MA-5 for Mitochondrial Targets: A Comparative Guide
For researchers investigating mitochondrial function and morphology, the selection of a specific and reliable antibody is paramount. This guide provides a comprehensive evaluation of the monoclonal antibody MA-5 (clone MTC02, catalog number MA5-12017 from Thermo Fisher Scientific) for the detection of mitochondrial targets. We compare its performance with a well-characterized alternative, anti-Heat Shock Protein 60 (HSP60) antibodies, and provide detailed experimental protocols and data to aid in your selection process.
Introduction to MA-5 (MTC02)
The MA-5 antibody is a mouse monoclonal antibody that recognizes a 60kDa non-glycosylated protein component of human mitochondria[1][2]. It has been validated for use in several applications, including immunocytochemistry (ICC), immunofluorescence (IF), immunohistochemistry (IHC), and Western Blotting (WB)[1][3]. The immunogen used to generate this antibody was a semi-purified mitochondrial preparation, which suggests it may recognize a common and abundant mitochondrial protein[1][3]. While the precise identity of the 60kDa target protein has not been definitively published by the manufacturer, its molecular weight and subcellular localization strongly suggest it may be the highly conserved mitochondrial chaperone, Heat Shock Protein 60 (HSP60)[4][5].
Comparison with an Alternative: Anti-HSP60 Antibodies
Given the likely identity of the MA-5 target, a direct comparison with well-validated anti-HSP60 antibodies is warranted. HSP60 is a widely used marker for the mitochondrial matrix and is essential for protein folding and quality control within the organelle[5][6]. Antibodies targeting HSP60 are available from numerous vendors and have been extensively characterized. For the purpose of this guide, we will compare MA-5 (MTC02) with a representative recombinant anti-HSP60 antibody.
Performance Comparison
The following tables summarize the key characteristics and available performance data for MA-5 (MTC02) and a representative anti-HSP60 antibody.
Table 1: Antibody Characteristics
| Feature | MA-5 (Clone MTC02) | Anti-HSP60 Antibody (Representative) |
| Catalog Number | MA5-12017 (Thermo Fisher) | Varies by vendor (e.g., ab190828, Abcam) |
| Host Species | Mouse | Rabbit (often recombinant) |
| Clonality | Monoclonal | Monoclonal or Polyclonal |
| Immunogen | Semi-purified mitochondrial preparation | Recombinant human HSP60 protein |
| Target | Unidentified 60kDa mitochondrial protein | Heat Shock Protein 60 (HSP60) |
| Subcellular Localization | Mitochondria | Mitochondrial Matrix |
| Molecular Weight | ~60 kDa | ~60 kDa |
| Validated Applications | WB, IHC, ICC/IF | WB, IHC, ICC/IF, IP, Flow Cytometry |
| Species Reactivity | Human, Rat (published) | Human, Mouse, Rat, and others |
Table 2: Application-Specific Performance
| Application | MA-5 (Clone MTC02) | Anti-HSP60 Antibody (Representative) |
| Western Blot (WB) | Reported Working Dilution: 1-2 µg/mL. Detects a single band at ~60 kDa. Performance as a loading control for mitochondrial fractions is established. | Reported Working Dilution: 1:1000 - 1:10000. Consistently shows a sharp band at ~60 kDa. Widely used as a reliable mitochondrial loading control. |
| Immunofluorescence (IF) | Reported Working Dilution: 2 µg/mL. Stains a network of filamentous and granular structures in the cytoplasm, consistent with mitochondrial morphology. Co-localization with other mitochondrial markers has been demonstrated. | Reported Working Dilution: 1:100 - 1:500. Provides a clear and specific staining pattern of mitochondrial networks. Often used as a benchmark for mitochondrial localization. |
| Immunohistochemistry (IHC) | Reported Working Dilution: 1-2 µg/mL. Stains mitochondria in formalin-fixed, paraffin-embedded tissues. Antigen retrieval is required. | Reported Working Dilution: 1:100 - 1:2000. Demonstrates robust staining of mitochondria in various tissue types. |
Experimental Protocols
Detailed methodologies for key applications are provided below. These protocols are based on manufacturer's recommendations and published studies.
Immunofluorescence Staining of Mitochondria in Cultured Cells
This protocol describes the steps for visualizing mitochondria in cultured cells using immunofluorescence.
Caption: Workflow for immunofluorescence staining of mitochondria.
Detailed Protocol:
-
Cell Preparation: Seed cells on sterile glass coverslips in a 24-well plate and culture until they reach 70-80% confluency.
-
Fixation: Gently wash the cells twice with phosphate-buffered saline (PBS). Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize by incubating with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells twice with PBS. Block non-specific antibody binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody (MA-5 at 2 µg/mL or anti-HSP60 at the manufacturer's recommended dilution) in 1% BSA in PBS. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the coverslips three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Goat anti-Mouse IgG Alexa Fluor 488 for MA-5, or Goat anti-Rabbit IgG Alexa Fluor 488 for anti-HSP60) diluted in 1% BSA in PBS for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the coverslips three times with PBS. Incubate with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes to stain the nuclei. Wash twice with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
Western Blotting for Mitochondrial Proteins
This protocol outlines the procedure for detecting mitochondrial proteins in cell lysates by Western blotting.
Caption: Workflow for Western blotting of mitochondrial proteins.
Detailed Protocol:
-
Lysate Preparation: Harvest cultured cells and wash with ice-cold PBS. Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease inhibitors. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA (bicinchoninic acid) protein assay.
-
Sample Preparation: Mix 20-30 µg of protein with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the prepared samples onto a 10% or 12% polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF (polyvinylidene difluoride) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (MA-5 at 1-2 µg/mL or anti-HSP60 at the manufacturer's recommended dilution) in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat anti-Mouse IgG-HRP or Goat anti-Rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.
Specificity and Cross-Reactivity
The specificity of MA-5 (MTC02) is inferred from its consistent staining of mitochondrial structures in immunofluorescence and the detection of a single band at the expected molecular weight in Western blotting in human cells[1][3]. However, as the immunogen was a semi-purified mitochondrial preparation, the possibility of cross-reactivity with other mitochondrial proteins of similar size cannot be entirely excluded without further proteomic analysis.
In contrast, recombinant anti-HSP60 antibodies are generated against a specific protein sequence, which generally ensures higher specificity and lower lot-to-lot variability. Validation data for these antibodies often includes knockout/knockdown experiments to confirm target specificity.
Conclusion and Recommendations
The MA-5 (MTC02) monoclonal antibody is a useful tool for the general labeling of mitochondria in human cells, particularly in immunofluorescence and immunohistochemistry, where it produces a distinct and characteristic staining pattern. Its performance in Western blotting is also reliable for detecting a ~60kDa mitochondrial protein.
For researchers requiring a highly specific marker for the mitochondrial matrix, or a well-characterized loading control for quantitative Western blotting, a recombinant monoclonal anti-HSP60 antibody may be a more robust choice due to its defined antigen and extensive validation.
Ultimately, the choice of antibody will depend on the specific experimental needs. For exploratory studies or general mitochondrial visualization, MA-5 (MTC02) is a viable option. For studies demanding high specificity and reproducibility, a well-validated anti-HSP60 antibody is recommended. As with any antibody, in-house validation for the specific application and cell or tissue type is strongly advised.
Signaling Pathway and Localization Diagram
The following diagram illustrates the location of HSP60 within the mitochondrion, a likely target for the MA-5 antibody, in the context of mitochondrial protein import and folding.
Caption: Location of HSP60 in the mitochondrial protein folding pathway.
References
- 1. Mitochondria Monoclonal Antibody (MTC02) (MA5-12017) [thermofisher.com]
- 2. Invitrogen Mitochondria Monoclonal Antibody (MTC02) 500 μL; Unconjugated:Antibodies, | Fisher Scientific [fishersci.com]
- 3. biocompare.com [biocompare.com]
- 4. Anti-Hsp60 antibody [EPR18245-93] - Mitochondrial Marker (ab190828) | Abcam [abcam.com]
- 5. Mitochondrial Markers | Antibodies.com [antibodies.com]
- 6. Mitochondrial Marker Antibody Panel (Cytochrome C, COX4, HSP60) (ARG30271) - arigo Biolaboratories [arigobio.com]
Cross-validation of MA-5's mechanism of action in different model systems
A Comparative Analysis of Mitochonic Acid 5 (MA-5) in Preclinical Models Demonstrates a Promising Mechanism-Based Approach to Treating Barth Syndrome, Outperforming Symptomatic Therapies by Targeting the Core Pathophysiology of the Disease.
For Immediate Release
SENDAI, Japan – Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the mechanism of action and preclinical efficacy of this compound (MA-5), a novel therapeutic candidate for Barth syndrome. This guide provides a deep dive into the cross-validation of MA-5's mechanism in various model systems, presenting a compelling case for its potential as a disease-modifying therapy. The data presented showcases MA-5's ability to restore cellular energy production, a key deficit in Barth syndrome, and offers a clear comparison with current standard-of-care treatments and another investigational drug, elamipretide (B1671158).
Barth syndrome is a rare, life-threatening X-linked genetic disorder characterized by cardiomyopathy, neutropenia, skeletal muscle weakness, and growth delay.[1] Current treatments for Barth syndrome are primarily supportive and aim to manage the symptoms rather than addressing the underlying cause of the disease.[1][2] These include standard heart failure medications and granulocyte colony-stimulating factor (G-CSF) to manage neutropenia.[1][3] While these therapies can be life-saving, they do not correct the fundamental mitochondrial dysfunction that drives the pathology of Barth syndrome.
MA-5, a small molecule compound, emerges as a promising alternative by directly targeting the mitochondrial defect. Its mechanism of action involves enhancing the interaction between two crucial mitochondrial proteins, mitofilin and ATP synthase, leading to more efficient energy (ATP) production.[4] This direct targeting of the core pathophysiology distinguishes MA-5 from existing symptomatic treatments.
MA-5 Performance in Preclinical Models: A Comparative Overview
MA-5 has been rigorously tested in a variety of model systems, including patient-derived fibroblasts, induced pluripotent stem cell (iPSC)-derived myoblasts, and a Drosophila model of Barth syndrome.[3][5] The results from these studies provide a strong foundation for its therapeutic potential.
Cellular Models: Restoring Energy Production
In cellular models of Barth syndrome, MA-5 demonstrated a significant ability to increase ATP levels and protect against oxidative stress-induced cell death.[5] This is a critical finding, as impaired energy production is a hallmark of the disease.
| Parameter | Barth Syndrome Model (Untreated) | Barth Syndrome Model + MA-5 | Alternative: Elamipretide | Standard of Care |
| Cellular ATP Levels | Significantly Reduced | Increased ATP production[5] | Improves mitochondrial bioenergetics[6] | Does not directly address ATP production |
| Oxidative Stress | Increased | Reduced oxidative stress[5] | Reduces reactive oxygen species[6] | Does not directly address oxidative stress |
| Mitochondrial Structure | Abnormal | Corrected abnormal mitochondrial structures[4] | Restores mitochondrial architecture[6] | No direct effect on mitochondrial structure |
Drosophila Model: Improving Physiological Function
In a Drosophila model of Barth syndrome, administration of MA-5 led to significant improvements in locomotor ability and corrected the tachycardia (abnormally fast heart rate) observed in the disease model.[5] These findings suggest that the cellular benefits of MA-5 translate to improvements in organismal physiology.
| Parameter | Barth Syndrome Drosophila (Untreated) | Barth Syndrome Drosophila + MA-5 | Alternative: Elamipretide | Standard of Care |
| Locomotor Ability (Climbing Assay) | Reduced | Improved locomotor ability[5] | Not directly reported in Drosophila model | Not applicable |
| Heart Rate | Tachycardia | Corrected tachycardia[5] | Not directly reported in Drosophila model | Heart rate control medications (e.g., beta-blockers) may be used symptomatically[7] |
Comparison with Elamipretide
Elamipretide is another investigational drug for Barth syndrome that, like MA-5, targets mitochondrial function. It is a mitochondria-targeting peptide that associates with cardiolipin, a key mitochondrial membrane lipid that is abnormal in Barth syndrome.[6] Clinical trials of elamipretide (TAZPOWER) have shown long-term tolerability and improvements in functional assessments and cardiac function in patients with Barth syndrome.[8][9][10] A key practical difference between the two is their mode of administration; MA-5 is orally bioavailable, while elamipretide requires subcutaneous injection.[11]
| Feature | MA-5 | Elamipretide |
| Mechanism of Action | Enhances interaction between mitofilin and ATP synthase[4] | Associates with and stabilizes cardiolipin[6] |
| Administration | Oral[11] | Subcutaneous injection[11] |
| Clinical Development Stage | Phase II clinical trial commenced in December 2025 for mitochondrial disease with hearing loss.[12] | TAZPOWER trial completed, showing long-term efficacy.[8][9] |
Comparison with Standard of Care
Standard-of-care for Barth syndrome focuses on managing the diverse symptoms of the disease.
| Symptom | Standard of Care Treatment | MA-5 Potential |
| Cardiomyopathy | Standard heart failure medications (ACE inhibitors, beta-blockers, diuretics)[2][7] | Potential to improve cardiac function by restoring mitochondrial energy production, as suggested by preclinical data.[5] |
| Neutropenia | Granulocyte colony-stimulating factor (G-CSF) to increase neutrophil counts.[3][13] | Mechanism of action is not directly related to neutrophil production. |
| Skeletal Muscle Weakness | Physical therapy.[5] | Potential to improve muscle function by enhancing cellular energy, as demonstrated by improved locomotor activity in the Drosophila model.[5] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental designs, the following diagrams have been generated.
References
- 1. Table 6. [Treatment of Manifestations in Individuals with Barth Syndrome]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. barthsyndrome.org [barthsyndrome.org]
- 3. Neutropenia in Barth syndrome: characteristics, risks and management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G-CSF in the long-term treatment of cyclic neutropenia and chronic idiopathic neutropenia in adult patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Successful management of Barth syndrome: a systematic review highlighting the importance of a flexible and multidisciplinary approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Barth Syndrome: Diagnosis and Treatment - Klarity Health Library [my.klarity.health]
- 7. tandfonline.com [tandfonline.com]
- 8. stealthbt.com [stealthbt.com]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Stealth BioTherapeutics Announces Positive Results From Study to Evaluate Efficacy of Elamipretide in Barth Patients Compared to Natural History Control - BioSpace [biospace.com]
- 11. Mitochondria-Homing Drug this compound Improves Barth Syndrome Myopathy in a Human-Induced Pluripotent Stem Cell Model and Barth Syndrome Drosophila Model : Research Summaries : Family Resources : Barth Syndrome : Barth Syndrome Foundation [barthsyndrome.org]
- 12. AAV Gene Therapy Prevents and Reverses Heart Failure in A Murine Knockout Model of Barth Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neutropenia in Barth syndrome: characteristics, risks, and management - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of the Therapeutic Effects of Mitochonic Acid 5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic effects of Mitochonic acid 5 (MA-5) with other mitochondrial-targeted therapeutic alternatives. The information is compiled from independent preclinical studies to support research and development decisions.
Abstract
This compound (MA-5) is a novel small molecule that has demonstrated significant therapeutic potential in a range of preclinical models of diseases associated with mitochondrial dysfunction. Its primary mechanism of action involves the enhancement of mitochondrial ATP production and the reduction of oxidative stress. This guide summarizes the key therapeutic effects of MA-5, compares its performance with other mitochondrial modulators based on available data, details the experimental protocols used for its evaluation, and visualizes its mechanism of action.
Overview of this compound (MA-5)
MA-5 is an indole-derivative that has been shown to improve mitochondrial function through a unique mechanism. Unlike many other mitochondrial agents, MA-5 appears to increase ATP synthesis independently of the electron transport chain (ETC) complexes I-IV.[1] It directly interacts with mitofilin (also known as Mic60), a key component of the Mitochondrial Inner Membrane Organizing System (MINOS), which is crucial for maintaining the structural integrity of mitochondrial cristae.[1][2] By modulating the MINOS complex, MA-5 is thought to facilitate the oligomerization of ATP synthase, leading to more efficient ATP production.[3][4] Furthermore, MA-5 has been shown to reduce the production of mitochondrial reactive oxygen species (ROS) and protect against mitochondrial swelling and fragmentation.[2][3][5][6][7]
Comparative Analysis of Therapeutic Effects
While direct head-to-head clinical trials are not yet available, this section compares the preclinical efficacy of MA-5 with other notable mitochondrial modulators based on key performance indicators reported in independent studies.
Table 1: Comparison of Effects on ATP Production
| Compound | Model System | Concentration | Change in ATP Levels | Citation |
| This compound (MA-5) | Fibroblasts from mitochondrial disease patients | 1-10 µM | Increased survival and ATP levels | |
| Detergent-solubilized rat hepatic mitochondria | 10 µM | Significantly increased | [1] | |
| C. elegans (aged) | 10 µM | Markedly ameliorated age-related decline | [8] | |
| Ram sperm (chilled) | 10 nM | Significantly elevated | [5] | |
| Idebenone | Complex I-deficient human retinal pigment epithelial cells | Not specified | Mitigated ATP decline | [9] |
| Complex I-impaired cells | Not specified | Rescued ATP levels | [10] | |
| Coenzyme Q10 (CoQ10) | CoQ10 deficient human neuronal cells | 10 µM | Partially restored ETC activity (indirectly related to ATP) | [7] |
| R6/2 mice (Huntington's model) | High-dose | Increased brain ATP levels | [5] | |
| SS-31 (Elamipretide) | Aged mouse muscle | 3 mg/kg/day | Reversed age-related decline in maximum ATP production | [6] |
| Ischemia-reperfusion injury models | Not specified | Enhances ATP production | [1] | |
| N-Acetylcysteine (NAC) | PAT-treated HEK293 cells | 4 mM | Notably increased ATP levels | [11] |
Table 2: Comparison of Effects on Mitochondrial Reactive Oxygen Species (ROS)
| Compound | Model System | Concentration | Change in ROS Levels | Citation |
| This compound (MA-5) | Human chondrocytes (IL-1β stimulated) | Not specified | Inhibited excessive ROS production | [6] |
| Rotenone-treated C. elegans | Not specified | Significantly suppressed rotenone-induced ROS increase | [2][6][7] | |
| Ram sperm (chilled) | 10 nM | Reduced ROS levels | [5] | |
| Idebenone | H2O2-treated human retinal pigment epithelial cells | Not specified | Blocked H2O2-induced mitochondrial ROS accumulation | [12] |
| Retinal detachment mouse model | Not specified | Significantly reduced retinal ROS levels | [9] | |
| Coenzyme Q10 (CoQ10) | CoQ10 deficient human neuronal cells | 2.5 µM | Significantly decreased mitochondrial superoxide | [7] |
| MitoQ | Lupus-prone MRL-lpr mice | 200 µM in drinking water | Reduced levels of reactive oxygen species | [13] |
| Platelets stimulated with antimycin A and collagen | 2.5 and 5 µM | Significantly decreased ROS production | [14] | |
| SS-31 (Elamipretide) | Ischemia-reperfusion injury models | Not specified | Reduces oxidative stress | [1] |
| N-Acetylcysteine (NAC) | PAT-treated HEK293 cells | 4 mM | Dramatically decreased ROS levels | [11] |
| H2O2-treated H9c2 cardiomyocytes | 1 mmol/L | Reduced ROS levels | [15] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of MA-5 are mediated through its interaction with key mitochondrial proteins and modulation of downstream signaling pathways.
Caption: MA-5 signaling pathway.
Experimental Methodologies
This section details the key experimental protocols used to verify the therapeutic effects of MA-5 and its alternatives.
Measurement of Cellular ATP Levels
A common method for quantifying cellular ATP is through bioluminescence-based assays.
Caption: Workflow for ATP measurement.
Protocol:
-
Cell Culture and Treatment: Cells are cultured in appropriate media and treated with MA-5 or the compound of interest at various concentrations for a specified duration.
-
Cell Lysis: The culture medium is removed, and a lysis buffer is added to disrupt the cell membrane and release intracellular ATP.
-
Luciferase Reaction: A reagent containing luciferase and its substrate, D-luciferin, is added to the cell lysate. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, which results in light emission.
-
Luminescence Measurement: The luminescence is measured using a luminometer. The light intensity is directly proportional to the ATP concentration.
-
Data Analysis: The results are typically normalized to the total protein concentration or cell number to account for variations in cell density.
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
Fluorescent probes are widely used to detect mitochondrial ROS levels. MitoSOX Red is a common probe for specifically detecting mitochondrial superoxide.
References
- 1. mdpi.com [mdpi.com]
- 2. The Mitochondria-Targeted Peptide Therapeutic Elamipretide Improves Cardiac and Skeletal Muscle Function During Aging - Rapamycin Longevity News [rapamycin.news]
- 3. Idebenone: When an antioxidant is not an antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elamipretide (SS-31) improves mitochondrial dysfunction, synaptic and memory impairment induced by lipopolysaccharide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coenzyme Q10 effects in neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving mitochondrial function with SS-31 reverses age-related redox stress and improves exercise tolerance in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Coenzyme Q10 supplementation on mitochondrial electron transport chain activity and mitochondrial oxidative stress in Coenzyme Q10 deficient human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of Mitochondrial ROS Formation | Springer Nature Experiments [experiments.springernature.com]
- 9. Idebenone Protects Photoreceptors Impaired by Oxidative Phosphorylation Disorder in Retinal Detachment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Features of Idebenone and Related Short-Chain Quinones that Rescue ATP Levels under Conditions of Impaired Mitochondrial Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cytoprotective Effect of Idebenone through Modulation of the Intrinsic Mitochondrial Pathway of Apoptosis in Human Retinal Pigment Epithelial Cells Exposed to Oxidative Stress Induced by Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mitoquinone (MitoQ) Inhibits Platelet Activation Steps by Reducing ROS Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N-acetylcysteine, a small molecule scavenger of reactive oxygen species, alleviates cardiomyocyte damage by regulating OPA1-mediated mitochondrial quality control and apoptosis in response to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Landscape for Mitochondrial Dysfunction: A Comparative Analysis of Mitochonic Acid 5
For researchers and drug development professionals, the quest for effective and safe long-term treatments for mitochondrial diseases remains a paramount challenge. Mitochonic acid 5 (MA-5), a novel small molecule, has emerged as a promising candidate. This guide provides a comprehensive in vivo assessment of MA-5, comparing its efficacy and safety profile with other therapeutic alternatives based on available preclinical data.
Executive Summary
This compound (MA-5) has demonstrated therapeutic potential in various in vivo models of mitochondrial dysfunction by enhancing ATP production, reducing oxidative stress, and improving cell survival. Preclinical studies in a mouse model of mitochondrial disease ("Mitomouse"), as well as in models of ischemia-reperfusion injury and cisplatin-induced nephropathy, suggest beneficial effects on organ function and survival. However, a notable limitation in the current body of research is the absence of comprehensive, long-term efficacy and safety data from statistically robust in vivo studies.
This guide synthesizes the available preclinical data to offer a comparative perspective on MA-5 against other investigational compounds for mitochondrial disorders, including Coenzyme Q10 (CoQ10), Idebenone, and EPI-743. While direct head-to-head comparative studies are scarce, this analysis aims to provide a framework for evaluating their relative therapeutic potential based on existing evidence.
Comparative Efficacy of this compound and Alternatives in Preclinical Models
The following tables summarize the key efficacy findings for MA-5 and its comparators in various in vivo models of mitochondrial and related diseases. It is important to note that the experimental designs and models vary across studies, making direct comparisons challenging.
Table 1: Efficacy of this compound in in vivo Models
| Animal Model | Indication | Key Efficacy Parameters | Reported Outcomes | Limitations |
| "Mitomouse" (Mitochondrial disease model) | Mitochondrial Disease | Survival, Mitochondrial Respiration | Seemed to prolong survival; Improved cardiac and renal mitochondrial respiration[1][2] | Statistical analysis of survival times was not conducted[1] |
| Mouse model of Ischemia-Reperfusion Injury | Acute Kidney Injury | Renal Function | Improved renal function[1] | Lack of long-term follow-up data |
| Mouse model of Cisplatin-Induced Nephropathy | Chemotherapy-induced Kidney Injury | Renal Function (BUN levels) | Significantly decreased plasma BUN at 96 hours post-cisplatin administration[1] | Focus on acute injury, limited long-term data |
Table 2: Efficacy of Comparator Compounds in in vivo Models
| Compound | Animal Model | Indication | Key Efficacy Parameters | Reported Outcomes |
| Idebenone | Rotenone-induced mouse model | Leber's Hereditary Optic Neuropathy (LHON) | Retinal Ganglion Cell (RGC) survival, Vision | Protected against RGC loss and restored functional vision[3][4][5][6] |
| EPI-743 (Vatiquinone) | Ndufs4 knockout mouse model | Leigh Syndrome | Survival, Seizure activity | No impact on survival; May have reduced seizure risk[7] |
| Coenzyme Q10 | Various models | CoQ10 Deficiency, other mitochondrial diseases | Varies by model (e.g., renal function, neurological score) | Efficacy is model and dose-dependent |
Long-Term Safety and Toxicology of this compound
Currently, there is a significant lack of publicly available, long-term in vivo safety and toxicology data for this compound. The available studies focus primarily on efficacy in disease models over relatively short durations. A Safety Data Sheet for MA-5 indicates that it is for research use only and that a comprehensive chemical safety assessment has not been carried out[8]. Further investigation into the long-term safety profile of MA-5 is crucial for its potential clinical translation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. Below are representative protocols for key in vivo experiments cited in this guide.
Ischemia-Reperfusion Injury (IRI) Model in Mice
This protocol describes a common method for inducing renal ischemia-reperfusion injury in mice to study the efficacy of therapeutic agents like MA-5.
-
Animal Preparation: Male C57BL/6 mice (8-10 weeks old) are anesthetized, typically with an intraperitoneal injection of a ketamine/xylazine cocktail. The animals are placed on a heating pad to maintain body temperature at 37°C.
-
Surgical Procedure: A midline abdominal incision is made to expose the renal pedicles. The renal arteries and veins are carefully isolated from the surrounding tissue.
-
Induction of Ischemia: Non-traumatic microvascular clamps are placed on both renal pedicles to induce ischemia. The duration of ischemia is typically 30-45 minutes. Successful occlusion is confirmed by a change in the color of the kidneys to a pale shade.
-
Reperfusion: After the ischemic period, the clamps are removed to allow blood flow to be restored to the kidneys. The abdominal incision is then closed in layers.
-
Post-operative Care: Animals receive subcutaneous saline for fluid resuscitation and appropriate analgesics. They are monitored closely during the recovery period.
-
Outcome Assessment: At predetermined time points (e.g., 24, 48, 72, 96 hours) post-reperfusion, blood samples are collected to measure markers of renal function such as blood urea (B33335) nitrogen (BUN) and serum creatinine. Kidney tissues are harvested for histological analysis to assess the degree of tubular necrosis.
Cisplatin-Induced Nephropathy Model in Mice
This model is used to evaluate the protective effects of compounds against chemotherapy-induced kidney damage.
-
Animal Preparation: Male C57BL/6 mice (8-10 weeks old) are used. They are allowed to acclimate for at least one week before the experiment.
-
Induction of Nephrotoxicity: A single intraperitoneal injection of cisplatin (B142131) (typically 20-25 mg/kg body weight) is administered to induce acute kidney injury[9][10][11].
-
Treatment Protocol: MA-5 or a vehicle control is administered to the mice, often via oral gavage, at a specified dose and schedule (e.g., daily for a set number of days before and/or after cisplatin injection).
-
Monitoring: The body weight of the mice is monitored daily.
-
Outcome Assessment: At a specified time point after cisplatin injection (e.g., 72 or 96 hours), blood is collected for the measurement of BUN and serum creatinine. The kidneys are then harvested for histological examination and analysis of markers of apoptosis and inflammation.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in their understanding. The following diagrams were generated using the Graphviz DOT language.
Caption: Proposed mechanism of action of this compound.
Caption: Experimental workflow for the mouse ischemia-reperfusion injury model.
Caption: Logical relationship for comparing MA-5 with alternatives.
Conclusion
This compound demonstrates considerable promise as a therapeutic agent for conditions associated with mitochondrial dysfunction, with preclinical evidence supporting its efficacy in improving cellular energy metabolism and protecting against organ damage in acute injury models. However, the current assessment of its long-term efficacy and safety in vivo is incomplete. While comparator compounds like Idebenone and EPI-743 have also been evaluated in specific disease models with varying degrees of success, the lack of standardized models and direct comparative studies makes it difficult to definitively position MA-5 within the therapeutic landscape.
For researchers and drug development professionals, these findings underscore the potential of MA-5 but also highlight the critical need for further research. Future studies should prioritize long-term in vivo experiments with robust statistical analysis of survival and functional outcomes, as well as comprehensive toxicology assessments, to fully elucidate the therapeutic window and potential of this compound.
References
- 1. This compound Binds Mitochondria and Ameliorates Renal Tubular and Cardiac Myocyte Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (MA-5) Facilitates ATP Synthase Oligomerization and Cell Survival in Various Mitochondrial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Idebenone protects against retinal damage and loss of vision in a mouse model of Leber's hereditary optic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Idebenone Protects against Retinal Damage and Loss of Vision in a Mouse Model of Leber’s Hereditary Optic Neuropathy | PLOS One [journals.plos.org]
- 7. Evaluating the efficacy of vatiquinone in preclinical models of mitochondrial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. karger.com [karger.com]
- 10. Cisplatin-Induced Rodent Model of Kidney Injury: Characteristics and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Repeated administration of low-dose cisplatin in mice induces fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Critical Role of Mitofilin in the Bioenergetic Effects of MA-5
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of available research highlights the essential role of the mitochondrial inner membrane protein, mitofilin (also known as Mic60), in mediating the therapeutic effects of the novel drug candidate, MA-5. This guide synthesizes experimental data to compare the cellular and molecular impacts of MA-5 in the presence and absence of mitofilin, providing valuable insights for researchers in mitochondrial biology and drug development.
MA-5, a promising agent for mitochondrial diseases, is known to enhance cellular energy production. However, its efficacy is intrinsically linked to the expression of mitofilin. This comparison guide delineates the stark contrast in MA-5's effects on key cellular processes—namely ATP production and apoptosis—under normal and mitofilin-deficient conditions.
Key Findings at a Glance:
-
MA-5's primary mechanism of action involves binding to mitofilin , which in turn facilitates the oligomerization of ATP synthase and the formation of supercomplexes. This structural rearrangement enhances the efficiency of ATP synthesis.
-
In cells with normal mitofilin expression, MA-5 treatment leads to a significant increase in intracellular ATP levels . This effect is even more pronounced in cells overexpressing mitofilin.
-
Conversely, in the absence of mitofilin, the fundamental machinery for MA-5's action is compromised. Knockdown of mitofilin expression results in a drastic reduction in basal ATP levels and a significant increase in apoptosis .
-
These findings underscore that mitofilin is a prerequisite for the beneficial bioenergetic effects of MA-5 .
Quantitative Comparison of MA-5's Effects
The following tables summarize the quantitative data from studies investigating the effects of MA-5 and mitofilin expression on cellular ATP levels and apoptosis.
Table 1: Effect of Mitofilin Expression on Intracellular ATP Levels
| Condition | Treatment | Cell Type | ATP Level (Relative Units/Normalized) | Fold Change vs. Control | Reference |
| Control (Scrambled siRNA) | Vehicle | H9c2 myoblasts | 224.57 ± 19.15 (OD/mg protein) | 1.0 | [1] |
| Mitofilin Knockdown (siRNA) | Vehicle | H9c2 myoblasts | 82.86 ± 20.20 (OD/mg protein) | 0.37 | [1] |
| Normal Mitofilin Expression | MA-5 | Fibroblasts (Leigh Syndrome) | Increased | Not specified | [2] |
| Mitofilin Overexpression | Vehicle | Hep3B cells | Increased | Not specified | [3] |
| Mitofilin Overexpression | MA-5 | Hep3B cells | Further Increased | Amplified effect | [3] |
Table 2: Effect of Mitofilin Expression on Apoptosis
| Condition | Treatment | Cell Type | Apoptotic Cells (%) | Fold Change vs. Control | Reference |
| Control (Scrambled siRNA) | Vehicle | H9c2 myoblasts | 16.9 ± 1.0 | 1.0 | [1] |
| Mitofilin Knockdown (siRNA) | Vehicle | H9c2 myoblasts | 42.06 ± 2.0 | 2.49 | [1] |
Experimental Protocols
This section provides a detailed methodology for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Mitofilin Knockdown via siRNA Transfection
This protocol describes the method used to reduce the expression of mitofilin in cell culture.
-
Cell Seeding: H9c2 myoblasts are seeded in 6-well plates and grown to 70-80% confluency in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics.
-
siRNA Preparation: A small interfering RNA (siRNA) targeting mitofilin and a non-targeting scrambled siRNA (control) are prepared according to the manufacturer's instructions.
-
Transfection: Cells are transfected with 200 nM of either mitofilin siRNA or scrambled siRNA using a suitable transfection reagent. The transfection mixture is incubated with the cells for a specified period (e.g., 24 hours) to allow for the knockdown of the target protein.
-
Verification of Knockdown: The efficiency of mitofilin knockdown is confirmed by Western blot analysis of cell lysates using an antibody specific to mitofilin.
Measurement of Intracellular ATP Levels
This protocol outlines the procedure for quantifying cellular ATP content.
-
Cell Lysis: Following experimental treatments (e.g., siRNA transfection, MA-5 administration), cultured cells are washed with phosphate-buffered saline (PBS) and then lysed using a specific cell lysis reagent to release intracellular ATP.
-
ATP Assay: The ATP concentration in the cell lysate is determined using a bioluminescence-based ATP assay kit. This assay utilizes the luciferin-luciferase reaction, where the amount of light produced is directly proportional to the amount of ATP present.
-
Data Measurement and Normalization: The luminescence is measured using a luminometer. The obtained values are typically normalized to the total protein concentration in the corresponding cell lysate to account for variations in cell number.
Assessment of Apoptosis by Flow Cytometry
This protocol details the method for quantifying apoptotic cells.
-
Cell Staining: After treatment, cells are harvested and washed with PBS. The cells are then resuspended in a binding buffer and stained with Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in apoptotic cells, while PI is a fluorescent nucleic acid stain that enters cells with compromised membrane integrity (late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The percentages of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative) are determined.
Visualizing the Molecular Interactions and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows described in this guide.
Figure 1: Signaling pathway of MA-5's action on ATP production, highlighting the central role of mitofilin.
Figure 2: Experimental workflow for comparing the effects of mitofilin knockdown on cellular bioenergetics and survival.
References
- 1. Mitochondrial inner membrane protein (mitofilin) knockdown induces cell death by apoptosis via an AIF-PARP-dependent mechanism and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochonic Acid 5 (MA-5) Facilitates ATP Synthase Oligomerization and Cell Survival in Various Mitochondrial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Binds Mitochondria and Ameliorates Renal Tubular and Cardiac Myocyte Damage - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Preclinical Safety Profile of Mitochonic Acid 5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mitochonic acid 5 (MA-5), a novel modulator of mitochondrial ATP synthesis, has garnered significant interest for its therapeutic potential in a range of diseases linked to mitochondrial dysfunction. While its efficacy in rescuing cellular energetics is increasingly documented, a comprehensive understanding of its cytotoxicity and off-target liability is crucial for its progression as a clinical candidate. This guide provides an objective comparison of MA-5's known safety-related attributes with alternative mitochondria-targeted compounds, supported by relevant experimental data and detailed methodologies.
Executive Summary: A Data-Driven Overview
The current body of public research on this compound predominantly highlights its cytoprotective and therapeutic effects, with a notable absence of comprehensive data on its intrinsic cytotoxicity in healthy, unstressed cells or its broader off-target profile. In contrast, comparator compounds such as MitoQ have been evaluated for these effects. This guide aims to summarize the available information and provide a framework for future safety and selectivity profiling.
Section 1: Cytotoxicity Profile
A critical aspect of preclinical drug development is determining a compound's therapeutic window—the concentration range where it is effective without being toxic. For MA-5, the focus has been on its ability to protect cells from various stressors.
This compound (MA-5): An Emphasis on Protection
MA-5 has demonstrated significant protective effects in various cell-based models of disease and stress. It improves the survival of fibroblasts from patients with mitochondrial diseases when challenged with L-buthionine-(S,R)-sulfoximine (BSO), with EC50 values in the low micromolar range.[1] Furthermore, it dose-dependently inhibits apoptosis in TNFα-treated BV-2 microglial cells, showing a rescue effect at concentrations up to 10 µM.[2] In Hep3B cells, MA-5 increases intracellular ATP levels at a concentration of 3 µM.[1]
However, there is a conspicuous lack of publicly available data on the 50% cytotoxic concentration (CC50) or 50% inhibitory concentration (IC50) of MA-5 in healthy, unstressed cell lines. The Safety Data Sheet (SDS) for MA-5 indicates that it is not classified as a hazardous substance, suggesting low acute toxicity. Still, this does not replace rigorous biological cytotoxicity testing.
Alternative Mitochondria-Targeted Compounds: A Comparative Benchmark
To provide context, we can examine the cytotoxicity of other well-known mitochondria-targeted antioxidants.
| Compound | Cell Line(s) | Assay Type | Cytotoxic Effect | Citation(s) |
| MitoQ | HepG2, SH-SY5Y | Cell Mass, Metabolic Activity | Decreased cell viability at concentrations >3.2 µM | [3] |
| MitoQ | MDA-MB-231 (human breast cancer) | Proliferation Assay | IC50 = 0.38 µM | [4][5] |
| MitoQ | U87MG (glioma) | Proliferation Assay | IC50 = 0.26 µM | [4][5] |
| MitoQ | CMT-U27, CF41.Mg (canine mammary tumor) | Viability Assay | IC50 = 5.36 µM and 7.25 µM, respectively | [6] |
| SkQ1 | HepG2, SH-SY5Y | Cell Mass, Metabolic Activity | Decreased cell viability at concentrations >3.2 µM | [3] |
| SS-31 (Elamipretide) | - | - | No public cytotoxicity (IC50/CC50) data available | - |
Table 1: Comparative Cytotoxicity of Mitochondria-Targeted Compounds.
Section 2: Off-Target Liability Profile
Off-target interactions are a primary cause of adverse drug reactions and can limit the therapeutic potential of a compound. Comprehensive screening against a panel of common off-targets is a standard part of preclinical safety assessment.
This compound (MA-5): An Uncharacterized Profile
To date, there are no publicly available studies detailing the off-target screening of MA-5 against panels of kinases, G-protein coupled receptors (GPCRs), ion channels, or other common drug targets. While some research indicates that MA-5 may act through the MAPK-ERK-Yap signaling pathway to induce mitophagy, it is not presented within the context of a broad liability screen.[7] The primary target of MA-5 has been identified as the mitochondrial protein mitofilin.[8]
Alternative Mitochondria-Targeted Compounds: A Need for More Data
Section 3: Experimental Protocols
Detailed and reproducible protocols are essential for comparing data across different studies and compounds. Below are representative protocols for assessing cytotoxicity and off-target liability.
Protocol 1: MTT Assay for Cellular Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[11]
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C.[12]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in PBS to each well.[12]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[1][11]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., acidic isopropanol (B130326) or a solution of 10% SDS in 0.01 M HCl) to each well.[12] Mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration (log-transformed) and use a non-linear regression to determine the IC50 or CC50 value.
Protocol 2: Kinase Selectivity Profiling
This protocol describes a general workflow for assessing the inhibitory activity of a compound against a panel of protein kinases.
-
Assay Preparation: Utilize a kinase selectivity profiling system, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.[14][15]
-
Compound Preparation: Prepare the test compound at a screening concentration (e.g., 1 µM or 10 µM) and in a dose-response format for any identified hits.
-
Kinase Reaction: In a 384-well plate, combine the kinase, its specific substrate, ATP, and the test compound in a reaction buffer.[16]
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[14]
-
ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition of kinase activity for the test compound relative to a vehicle control. For dose-response curves, calculate IC50 values. Results are often visualized as a kinome map or a percentage inhibition table.
Section 4: Mandatory Visualizations
The following diagrams illustrate the workflows for assessing the cytotoxicity and off-target liability of a test compound.
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Caption: Workflow for profiling off-target effects using a kinase panel.
Conclusion
This compound is a promising therapeutic candidate that operates by enhancing mitochondrial function. The existing literature strongly supports its efficacy and cytoprotective properties in various models of cellular stress and mitochondrial disease.[17][18][19][20][21] However, a comprehensive evaluation of its safety profile, specifically its intrinsic cytotoxicity on non-stressed, healthy cells and its off-target liabilities, is not yet publicly available. This represents a critical knowledge gap that needs to be addressed in future preclinical studies. By employing standardized protocols, such as those outlined in this guide, a clearer picture of MA-5's therapeutic window and selectivity can be established, paving the way for its safe and effective clinical development.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | CAS#:1354707-41-7 | Chemsrc [chemsrc.com]
- 3. Cytotoxicity and Mitochondrial Effects of Phenolic and Quinone-Based Mitochondria-Targeted and Untargeted Antioxidants on Human Neuronal and Hepatic Cell Lines: A Comparative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redox-crippled MitoQ potently inhibits breast cancer and glioma cell proliferation: A negative control for verifying the antioxidant mechanism of MitoQ in cancer and other oxidative pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redox-crippled MitoQ potently inhibits breast cancer and glioma cell proliferation: A negative control for verifying the antioxidant mechanism of MitoQ in cancer and other oxidative pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. This compound Binds Mitochondria and Ameliorates Renal Tubular and Cardiac Myocyte Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Mitochondrial off targets of drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchhub.com [researchhub.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 15. confluencediscovery.com [confluencediscovery.com]
- 16. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 17. This compound (MA-5), a Derivative of the Plant Hormone Indole-3-Acetic Acid, Improves Survival of Fibroblasts from Patients with Mitochondrial Diseases [jstage.jst.go.jp]
- 18. This compound (MA-5), a Derivative of the Plant Hormone Indole-3-Acetic Acid, Improves Survival of Fibroblasts from Patients with Mitochondrial Diseases [jstage.jst.go.jp]
- 19. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]
- 20. This compound, an ATP production accelerator, protects against neurological damage in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound (MA-5) Facilitates ATP Synthase Oligomerization and Cell Survival in Various Mitochondrial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of MA-5 and Antioxidant Therapies for Mitochondrial Disease
For Researchers, Scientists, and Drug Development Professionals
Mitochondrial diseases, a heterogeneous group of disorders characterized by impaired energy production, present a significant therapeutic challenge. This guide provides a comparative overview of a novel therapeutic agent, MA-5, and established antioxidant therapies. The information is compiled from preclinical and clinical data to assist researchers and drug development professionals in evaluating their respective mechanisms and potential applications.
Executive Summary
Mitochondrial dysfunction leads to a cascade of cellular damage, primarily driven by decreased ATP production and increased reactive oxygen species (ROS). Current therapeutic strategies largely focus on mitigating oxidative stress through antioxidant supplementation. However, the efficacy of these therapies has been met with mixed results. MA-5, a novel small molecule, presents a different mechanistic approach by directly targeting the machinery of ATP synthesis. This guide will delve into the available data for a comparative assessment.
Data Presentation: A Comparative Overview
Direct head-to-head comparative studies of MA-5 and antioxidant therapies are limited in the current literature. The following tables summarize quantitative data from separate preclinical studies on human fibroblasts from patients with mitochondrial diseases. It is crucial to note that experimental conditions, including cell lines, stressor agents, and measurement techniques, may vary between studies, warranting cautious interpretation of direct comparisons.
Table 1: Efficacy of MA-5 in Patient-Derived Fibroblasts
| Parameter Measured | Mitochondrial Disease Model | Treatment | Key Finding | Citation |
| Cell Viability | Leigh Syndrome, MELAS, LHON, KSS Fibroblasts (BSO-induced stress) | MA-5 | Improved survival of fibroblasts under stress. | [1][2] |
| Cellular ATP Levels | Leigh Syndrome, MELAS Fibroblasts | 10 µM MA-5 (3h) | Significantly increased ATP levels compared to DMSO control. | [3] |
| Mitochondrial ROS | Leigh Syndrome Fibroblasts (BSO-induced stress) | 10 µM MA-5 | Reduced mitochondrial ROS production. | [3] |
| Cell Survival | 25 different mitochondrial disease patient fibroblasts | MA-5 | Rescued cell survival in 24 out of 25 patient fibroblast lines. | [4] |
Table 2: Efficacy of N-Acetylcysteine (NAC) in Patient-Derived Fibroblasts
| Parameter Measured | Mitochondrial Disease Model | Treatment | Key Finding | Citation |
| ROS Production | Fibroblasts from 7 mitochondrial disease patients | NAC | Reduced ROS in some patient cell lines. | [5] |
| ATP Production | Fibroblasts from 7 mitochondrial disease patients | NAC | Increased ATP production in some patient cell lines. | [5] |
| Cell Viability | Human Nucleus Pulposus Cells (DMSO-induced stress) | 10 mM NAC | Significantly attenuated cell viability loss. | [6] |
| Mitochondrial Membrane Potential | Murine Oligodendrocytes (VLCFA-induced stress) | 500 µM NAC | Reversed the decrease in mitochondrial membrane potential. | [7] |
Table 3: Efficacy of Coenzyme Q10 (CoQ10) in Patient-Derived Fibroblasts
| Parameter Measured | Mitochondrial Disease Model | Treatment | Key Finding | Citation |
| Mitochondrial Function | MELAS Fibroblasts | 100 µM CoQ10 (72h) | Partially restored mitochondrial respiratory chain enzyme activities and ATP levels. | [8][9] |
| ROS Production | MELAS Fibroblasts | 100 µM CoQ10 (72h) | Significantly decreased mitochondrial superoxide (B77818) levels. | [8] |
| Cell Viability | CoQ10-deficient fibroblasts (4-NB induced stress) | 5 µM CoQ10 | Did not significantly improve cell viability after 24h. | [10] |
| ATP Levels | CoQ10-deficient fibroblasts | 5 µM CoQ10 (1 week) | Significantly increased ATP levels. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in this guide.
MA-5 Treatment and Cell Viability Assay in Patient Fibroblasts
-
Cell Culture: Fibroblasts from patients with mitochondrial diseases (e.g., Leigh syndrome, MELAS) are cultured in low-glucose Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS.[2]
-
Induction of Oxidative Stress: To mimic the disease state, cells are treated with L-buthionine-(S,R)-sulfoximine (BSO), an inhibitor of glutathione (B108866) synthesis, typically at a concentration of 100 µM for 24 hours.[2]
-
MA-5 Treatment: MA-5 is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the desired concentration (e.g., 10 µM).[2][3]
-
Cell Viability Assessment: After a 48-hour incubation with MA-5 and BSO, cell viability is measured using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8) or a luminescence-based ATP assay (e.g., CellTiter-Glo).[2][12] The absorbance or luminescence is proportional to the number of viable cells.
N-Acetylcysteine (NAC) Treatment and ROS/ATP Measurement
-
Cell Culture and Treatment: Patient-derived fibroblasts are cultured in appropriate media. NAC is added to the culture medium at concentrations ranging from 1 mM to 10 mM.[5][6]
-
ROS Measurement: Intracellular ROS levels are determined using fluorescent probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) or MitoSOX Red for mitochondrial superoxide.[5][7] Cells are incubated with the probe, and the fluorescence intensity is measured using a plate reader or flow cytometer.
-
ATP Measurement: Cellular ATP levels are quantified using a luciferin-luciferase-based bioluminescence assay (e.g., ATPlite).[5] The luminescence signal is proportional to the ATP concentration.
Coenzyme Q10 (CoQ10) Treatment and Mitochondrial Function Analysis
-
Cell Culture and Treatment: Fibroblasts are cultured in standard medium supplemented with CoQ10 (e.g., 100 µM) for a specified duration (e.g., 72 hours).[8]
-
Mitochondrial Respiratory Chain Enzyme Activities: The activities of mitochondrial complexes I+III and II+III are measured spectrophotometrically in isolated mitochondria or cell lysates by monitoring the rate of reduction of cytochrome c.[8]
-
Mitochondrial Membrane Potential (MMP): MMP is assessed using fluorescent dyes like JC-1 or Tetramethylrhodamine, Ethyl Ester (TMRE).[3] The ratio of fluorescence at different wavelengths (for JC-1) or the fluorescence intensity (for TMRE) indicates the state of mitochondrial polarization.
Signaling Pathways and Mechanisms of Action
The therapeutic strategies of MA-5 and antioxidants differ fundamentally in their approach to mitigating mitochondrial dysfunction.
MA-5: Enhancing ATP Synthesis Machinery
MA-5's mechanism of action is independent of the electron transport chain and does not primarily function as an antioxidant.[2][7] It directly targets the ATP synthase complex, a key component of mitochondrial energy production. MA-5 binds to the mitochondrial inner membrane protein mitofilin (Mic60), which is part of the MICOS complex responsible for maintaining cristae structure.[4] This interaction facilitates the oligomerization of ATP synthase into supercomplexes, which enhances the efficiency of ATP production and helps restore the normal architecture of mitochondrial cristae.[4][7] This leads to increased cellular ATP levels and a reduction in mitochondrial fragmentation.[4]
Mechanism of action for MA-5 in mitochondrial disease.
Antioxidant Therapies: Combating Oxidative Stress
Antioxidant therapies aim to neutralize the excessive production of ROS, a common downstream consequence of mitochondrial dysfunction. These therapies do not directly repair the underlying defects in the electron transport chain but rather mitigate the damaging effects of oxidative stress.
-
N-Acetylcysteine (NAC): NAC acts as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.[5] By replenishing GSH stores, NAC enhances the cell's capacity to neutralize ROS. NAC can also directly scavenge certain ROS.[13]
-
Coenzyme Q10 (CoQ10): CoQ10 is an essential component of the electron transport chain, shuttling electrons from complexes I and II to complex III.[1] In its reduced form (ubiquinol), it also functions as a potent lipid-soluble antioxidant, protecting mitochondrial membranes from lipid peroxidation.[1]
General mechanism of action for antioxidant therapies.
Comparative Workflow: MA-5 vs. Antioxidant Therapies
The following diagram illustrates the distinct points of intervention for MA-5 and antioxidant therapies in the pathophysiology of mitochondrial disease.
Comparative intervention points of MA-5 and antioxidants.
Conclusion and Future Directions
MA-5 and antioxidant therapies represent two distinct strategies for addressing mitochondrial disease. While antioxidants aim to manage the downstream consequences of mitochondrial dysfunction by reducing oxidative stress, MA-5 offers a novel approach by directly targeting the ATP synthesis machinery to improve energy production.
The available preclinical data for MA-5 are promising, demonstrating its ability to increase ATP levels and improve cell survival in a wide range of patient-derived fibroblasts.[4] A Phase II clinical trial for MA-5 was scheduled to begin in December 2025, which will provide crucial data on its safety and efficacy in patients.[14]
Antioxidant therapies, such as NAC and CoQ10, have a longer history of use, but their clinical efficacy remains a subject of ongoing research, with some studies showing modest or variable benefits.[5] The lack of robust, large-scale clinical trials has been a significant limitation in establishing their definitive role in the treatment of mitochondrial diseases.
Future research should focus on conducting direct comparative studies of MA-5 and leading antioxidant candidates in standardized preclinical models. Furthermore, the development of biomarkers to stratify patient populations and monitor treatment response will be critical for advancing both therapeutic approaches. The distinct mechanisms of action of MA-5 and antioxidants also raise the possibility of combination therapies, which could offer a synergistic effect by simultaneously addressing both energy production and oxidative stress. As our understanding of the complex pathophysiology of mitochondrial diseases deepens, such multifaceted therapeutic strategies may hold the key to improving patient outcomes.
References
- 1. Mitochonic Acid 5 (MA-5), a Derivative of the Plant Hormone Indole-3-Acetic Acid, Improves Survival of Fibroblasts from Patients with Mitochondrial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound (MA-5) Facilitates ATP Synthase Oligomerization and Cell Survival in Various Mitochondrial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (MA-5) Facilitates ATP Synthase Oligomerization and Cell Survival in Various Mitochondrial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. N‐acetylcysteine attenuates oxidative stress‐mediated cell viability loss induced by dimethyl sulfoxide in cryopreservation of human nucleus pulposus cells: A potential solution for mass production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Acetylcysteine Reverses the Mitochondrial Dysfunction Induced by Very Long-Chain Fatty Acids in Murine Oligodendrocyte Model of Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening of effective pharmacological treatments for MELAS syndrome using yeasts, fibroblasts and cybrid models of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Secondary coenzyme Q10 deficiency triggers mitochondria degradation by mitophagy in MELAS fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.plos.org [journals.plos.org]
- 11. Coenzyme Q and Mitochondrial Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Leigh syndrome with nephropathy and CoQ10 deficiency due to decaprenyl diphosphate synthase subunit 2 (PDSS2) mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Mitochonic Acid 5: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of any chemical, regardless of its hazard classification, is a critical component of laboratory safety and regulatory compliance. While Mitochonic acid 5 is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to established laboratory waste management protocols is essential to ensure a safe working environment and environmental responsibility. This guide provides detailed procedures for the proper disposal of this compound.
Chemical and Physical Properties
A summary of the available quantitative data for this compound is presented below. It is important to note that many physical properties have not been determined.
| Property | Value |
| Molecular Formula | C₁₈H₁₃F₂NO₃ |
| Molecular Weight | 329.3 g/mol |
| Boiling Point/Range | Undetermined |
| Flash Point | Not applicable |
| Decomposition Temperature | Undetermined |
| pH | Not applicable |
| Water Solubility | Undetermined |
| Partition Coefficient (n-octanol/water) | Undetermined |
| Vapor Pressure | Not applicable |
| Density | Undetermined |
Disposal Procedure
The following step-by-step guide outlines the recommended disposal procedure for this compound in a laboratory setting. This procedure is designed to align with standard laboratory practices for non-hazardous chemical waste.
Step 1: Waste Identification and Segregation
-
Identify Waste: Clearly identify all waste containing this compound. This includes pure, unused product, solutions, and contaminated labware (e.g., pipette tips, centrifuge tubes, gloves).
-
Segregate Waste: Do not mix this compound waste with hazardous waste streams.[1] It should be collected in a designated, separate waste container.
Step 2: Waste Collection and Labeling
-
Select Appropriate Container: Use a chemically compatible, leak-proof container with a secure lid for collecting solid and liquid waste.
-
Label Container: Clearly label the waste container with the following information:
-
"Non-Hazardous Waste"
-
"this compound"
-
Date of accumulation start
-
Name of the principal investigator or laboratory
-
Step 3: Storage
-
Designated Storage Area: Store the waste container in a designated satellite accumulation area within the laboratory.
-
Secure Storage: Ensure the container is kept closed except when adding waste to prevent spills and contamination.
Step 4: Disposal
-
Consult Institutional Guidelines: Before final disposal, consult your institution's Environmental Health and Safety (EHS) office for specific procedures regarding non-hazardous chemical waste.[2][3]
-
Arrange for Pickup: Contact your EHS office to arrange for the pickup and disposal of the collected this compound waste. Do not dispose of this waste in the regular trash or down the sanitary sewer unless explicitly approved by your institution's EHS.[3][4] While the Safety Data Sheet suggests that small quantities can be disposed of with household waste, this is generally not an acceptable practice in a professional laboratory setting.[5]
Step 5: Decontamination of Empty Containers
-
Rinse Container: Triple rinse empty containers that held this compound with a suitable solvent (e.g., water or ethanol).
-
Dispose of Rinsate: The rinsate should be collected and disposed of as non-hazardous liquid waste, following the procedures outlined above.
-
Dispose of Container: Once decontaminated, the empty container can typically be disposed of in the regular laboratory glass or plastic recycling, or as regular trash, in accordance with your institution's policies. Deface the original label before disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, researchers can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. sfasu.edu [sfasu.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Essential Safety and Handling Protocols for Mitochonic Acid 5
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, operational, and disposal procedures for the handling of Mitochonic acid 5 (MA-5). While MA-5 is not classified as a hazardous substance and does not have specific handling requirements according to its Safety Data Sheet (SDS), adherence to standard laboratory best practices is essential to ensure personnel safety and maintain experimental integrity.[1] The following protocols are designed to provide clear, step-by-step guidance for the safe use of this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Safety Measures
Although the SDS for this compound states that no special personal protective equipment is required, it is crucial to follow general precautionary measures for handling chemicals in a laboratory.[1] This practice minimizes the risk of unforeseen reactions or contamination.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Nitrile Gloves | Standard laboratory grade, powder-free. | Prevents direct skin contact and potential absorption. |
| Body Protection | Laboratory Coat | Standard, long-sleeved lab coat. | Protects skin and personal clothing from accidental spills. |
| Eye Protection | Safety Glasses | ANSI Z87.1-compliant safety glasses with side shields. | Protects eyes from splashes or aerosolized particles. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is critical to ensure safety and consistency when working with any chemical compound. The following procedure outlines the key steps for handling this compound from receipt to disposal.
Experimental Workflow for Handling this compound:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
